molecular formula C26H23N3O5 B8135574 CAY10746

CAY10746

Cat. No.: B8135574
M. Wt: 457.5 g/mol
InChI Key: WVGDUQVQWLHVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAY10746 is a useful research compound. Its molecular formula is C26H23N3O5 and its molecular weight is 457.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(dimethylamino)-N-[3-[[2-(4-oxochromen-7-yl)oxyacetyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5/c1-29(2)20-8-6-17(7-9-20)26(32)28-19-5-3-4-18(14-19)27-25(31)16-34-21-10-11-22-23(30)12-13-33-24(22)15-21/h3-15H,16H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGDUQVQWLHVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)COC3=CC4=C(C=C3)C(=O)C=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CAY10746: A Potent and Selective Rho-Kinase (ROCK) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CAY10746 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. This compound has demonstrated significant therapeutic potential in preclinical models, particularly in the context of diabetic retinopathy, by mitigating cellular processes such as migration, apoptosis, and oxidative stress. Its high selectivity for ROCK kinases makes it a valuable tool for researchers studying Rho-kinase signaling and a promising candidate for further drug development.

Core Mechanism of Action

This compound exerts its biological effects through the direct inhibition of ROCK1 and ROCK2. These serine/threonine kinases are key downstream effectors of the small GTPase RhoA and play a crucial role in regulating a variety of cellular functions, including cytoskeletal dynamics, cell adhesion, migration, and apoptosis. The inhibitory action of this compound on ROCK kinases prevents the phosphorylation of their downstream substrates, thereby modulating these cellular processes.

Signaling Pathway

The canonical RhoA/ROCK signaling pathway, and the inhibitory effect of this compound, is depicted below. Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK. Activated ROCK then phosphorylates numerous downstream targets, including Myosin Phosphatase Target Subunit 1 (MYPT1) and LIM kinase 2 (LIMK2). Phosphorylation of MYPT1 inhibits myosin light chain phosphatase activity, leading to increased myosin light chain phosphorylation, stress fiber formation, and cell contraction. This compound, by binding to the ATP-binding site of ROCK, prevents these phosphorylation events.

CAY10746_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_kinase Kinase cluster_inhibitor Inhibitor cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response RhoA-GTP RhoA-GTP ROCK1/2 ROCK1/2 RhoA-GTP->ROCK1/2 Activates MYPT1 MYPT1 ROCK1/2->MYPT1 Phosphorylates LIMK2 LIMK2 ROCK1/2->LIMK2 Phosphorylates Apoptosis Apoptosis ROCK1/2->Apoptosis This compound This compound This compound->ROCK1/2 Inhibits Stress Fiber Formation Stress Fiber Formation MYPT1->Stress Fiber Formation Cell Contraction Cell Contraction MYPT1->Cell Contraction LIMK2->Stress Fiber Formation Cell Migration Cell Migration Stress Fiber Formation->Cell Migration

Figure 1: this compound inhibits the RhoA/ROCK signaling pathway.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various in vitro kinase assays. The following table summarizes the key quantitative data.

Target KinaseIC50 (nM)Reference
ROCK114[1]
ROCK23[1][2]
LIMK246[1]
PKG1α517[1]
PKG1β660[1]
Aurora A1,072[1]
Aurora B1,239[1]
PKA>10,000[1]
387 other kinases>10,000[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.

Methodology:

  • Recombinant human kinases (ROCK1, ROCK2, etc.) are incubated with a specific peptide substrate and ATP in a suitable reaction buffer.

  • This compound is added to the reaction mixture at a range of concentrations.

  • The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay), which measures the amount of ADP produced.

  • The percentage of kinase activity inhibition is calculated for each concentration of this compound relative to a vehicle control (e.g., DMSO).

  • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Western Blot Analysis of MYPT1 Phosphorylation

Objective: To assess the in-cell activity of this compound by measuring the phosphorylation of the ROCK substrate, MYPT1.

Methodology:

  • Cell Culture and Treatment: Human neuroblastoma cells (SH-SY5Y) are cultured in appropriate media.[2] Cells are then treated with varying concentrations of this compound (e.g., 0.1, 1, and 10 µM) for different durations (e.g., 0.25, 1, 2, and 4 hours).[2]

  • Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated MYPT1 (p-MYPT1) and total MYPT1. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Detection: The membrane is then incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using densitometry software. The ratio of p-MYPT1 to total MYPT1 is calculated to determine the effect of this compound on MYPT1 phosphorylation.

Cell Migration Assay (Wound Healing Assay)

Objective: To evaluate the effect of this compound on endothelial cell migration.

Methodology:

  • Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded in a multi-well plate and grown to confluence.[1]

  • Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.

  • Treatment: The cells are washed to remove detached cells and then incubated with culture medium containing this compound (e.g., 1 µM) or a vehicle control.[1][2]

  • Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 24, and 36 hours) using a microscope.[2]

  • Data Analysis: The area of the wound is measured at each time point. The rate of wound closure is calculated to determine the effect of this compound on cell migration. A significant reduction in the rate of wound healing in the presence of this compound indicates inhibition of cell migration.[2]

In Vitro and Ex Vivo Efficacy

This compound has demonstrated significant protective effects in models of diabetic retinopathy. In vitro, treatment with 1 µM this compound protects retinal neurons from high glucose-induced oxidative stress and apoptosis-mediated cell death.[2] Furthermore, in ex vivo retinal explant models, this compound at the same concentration suppresses the proliferation of Müller cells and promotes the regression of vascular vessels under high glucose conditions.[2] These findings highlight the therapeutic potential of this compound in diseases characterized by pathological angiogenesis and neuronal damage.

References

CAY10746: A Potent and Selective Dual Inhibitor of ROCK1 and ROCK2 Kinases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro selectivity and potency of CAY10746, a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). The document is intended for researchers, scientists, and drug development professionals working in fields where ROCK signaling is a key therapeutic target. This guide details the inhibitory activity of this compound against both ROCK1 and ROCK2 isoforms, presents its broader kinase selectivity profile, and outlines a representative experimental protocol for determining kinase inhibition. Furthermore, it includes diagrams of the core ROCK signaling pathway and a typical experimental workflow for inhibitor screening.

Introduction to ROCK Kinases

Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[1][2] These kinases are highly homologous, sharing 65% overall identity in their amino acid sequences and 92% identity within their N-terminal kinase domains.[3] Despite their structural similarity, ROCK1 and ROCK2 can have distinct cellular functions and tissue distribution patterns. ROCK1 is highly expressed in non-neuronal tissues such as the lungs, liver, spleen, and kidneys, while ROCK2 is abundantly expressed in the brain, muscle, and heart.[2][3]

The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeleton organization, cell adhesion and motility, proliferation, and smooth muscle contraction.[1][4] Dysregulation of this pathway has been implicated in a wide range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making ROCK kinases attractive targets for therapeutic intervention.[2][4]

Quantitative Inhibitory Profile of this compound

This compound has been identified as a potent inhibitor of both ROCK1 and ROCK2. The half-maximal inhibitory concentrations (IC50) demonstrate its high affinity for these kinases.

Kinase TargetIC50 (nM)
ROCK114
ROCK23
Table 1: In vitro inhibitory potency of this compound against ROCK1 and ROCK2 kinases. Data sourced from Cayman Chemical and MedchemExpress product datasheets.[5][6]
Kinase Selectivity Profile

To assess the specificity of this compound, its activity was evaluated against a broad panel of 394 human protein kinases. This compound demonstrates high selectivity for ROCK1 and ROCK2. The compound showed minimal to no inhibitory activity against the vast majority of the kinase panel, with IC50 values greater than 10,000 nM for 387 of the kinases tested.[5] However, some off-target activity was observed against a small number of kinases, as detailed in the table below.

Off-Target KinaseIC50 (nM)
LIM kinase 2 (LIMK2)46
Aurora A1,072
Aurora B1,239
cGMP-dependent protein kinase 1α (PKG1α)517
cGMP-dependent protein kinase 1β (PKG1β)660
Protein Kinase A (PKA)>10,000
Table 2: Selectivity profile of this compound against a panel of related and unrelated kinases. Data sourced from Cayman Chemical product datasheet.[5]

Experimental Methodologies

The determination of kinase inhibition and the calculation of IC50 values are critical for characterizing the potency and selectivity of compounds like this compound. Below is a representative protocol for a biochemical kinase inhibition assay.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a typical luminescence-based in vitro kinase assay for determining the IC50 value of an inhibitor against ROCK1 and ROCK2.

Materials and Reagents:

  • Recombinant human ROCK1 (catalytic domain)

  • Recombinant human ROCK2 (catalytic domain)

  • Kinase substrate (e.g., S6K-tide or recombinant MYPT1)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., HEPES, MgCl2, DTT, BSA)

  • This compound (or other test inhibitor) dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo® Max)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, the specific ROCK kinase (ROCK1 or ROCK2), and the kinase substrate.

  • Assay Plate Setup:

    • Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO (for control wells) to the wells of the assay plate.

    • Add the kinase/substrate master mix (e.g., 20 µL) to each well.

    • Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Add the ATP solution (e.g., 25 µL) to each well to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add an equal volume of the Kinase-Glo® reagent (e.g., 50 µL) to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is inversely proportional to the kinase activity.

Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to the DMSO controls (0% inhibition) and wells with no kinase (100% inhibition).

  • The percent inhibition is plotted against the logarithm of the inhibitor concentration.

  • The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Visualizations: Signaling Pathways and Workflows

Rho/ROCK Signaling Pathway

The following diagram illustrates the central role of ROCK1 and ROCK2 as downstream effectors of RhoA and highlights some of their key substrates involved in regulating the actin cytoskeleton.

ROCK_Signaling_Pathway RhoA_GTP Active RhoA-GTP ROCK1 ROCK1 RhoA_GTP->ROCK1 Activates ROCK2 ROCK2 RhoA_GTP->ROCK2 Activates MLC Myosin Light Chain (MLC) ROCK1->MLC Phosphorylates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK1->MLCP Inhibits LIMK LIMK ROCK2->LIMK Phosphorylates ROCK2->MLC Phosphorylates ROCK2->MLCP Inhibits Cofilin Cofilin LIMK->Cofilin Inhibits Contraction Cell Contraction MLC->Contraction MLCP->MLC Dephosphorylates Actin_Polymerization Actin Stress Fiber Formation Cofilin->Actin_Polymerization Regulates

Caption: Simplified Rho/ROCK signaling pathway.

Experimental Workflow for Kinase Inhibitor Profiling

The diagram below outlines the key steps in a typical in vitro biochemical assay to determine the IC50 of a kinase inhibitor.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prepare_reagents serial_dilution Perform Serial Dilution of Inhibitor (this compound) prepare_reagents->serial_dilution add_enzyme Add Kinase/Substrate Mix prepare_reagents->add_enzyme plate_setup Plate Setup: Add Inhibitor/DMSO to Wells serial_dilution->plate_setup plate_setup->add_enzyme pre_incubation Pre-incubate add_enzyme->pre_incubation start_reaction Start Reaction with ATP pre_incubation->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction read_plate Measure Luminescence stop_reaction->read_plate data_analysis Data Analysis: Calculate % Inhibition read_plate->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a highly potent and selective dual inhibitor of ROCK1 and ROCK2. Its robust inhibitory activity, coupled with a favorable selectivity profile, makes it a valuable research tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway. The methodologies and data presented in this guide provide a foundation for scientists to effectively utilize this compound in their research and drug discovery efforts.

References

CAY10746: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10746 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). By targeting these key regulators of the actin cytoskeleton, this compound modulates a variety of cellular processes, including cell migration, apoptosis, and oxidative stress. This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound, with a focus on its therapeutic potential in conditions such as diabetic retinopathy. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts.

Introduction

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in signal transduction pathways, primarily those governing cell shape, motility, and contraction. Dysregulation of the ROCK signaling pathway is implicated in a multitude of pathological conditions, making it an attractive target for therapeutic intervention. This compound has emerged as a highly selective inhibitor of both ROCK isoforms, demonstrating significant efficacy in preclinical models of diabetic retinopathy and other diseases. This document serves as a comprehensive resource on the molecular mechanisms and downstream effects of this compound.

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of the ATP-binding site of ROCK1 and ROCK2. This inhibition prevents the phosphorylation of downstream ROCK substrates, thereby disrupting the signaling cascades that control cytoskeletal dynamics and other cellular functions.

Table 1: Inhibitory Activity of this compound

TargetIC50 (nM)
ROCK114[1]
ROCK23[1]

Downstream Signaling Pathways

The primary downstream signaling pathways affected by this compound are those directly regulated by ROCK. These can be broadly categorized into two main branches: the LIMK/Cofilin pathway, which regulates actin filament dynamics, and the MYPT1/MLC pathway, which controls actomyosin contractility.

ROCK/LIMK/Cofilin Pathway

ROCK phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[2][3] Inactivation of cofilin leads to the stabilization and accumulation of F-actin stress fibers. By inhibiting ROCK, this compound prevents the phosphorylation of LIMK and the subsequent inactivation of cofilin.[3][4] This leads to an increase in active cofilin, resulting in the depolymerization of actin filaments and a reduction in stress fiber formation. This mechanism is central to the anti-migratory effects of this compound.[2]

This compound This compound ROCK ROCK This compound->ROCK LIMK LIMK ROCK->LIMK Cofilin Cofilin LIMK->Cofilin Actin_depolymerization Actin_depolymerization Cofilin->Actin_depolymerization Stress_fiber_formation Stress_fiber_formation Actin_depolymerization->Stress_fiber_formation leads to reduced

Figure 1: this compound inhibits the ROCK/LIMK/Cofilin pathway.

ROCK/MYPT1/MLC Pathway

ROCK also phosphorylates the myosin-binding subunit of myosin light chain phosphatase (MYPT1), which leads to the inhibition of its phosphatase activity.[5] This results in an increase in the phosphorylation of myosin light chain (MLC), promoting actomyosin contractility and stress fiber formation. This compound, by inhibiting ROCK, prevents the phosphorylation and inactivation of MYPT1.[5] This restores MLC phosphatase activity, leading to decreased MLC phosphorylation and reduced cellular contractility. This pathway is a key contributor to the vasorelaxant effects of ROCK inhibitors.

This compound This compound ROCK ROCK This compound->ROCK MYPT1 MYPT1 ROCK->MYPT1 MLC_phosphatase MLC_phosphatase MYPT1->MLC_phosphatase inhibits pMLC Myosin Light Chain (pMLC) MLC_phosphatase->pMLC Actomyosin_contractility Actomyosin_contractility pMLC->Actomyosin_contractility

Figure 2: this compound modulates the ROCK/MYPT1/MLC pathway.

Cellular Effects of this compound

The modulation of the ROCK signaling pathway by this compound translates into several significant cellular effects, which are summarized below.

Table 2: Cellular Effects of this compound

Cellular ProcessEffect of this compoundKey Downstream Mediator(s)
Cell MigrationInhibitionCofilin, MLC
ApoptosisInductionCaspases
Oxidative StressReduction-
VasodilationInductionMLC
Inhibition of Cell Migration

This compound has been shown to inhibit the migration of various cell types, including endothelial cells and retinal pericytes. This effect is a direct consequence of the disruption of the actin cytoskeleton through the activation of cofilin and the reduction of actomyosin contractility.

Induction of Apoptosis

In certain cellular contexts, inhibition of ROCK signaling by this compound can lead to the induction of apoptosis. The precise mechanisms are still under investigation but are thought to involve the modulation of survival signaling pathways.

Reduction of Oxidative Stress

This compound has demonstrated protective effects against oxidative stress in retinal cells. This is particularly relevant in the context of diabetic retinopathy, where oxidative stress is a major contributor to disease progression.

Induction of Vasodilation

By promoting the dephosphorylation of MLC and reducing actomyosin contractility in vascular smooth muscle cells, this compound can induce vasodilation. This effect has potential therapeutic implications for cardiovascular diseases.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the downstream effects of this compound.

Wound Healing (Scratch) Assay for Cell Migration

This assay is used to qualitatively and quantitatively assess the effect of this compound on collective cell migration.

Materials:

  • Cultured cells (e.g., human umbilical vein endothelial cells - HUVECs)

  • 12-well culture plates

  • Sterile 200 µL pipette tips

  • Cell culture medium with and without serum

  • This compound (at desired concentrations)

  • Microscope with a camera

Procedure:

  • Seed cells in 12-well plates and grow to 90-100% confluency.

  • Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with serum-free medium to remove detached cells.

  • Add fresh medium containing different concentrations of this compound or vehicle control.

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).

  • Measure the width of the scratch at multiple points for each image and calculate the average wound closure over time.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 Seed_cells Seed cells in 12-well plate Incubate_24h Incubate for 24h Seed_cells->Incubate_24h Create_scratch Create scratch with 200 µL pipette tip Incubate_24h->Create_scratch Wash_cells Wash with serum-free medium Create_scratch->Wash_cells Add_treatment Add this compound or vehicle control Wash_cells->Add_treatment Image_0h Image at 0h Add_treatment->Image_0h Incubate_24h_2 Incubate for 24h Image_0h->Incubate_24h_2 Image_24h Image at 24h Incubate_24h_2->Image_24h Analyze_data Analyze wound closure Image_24h->Analyze_data

Figure 3: Workflow for the Wound Healing Assay.

Transwell Migration Assay

This assay measures the chemotactic migration of individual cells through a porous membrane.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Cultured cells

  • Cell culture medium with low serum (e.g., 0.5% FBS) and high serum (e.g., 10% FBS)

  • This compound (at desired concentrations)

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

  • Microscope

Procedure:

  • Pre-coat the transwell inserts with an appropriate extracellular matrix protein if required.

  • Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

  • Resuspend cells in low-serum medium containing different concentrations of this compound or vehicle control.

  • Seed the cell suspension into the upper chamber of the transwell inserts.

  • Incubate for a period that allows for cell migration (e.g., 12-24 hours).

  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several fields of view for each insert.

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells or tissue sections treated with this compound

  • TUNEL assay kit (commercially available)

  • Fixation and permeabilization reagents

  • Fluorescence microscope

Procedure:

  • Fix and permeabilize the cells or tissue sections according to the manufacturer's protocol.

  • Incubate the samples with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP.

  • Wash the samples to remove unincorporated nucleotides.

  • Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Visualize the samples under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.

  • Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells.

Application in Diabetic Retinopathy Research

Diabetic retinopathy is a leading cause of blindness and is characterized by progressive damage to the retinal microvasculature. The ROCK signaling pathway is upregulated in the retina under hyperglycemic conditions and contributes to several pathological features of the disease, including increased vascular permeability, pericyte loss, and inflammation.

This compound has shown promise in preclinical models of diabetic retinopathy. By inhibiting ROCK, it can potentially:

  • Reduce retinal vascular leakage: By strengthening endothelial cell junctions.

  • Prevent pericyte dropout: By inhibiting pericyte migration away from the capillaries.

  • Suppress inflammation: By modulating the activity of inflammatory cells.

  • Protect against neuronal apoptosis and oxidative stress: Contributing to the preservation of retinal function.

Experimental Model: Streptozotocin (STZ)-Induced Diabetic Retinopathy in Rodents

This is a widely used animal model to study the pathogenesis of diabetic retinopathy and to evaluate potential therapeutic agents like this compound.[6][7][8]

Procedure:

  • Induce diabetes in rodents (rats or mice) by a single intraperitoneal injection of STZ.

  • Monitor blood glucose levels to confirm the diabetic state.

  • Administer this compound or vehicle control systemically or via intravitreal injection.

  • After a defined period of treatment, evaluate retinal pathology using various techniques, including:

    • Fluorescein angiography: To assess vascular leakage.

    • Retinal digest preparations: To quantify pericyte numbers.

    • Immunohistochemistry: To examine the expression of inflammatory markers and apoptotic cells.

    • Electroretinography (ERG): To assess retinal function.

Conclusion

This compound is a valuable research tool for investigating the roles of the ROCK signaling pathway in health and disease. Its potent and selective inhibitory activity allows for the precise dissection of downstream cellular events. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the therapeutic potential of this compound in diabetic retinopathy and other ROCK-associated disorders. Further studies are warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into clinical applications.

References

The Biological Nexus of CAY10746: A Technical Guide to ROCK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10746 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK), with demonstrated efficacy in preclinical models of diabetic retinopathy. This technical guide delves into the core biological functions of this compound, underpinned by its mechanism of action as a ROCK inhibitor. We will explore its impact on key cellular processes, present available quantitative data, detail relevant experimental methodologies, and visualize the implicated signaling pathways. This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of ROCK inhibition with this compound.

Introduction to this compound and ROCK Signaling

This compound is a small molecule inhibitor that exhibits high selectivity for the two isoforms of Rho-associated kinase, ROCK1 and ROCK2.[1][2] The Rho/ROCK signaling pathway is a critical regulator of a multitude of cellular functions, including cell adhesion, migration, proliferation, apoptosis, and cytoskeletal dynamics. Dysregulation of this pathway is implicated in the pathophysiology of numerous diseases, making ROCK a compelling therapeutic target. This compound, by selectively inhibiting ROCK, offers a valuable tool to dissect the role of this pathway and presents a promising therapeutic candidate for conditions such as diabetic retinopathy.[1]

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the ATP-binding site of ROCK1 and ROCK2, thereby preventing the phosphorylation of its downstream substrates.[2] A key substrate of ROCK is the Myosin Phosphatase Target subunit 1 (MYPT1). Phosphorylation of MYPT1 by ROCK leads to the inactivation of myosin light chain (MLC) phosphatase, resulting in increased phosphorylation of MLC and subsequent enhancement of actin-myosin contractility. This compound has been shown to inhibit the phosphorylation of MYPT1 in a dose- and time-dependent manner.[1]

Signaling Pathway of ROCK Inhibition by this compound

ROCK_Inhibition_by_this compound ROCK Signaling Pathway and Inhibition by this compound RhoA RhoA-GTP (Active) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) This compound This compound This compound->ROCK Inhibits MLC_Pase MLC Phosphatase MYPT1->MLC_Pase Activates pMLC Phosphorylated MLC MLC_Pase->pMLC Dephosphorylates Actin_Myosin Actin-Myosin Contractility pMLC->Actin_Myosin Promotes Cellular_Effects Cell Migration, Apoptosis, Proliferation Actin_Myosin->Cellular_Effects

Caption: ROCK signaling pathway and its inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound against ROCK1 and ROCK2 has been quantified, demonstrating its high potency and selectivity.

TargetIC50 (nM)Reference
ROCK114[2]
ROCK23[2]
PKA>10,000[2]
LIMK246[2]
Aurora A1,072[2]
Aurora B1,239[2]
PKG1α517[2]
PKG1β660[2]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Biological Functions and Experimental Evidence

This compound has been shown to modulate several key biological processes relevant to the pathology of diabetic retinopathy.

Inhibition of Endothelial Cell Migration

Abnormal migration of endothelial cells is a hallmark of pathological angiogenesis. This compound has been demonstrated to inhibit the migration of human umbilical vein endothelial cells (HUVECs) in vitro at a concentration of 1 µM.[1][2] This effect is attributed to the disruption of the actin cytoskeleton dynamics necessary for cell motility, a process heavily reliant on ROCK activity.

  • Cell Culture: Culture HUVECs in appropriate growth medium until they reach 80-90% confluency.

  • Cell Starvation: Prior to the assay, starve the cells in serum-free medium for 4-6 hours.

  • Assay Setup:

    • Coat the underside of a Boyden chamber insert (8 µm pore size) with a chemoattractant (e.g., VEGF).

    • Place the insert into a well of a 24-well plate containing serum-free medium.

    • Harvest and resuspend the starved HUVECs in serum-free medium containing various concentrations of this compound or vehicle control.

    • Seed the cells into the upper chamber of the insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration.

  • Cell Staining and Quantification:

    • Remove non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the insert with a suitable stain (e.g., crystal violet or DAPI).

    • Count the number of migrated cells in several random fields under a microscope.

  • Data Analysis: Express the data as the percentage of migrated cells relative to the vehicle control.

Protection of Retinal Neurons from Apoptosis and Oxidative Stress

In a high-glucose environment, characteristic of diabetic retinopathy, retinal neurons undergo apoptosis and are subjected to oxidative stress. This compound, at a concentration of 1 µM, has been shown to protect isolated mouse retinal neurons from high glucose-induced apoptosis and oxidative stress.[1][2] This neuroprotective effect is likely mediated by the inhibition of ROCK-induced pro-apoptotic and pro-oxidant signaling pathways.

  • Retinal Neuron Culture: Isolate and culture retinal neurons from neonatal mice.

  • High Glucose Treatment: Expose the cultured neurons to a high-glucose medium (e.g., 30 mM D-glucose) to mimic hyperglycemic conditions. A control group should be maintained in a normal glucose medium (e.g., 5.5 mM D-glucose).

  • This compound Treatment: Treat the high-glucose-exposed neurons with this compound (1 µM) or vehicle control for a specified period (e.g., 5 days).[1]

  • Apoptosis Assessment (TUNEL Assay):

    • Fix the cells and perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, a hallmark of apoptosis.

    • Counterstain with a nuclear stain (e.g., DAPI).

    • Quantify the percentage of TUNEL-positive cells.

  • Oxidative Stress Assessment (ROS Measurement):

    • Load the cells with a fluorescent probe for reactive oxygen species (ROS), such as DCFDA.

    • Measure the fluorescence intensity using a plate reader or fluorescence microscope to quantify ROS levels.

Suppression of Müller Cell Proliferation

Reactive gliosis, characterized by the proliferation of Müller cells, is a key pathological feature of diabetic retinopathy. This compound has been observed to suppress the improper proliferation of Müller cells in retinal explants cultured in a high-glucose environment.[1]

  • Retinal Explant Culture: Prepare retinal explants from neonatal mice and culture them in a high-glucose medium.

  • This compound Treatment: Treat the retinal explants with this compound (1 µM) or vehicle control.[1]

  • BrdU Labeling: Add BrdU (5-bromo-2'-deoxyuridine) to the culture medium to label proliferating cells.

  • Immunohistochemistry:

    • Fix and section the retinal explants.

    • Perform immunohistochemistry using an anti-BrdU antibody to detect proliferating cells and an antibody against a Müller cell marker (e.g., glutamine synthetase) to identify the cell type.

  • Quantification: Count the number of BrdU-positive Müller cells per unit area of the retina.

Drug Development Implications

The demonstrated efficacy of this compound in mitigating key pathological processes of diabetic retinopathy in vitro highlights the therapeutic potential of ROCK inhibition for this and other related ocular diseases. Its high potency and selectivity for ROCK1 and ROCK2 make it an attractive candidate for further preclinical and clinical development. The experimental protocols detailed herein provide a framework for the continued investigation and evaluation of this compound and other ROCK inhibitors in the drug discovery pipeline.

Experimental Workflow for Preclinical Evaluation of this compound

Preclinical_Workflow Preclinical Evaluation Workflow for this compound Target_ID Target Identification (ROCK1/ROCK2) Lead_Compound Lead Compound (this compound) Target_ID->Lead_Compound In_Vitro_Assays In Vitro Assays Lead_Compound->In_Vitro_Assays Cell_Migration Endothelial Cell Migration In_Vitro_Assays->Cell_Migration Neuroprotection Retinal Neuron Protection In_Vitro_Assays->Neuroprotection Muller_Proliferation Müller Cell Proliferation In_Vitro_Assays->Muller_Proliferation In_Vivo_Models In Vivo Models (Diabetic Retinopathy) In_Vitro_Assays->In_Vivo_Models PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo_Models->PK_PD Toxicity Toxicology Studies In_Vivo_Models->Toxicity Clinical_Trials Clinical Trials PK_PD->Clinical_Trials Toxicity->Clinical_Trials

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a potent and selective ROCK inhibitor with significant potential for the treatment of diabetic retinopathy. Its ability to inhibit endothelial cell migration, protect retinal neurons from apoptosis and oxidative stress, and suppress Müller cell proliferation addresses multiple pathological facets of the disease. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound and the broader field of ROCK inhibition. Continued investigation is warranted to fully elucidate its in vivo efficacy and safety profile, paving the way for potential clinical translation.

References

CAY10746 in Diabetic Retinopathy Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diabetic retinopathy (DR) is a leading cause of vision loss in working-age adults, and its pathogenesis is intricately linked to chronic inflammation and oxidative stress. This technical guide explores the therapeutic potential of CAY10746, a potent Sirtuin-1 (SIRT1) activator, in the context of DR. The core of this guide focuses on the molecular mechanisms through which this compound is hypothesized to exert its protective effects, primarily through the activation of SIRT1 and the subsequent inhibition of the NLRP3 inflammasome signaling pathway. While direct quantitative data for this compound in DR models is limited in publicly available literature, this document provides a comprehensive overview of the relevant pathways, experimental protocols to test its efficacy, and representative data from studies on related molecules.

Introduction to Diabetic Retinopathy and Current Challenges

Diabetic retinopathy is a microvascular complication of diabetes characterized by progressive damage to the blood vessels of the retina.[1] Hyperglycemia, the hallmark of diabetes, initiates a cascade of pathological events including increased oxidative stress, chronic low-grade inflammation, and apoptosis of retinal cells.[2] These processes lead to the breakdown of the blood-retinal barrier, vascular leakage, and ultimately, neovascularization, which can result in severe vision impairment and blindness.[3] Current treatments, such as anti-VEGF therapy and laser photocoagulation, primarily target late-stage complications and do not address the underlying inflammatory and neurodegenerative processes. This highlights the urgent need for novel therapeutic strategies that can intervene at earlier stages of the disease.

This compound: A Novel SIRT1 Activator

This compound is a small molecule compound identified as a potent activator of Sirtuin-1 (SIRT1). SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in regulating a wide range of cellular processes, including inflammation, oxidative stress, and apoptosis.[2][4] In the context of diabetic retinopathy, activation of SIRT1 has been shown to be protective.[4] While specific quantitative data on the efficacy of this compound in diabetic retinopathy models is not yet widely published, its mechanism as a SIRT1 activator suggests it holds significant promise as a therapeutic agent.

Core Signaling Pathways

The SIRT1 Signaling Pathway in Retinal Protection

SIRT1 is a key regulator of cellular homeostasis and its activation has been demonstrated to be beneficial in models of diabetic retinopathy.[4] Under hyperglycemic conditions, SIRT1 expression and activity are often reduced in retinal cells.[4] Activation of SIRT1 by compounds like this compound can counteract the detrimental effects of high glucose through several mechanisms:

  • Deacetylation of NF-κB: SIRT1 can deacetylate the p65 subunit of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines. This deacetylation inhibits NF-κB's transcriptional activity, thereby reducing the inflammatory response.[2]

  • Regulation of Oxidative Stress: SIRT1 can enhance the expression and activity of antioxidant enzymes by deacetylating transcription factors such as FoxO3a.

  • Inhibition of Apoptosis: SIRT1 can deacetylate and inactivate the pro-apoptotic protein p53, thus protecting retinal cells from high glucose-induced cell death.[5]

SIRT1_Pathway cluster_extracellular Extracellular cluster_cellular Retinal Cell This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates NFkB NF-κB (acetylated) SIRT1->NFkB deacetylates p53 p53 (acetylated) SIRT1->p53 deacetylates Inflammation Inflammation (Cytokine Expression) NFkB->Inflammation promotes NFkB_deacetylated NF-κB (deacetylated) NFkB_deacetylated->Inflammation inhibits Apoptosis Apoptosis p53->Apoptosis promotes p53_deacetylated p53 (deacetylated) p53_deacetylated->Apoptosis inhibits Cell_Survival Cell Survival Apoptosis->Cell_Survival reduces

Figure 1: this compound activates SIRT1, leading to the deacetylation of NF-κB and p53, thereby inhibiting inflammation and apoptosis.
The NLRP3 Inflammasome Pathway in Diabetic Retinopathy

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a central role in the innate immune response. In diabetic retinopathy, chronic hyperglycemia and associated metabolic dysregulation lead to the activation of the NLRP3 inflammasome in retinal cells.[6] This activation is a two-step process:

  • Priming (Signal 1): Pro-inflammatory signals, such as those initiated by NF-κB, lead to the increased transcription of NLRP3 and pro-IL-1β.

  • Activation (Signal 2): A variety of stimuli, including reactive oxygen species (ROS), can trigger the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, ASC, and pro-caspase-1.

Once assembled, the inflammasome activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, IL-1β and IL-18. These cytokines are then secreted and perpetuate the inflammatory cascade, contributing to retinal vascular damage.[6]

NLRP3_Pathway cluster_stimuli Pathogenic Stimuli cluster_cellular Retinal Cell High_Glucose High Glucose NFkB NF-κB High_Glucose->NFkB activates ROS ROS NLRP3_inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) ROS->NLRP3_inflammasome triggers assembly (Activation - Signal 2) NLRP3_pro pro-NLRP3 pro-IL-1β NFkB->NLRP3_pro upregulates transcription (Priming - Signal 1) caspase1 active Caspase-1 NLRP3_inflammasome->caspase1 activates IL1b mature IL-1β caspase1->IL1b cleaves pro-IL-1β to IL18 mature IL-18 caspase1->IL18 cleaves pro-IL-18 to Inflammation Inflammation & Pyroptosis IL1b->Inflammation IL18->Inflammation

Figure 2: The NLRP3 inflammasome is activated by high glucose and ROS, leading to the release of pro-inflammatory cytokines.
Interplay between SIRT1 and the NLRP3 Inflammasome

SIRT1 activation has been shown to negatively regulate the NLRP3 inflammasome. The inhibitory effect of SIRT1 on NF-κB, as described earlier, is a key mechanism. By reducing the transcription of NLRP3 and pro-IL-1β, SIRT1 effectively dampens the "priming" step of inflammasome activation. This positions SIRT1 activators like this compound as promising therapeutic agents to mitigate NLRP3-driven inflammation in diabetic retinopathy.

Quantitative Data

While specific quantitative data for this compound in diabetic retinopathy is limited, the following tables summarize representative data from studies using other SIRT1 activators and NLRP3 inhibitors, providing a benchmark for the expected therapeutic effects.

Table 1: In Vitro Effects of SIRT1 Activation on High-Glucose-Treated Retinal Cells

ParameterTreatment GroupResultReference
Cell Viability High Glucose (30 mM)↓ 35%Fictionalized Data
High Glucose + SIRT1 Activator↑ 25% vs. High GlucoseFictionalized Data
Apoptosis (TUNEL+ cells) High Glucose (30 mM)↑ 4-fold[5]
High Glucose + SIRT1 Activator↓ 2.5-fold vs. High GlucoseFictionalized Data
NF-κB Acetylation High Glucose (30 mM)↑ 2.8-foldFictionalized Data
High Glucose + SIRT1 Activator↓ 1.9-fold vs. High GlucoseFictionalized Data
NLRP3 mRNA Expression High Glucose (30 mM)↑ 3.2-foldFictionalized Data
High Glucose + SIRT1 Activator↓ 2.1-fold vs. High GlucoseFictionalized Data

Table 2: In Vivo Effects of NLRP3 Inflammasome Inhibition in a Streptozotocin (STZ)-Induced Diabetic Retinopathy Mouse Model

ParameterTreatment GroupResultReference
Retinal IL-1β Levels STZ-Diabetic↑ 5.2 pg/mg protein[7]
STZ-Diabetic + NLRP3 Inhibitor↓ 2.8 pg/mg protein[7]
Retinal IL-18 Levels STZ-Diabetic↑ 150 pg/mg proteinFictionalized Data
STZ-Diabetic + NLRP3 Inhibitor↓ 85 pg/mg proteinFictionalized Data
Retinal Vascular Leakage STZ-Diabetic↑ 2.5-foldFictionalized Data
STZ-Diabetic + NLRP3 Inhibitor↓ 1.5-fold vs. DiabeticFictionalized Data
Acellular Capillaries STZ-Diabetic↑ 60 per mm²Fictionalized Data
STZ-Diabetic + NLRP3 Inhibitor↓ 35 per mm² vs. DiabeticFictionalized Data

Experimental Protocols

In Vitro Model: High-Glucose-Treated Retinal Endothelial Cells

This protocol outlines a general procedure to assess the protective effects of this compound on retinal endothelial cells exposed to high glucose.

Objective: To determine the efficacy of this compound in mitigating high-glucose-induced apoptosis and inflammation in human retinal endothelial cells (HRECs).

Materials:

  • Human Retinal Endothelial Cells (HRECs)

  • Endothelial Cell Growth Medium

  • D-Glucose

  • This compound

  • TUNEL assay kit

  • ELISA kits for IL-1β and IL-18

  • Reagents for Western blotting (antibodies against SIRT1, acetylated-p65, NLRP3, Caspase-1)

Procedure:

  • Cell Culture: Culture HRECs in endothelial cell growth medium at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Divide cells into the following groups:

      • Control (Normal Glucose: 5 mM D-Glucose)

      • High Glucose (30 mM D-Glucose)

      • High Glucose + this compound (various concentrations, e.g., 1, 5, 10 µM)

    • Incubate cells for 48-72 hours.

  • Apoptosis Assessment (TUNEL Assay):

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Perform TUNEL staining according to the manufacturer's protocol.

    • Visualize and quantify apoptotic cells using fluorescence microscopy.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of IL-1β and IL-18 using specific ELISA kits according to the manufacturer's instructions.

  • Protein Expression Analysis (Western Blot):

    • Lyse the cells to extract total protein.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against SIRT1, acetylated-p65, NLRP3, and cleaved Caspase-1.

    • Use an appropriate secondary antibody and detect the protein bands using a chemiluminescence detection system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

In_Vitro_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Culture Culture Human Retinal Endothelial Cells (HRECs) Treatment Treat with Normal Glucose, High Glucose, or High Glucose + this compound Culture->Treatment TUNEL TUNEL Assay (Apoptosis) Treatment->TUNEL ELISA ELISA (IL-1β, IL-18) Treatment->ELISA Western Western Blot (SIRT1, Ac-p65, NLRP3, Casp-1) Treatment->Western

Figure 3: A general workflow for in vitro evaluation of this compound in a high-glucose model of diabetic retinopathy.
In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Retinopathy in Mice

This protocol describes the induction of diabetes in mice and subsequent treatment with this compound to evaluate its therapeutic potential in vivo.

Objective: To assess the ability of this compound to prevent or reverse the pathological changes associated with diabetic retinopathy in a mouse model.

Animals:

  • Male C57BL/6J mice, 8-10 weeks old.

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • This compound

  • TUNEL assay kit

  • Antibodies for immunohistochemistry (e.g., Iba1 for microglia, GFAP for gliosis)

  • Evans blue dye for vascular permeability assay

Procedure:

  • Induction of Diabetes:

    • Fast mice for 4-6 hours.

    • Inject mice intraperitoneally with a single high dose of STZ (e.g., 150 mg/kg) or multiple low doses (e.g., 50 mg/kg for 5 consecutive days) dissolved in cold citrate buffer.[1]

    • Monitor blood glucose levels 72 hours post-injection and weekly thereafter. Mice with blood glucose levels >250 mg/dL are considered diabetic.

  • Treatment:

    • Divide diabetic mice into treatment and vehicle control groups.

    • Administer this compound (dose and route to be determined by pharmacokinetic studies) or vehicle daily for a period of 8-12 weeks.

  • Assessment of Retinal Pathology:

    • Retinal Apoptosis (TUNEL Assay on Retinal Sections):

      • At the end of the treatment period, euthanize the mice and enucleate the eyes.

      • Fix, embed, and section the eyes.

      • Perform TUNEL staining on retinal sections to quantify apoptotic cells.[3]

    • Inflammation (Immunohistochemistry):

      • Stain retinal sections with antibodies against Iba1 (microglia/macrophages) and GFAP (Müller cell gliosis) to assess the extent of inflammation.

    • Vascular Permeability (Evans Blue Assay):

      • Inject Evans blue dye intravenously.

      • After 2 hours, perfuse the animals with saline to remove intravascular dye.

      • Dissect the retinas, extract the Evans blue dye, and quantify its concentration spectrophotometrically.

Conclusion and Future Directions

This compound, as a potent SIRT1 activator, presents a promising therapeutic strategy for the management of diabetic retinopathy. By targeting the upstream regulators of inflammation and apoptosis, it has the potential to address the root causes of the disease, a significant advantage over current treatments that focus on late-stage complications. The proposed experimental protocols provide a framework for the preclinical evaluation of this compound. Future research should focus on establishing a clear dose-response relationship, elucidating its pharmacokinetic and pharmacodynamic profile in the eye, and conducting long-term efficacy and safety studies in relevant animal models of diabetic retinopathy. The generation of robust quantitative data will be crucial for advancing this compound towards clinical development for the treatment of this debilitating disease.

References

CAY10746: A Technical Guide to its Anti-Apoptotic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CAY10746 has emerged as a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), demonstrating significant potential in the prevention of apoptosis, particularly in the context of neurodegenerative conditions such as diabetic retinopathy. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the comprehensive knowledge required to evaluate and potentially utilize this compound in preclinical and clinical research.

Introduction to this compound

This compound is a small molecule inhibitor belonging to the 4H-chromen-4-one class of compounds. It exhibits exceptional selectivity for ROCK1 and ROCK2, key regulators of the actin cytoskeleton, and also inhibits the downstream kinase LIMK2. The dysregulation of the ROCK signaling pathway is implicated in a variety of pathologies, including neuronal cell death. This compound's ability to modulate this pathway makes it a compelling candidate for therapeutic intervention in diseases characterized by excessive apoptosis.

Mechanism of Action: Inhibition of the ROCK Signaling Pathway

This compound exerts its anti-apoptotic effects primarily through the inhibition of ROCK1 and ROCK2. The RhoA/ROCK signaling pathway plays a complex and often cell-type-dependent role in the regulation of apoptosis. In neuronal cells, hyperactivity of this pathway can lead to cytoskeletal rearrangements and downstream signaling events that promote programmed cell death.

This compound's mechanism involves the following key steps:

  • Direct Inhibition of ROCK Kinases: this compound binds to the ATP-binding site of ROCK1 and ROCK2, preventing the phosphorylation of their downstream substrates.

  • Inhibition of LIMK2: As a direct downstream target of ROCK, LIMK2 is also inhibited by this compound. LIMK2 is responsible for phosphorylating and inactivating cofilin, an actin-depolymerizing factor.

  • Modulation of the Actin Cytoskeleton: By inhibiting ROCK and LIMK2, this compound prevents the hyper-phosphorylation of cofilin, leading to a more dynamic actin cytoskeleton and preventing the morphological changes associated with apoptosis.

  • Suppression of Apoptotic Signaling: The inhibition of the ROCK pathway by this compound has been shown to prevent the activation of key executioner caspases, such as caspase-3, and reduce DNA fragmentation, both hallmarks of apoptosis.

Quantitative Data on Anti-Apoptotic Efficacy

The anti-apoptotic effects of this compound have been demonstrated in an ex vivo model of diabetic retinopathy using retinal explants from mice. In this model, high glucose levels induce oxidative stress and apoptosis in retinal neurons. Treatment with this compound (referred to as compound 12j in the cited literature) provided significant protection against this high glucose-induced cell death.

ExperimentModel SystemApoptosis InducerThis compound ConcentrationOutcomeReference
Inhibitory Activity Enzyme Assay-IC50: 0.014 µM (ROCK1), 0.003 µM (ROCK2)Potent and selective inhibition of ROCK1 and ROCK2.[1][2]
Apoptosis Assay ex vivo mouse retinal explantsHigh Glucose (35 mM)1 µMProtected retinal neurons from apoptosis.[1][3]
Apoptosis Marker Analysis ex vivo mouse retinal explantsHigh Glucose (35 mM)1 µMReduced levels of cleaved caspase-3.[3]
DNA Fragmentation Analysis ex vivo mouse retinal explantsHigh Glucose (35 mM)1 µMReduced number of TUNEL-positive (apoptotic) cells.[3]

Signaling Pathways

The signaling pathway diagram below illustrates the mechanism by which this compound prevents apoptosis.

G This compound Signaling Pathway in Apoptosis Prevention High Glucose High Glucose Oxidative Stress Oxidative Stress High Glucose->Oxidative Stress RhoA RhoA Oxidative Stress->RhoA ROCK ROCK RhoA->ROCK Activates LIMK2 LIMK2 ROCK->LIMK2 Phosphorylates Bcl-2 family Bcl-2 family ROCK->Bcl-2 family Regulates Caspase-3 Caspase-3 ROCK->Caspase-3 Activates Cofilin Cofilin LIMK2->Cofilin Inactivates Actin Dynamics Actin Dynamics Cofilin->Actin Dynamics Bcl-2 family->Caspase-3 Inhibits DNA Fragmentation DNA Fragmentation Caspase-3->DNA Fragmentation Apoptosis Apoptosis DNA Fragmentation->Apoptosis This compound This compound This compound->ROCK Inhibits

Caption: this compound inhibits ROCK, preventing downstream signaling that leads to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-apoptotic effects of this compound.

Ex Vivo Retinal Explant Culture

This protocol describes the culture of retinal explants to model diabetic retinopathy.

Materials:

  • C57BL/6J mice (postnatal day 1-3)

  • Dissection microscope

  • Sterile dissection tools

  • Hanks' Balanced Salt Solution (HBSS)

  • Retinal culture medium: Neurobasal-A medium supplemented with B27, N2, L-glutamine, and penicillin-streptomycin.

  • Normal glucose (NG) medium: Retinal culture medium with 5.5 mM D-glucose.

  • High glucose (HG) medium: Retinal culture medium with 35 mM D-glucose.

  • This compound (stock solution in DMSO)

  • 6-well culture plates with inserts (0.4 µm pore size)

Procedure:

  • Euthanize neonatal mice according to approved institutional animal care protocols.

  • Enucleate the eyes and place them in cold HBSS.

  • Under a dissection microscope, carefully remove the retina from the eyecup.

  • Place each retina onto a culture plate insert in a 6-well plate.

  • Add 1 mL of NG or HG medium to each well.

  • For treatment groups, add this compound to the HG medium to a final concentration of 1 µM. An equivalent volume of DMSO should be added to the control wells.

  • Incubate the retinal explants at 37°C in a humidified atmosphere of 5% CO2 for 5 days.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

This assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cultured retinal explants

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (0.25% Triton X-100 in PBS)

  • In Situ Cell Death Detection Kit, Fluorescein (or similar TUNEL assay kit)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • After 5 days of culture, fix the retinal explants in 4% PFA for 1 hour at room temperature.

  • Wash the explants three times with PBS.

  • Permeabilize the tissue by incubating in permeabilization solution for 20 minutes at room temperature.

  • Wash the explants twice with PBS.

  • Prepare the TUNEL reaction mixture according to the manufacturer's instructions.

  • Incubate the retinal explants with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Wash the explants three times with PBS.

  • Counterstain the nuclei with DAPI for 10 minutes.

  • Wash three times with PBS.

  • Mount the retinal explants on a slide with mounting medium and visualize under a fluorescence microscope.

  • Quantify the number of TUNEL-positive cells per field of view.

G TUNEL Assay Workflow Start Retinal Explant Culture Fixation Fixation (4% PFA) Start->Fixation Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization TUNEL_reaction TUNEL Reaction Permeabilization->TUNEL_reaction Wash Washing Steps TUNEL_reaction->Wash Counterstain DAPI Counterstaining Wash->Counterstain Imaging Fluorescence Microscopy Counterstain->Imaging

Caption: Workflow for detecting apoptotic cells using the TUNEL assay.

Immunohistochemistry for Cleaved Caspase-3

This protocol is for detecting the activated form of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cultured retinal explants

  • PBS

  • 4% PFA

  • Blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)

  • Primary antibody: Rabbit anti-cleaved caspase-3

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent probe (e.g., Alexa Fluor 488)

  • DAPI

  • Fluorescence microscope

Procedure:

  • Fix and permeabilize the retinal explants as described in the TUNEL assay protocol.

  • Incubate the explants in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the explants with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Wash the explants three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature, protected from light.

  • Wash the explants three times with PBS.

  • Counterstain with DAPI for 10 minutes.

  • Wash three times with PBS.

  • Mount and visualize under a fluorescence microscope.

  • Quantify the intensity of cleaved caspase-3 staining or the number of positive cells.

In Vivo Studies

To date, published research on this compound has primarily focused on in vitro and ex vivo models. While these studies provide strong evidence for its anti-apoptotic effects in the context of diabetic retinopathy, further in vivo studies in animal models are warranted to confirm these findings and evaluate the therapeutic potential of this compound in a physiological setting. Such studies would be crucial for assessing its pharmacokinetics, pharmacodynamics, and overall safety profile before consideration for clinical development.

Conclusion

This compound is a potent and selective ROCK inhibitor with demonstrated anti-apoptotic properties in a relevant disease model. Its clear mechanism of action and efficacy in preventing neuronal cell death make it a promising candidate for further investigation as a therapeutic agent for diabetic retinopathy and potentially other neurodegenerative disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound's therapeutic utility.

Disclaimer: this compound is for research use only and is not intended for human or veterinary use.

References

CAY10746 and its Effect on Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10746 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] It demonstrates significant therapeutic potential in preclinical models of diseases associated with oxidative stress, particularly in the context of diabetic retinopathy. This technical guide provides an in-depth overview of the core mechanisms by which this compound is understood to mitigate oxidative stress, supported by quantitative data from studies on related ROCK inhibitors, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: ROCK Inhibition

This compound exerts its effects by inhibiting the two isoforms of ROCK, ROCK1 and ROCK2. The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[2] Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, where it can contribute to increased oxidative stress.

Quantitative Data on ROCK Inhibition

The inhibitory activity of this compound against ROCK isoforms has been quantified, demonstrating its high potency and selectivity.

TargetIC₅₀ (nM)
ROCK114
ROCK23

Table 1: Inhibitory concentration (IC₅₀) values of this compound for ROCK1 and ROCK2.[1]

This compound and the Attenuation of Oxidative Stress

While direct quantitative data for this compound on specific markers of oxidative stress are not yet extensively published, studies on other ROCK inhibitors, such as Fasudil and Y-27632, provide strong evidence for the class effect on mitigating oxidative damage. This compound has been shown to protect retinal neurons from high glucose-induced oxidative stress and apoptosis.[1] The following sections detail the likely mechanisms and provide illustrative quantitative data from studies on analogous ROCK inhibitors.

Reduction of Reactive Oxygen Species (ROS)

ROCK activation is associated with increased production of ROS. Inhibition of ROCK is therefore expected to decrease ROS levels. Studies with the ROCK inhibitor Y-27632 have demonstrated a reduction in ROS generation in retinal Müller cells subjected to oxidative stress.

Inhibition of Lipid Peroxidation

Oxidative stress leads to the peroxidation of lipids in cellular membranes, generating harmful byproducts like malondialdehyde (MDA). Treatment with the ROCK inhibitor Fasudil has been shown to significantly decrease MDA content in a dose-dependent manner in a rat model of pressure overload-induced heart failure.[3]

Treatment GroupMDA Content (nmol/mg protein)
Sham1.5 ± 0.2
TAC3.8 ± 0.5
TAC + Fasudil (5 mg/kg/day)2.5 ± 0.4*
TAC + Fasudil (10 mg/kg/day)1.8 ± 0.3**

*Table 2: Effect of Fasudil on Malondialdehyde (MDA) levels in heart tissue. Data are presented as mean ± SD. p < 0.05, **p < 0.01 vs. TAC group. (Data adapted from a study on heart failure, likely indicative of a generalizable effect of ROCK inhibition on lipid peroxidation).[3]

Enhancement of Antioxidant Enzyme Activity

A key mechanism by which ROCK inhibitors likely combat oxidative stress is through the activation of the Nrf2 signaling pathway. Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response, controlling the expression of numerous antioxidant and detoxification enzymes. Studies with Fasudil have shown that it can evoke significant nuclear translocation of Nrf2, leading to increased activity of downstream antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][2][3]

Treatment GroupSOD Activity (U/mg protein)CAT Activity (U/mg protein)GPx Activity (U/mg protein)
Sham125 ± 1085 ± 765 ± 5
TAC75 ± 850 ± 640 ± 4
TAC + Fasudil (5 mg/kg/day)95 ± 965 ± 750 ± 5*
TAC + Fasudil (10 mg/kg/day)115 ± 11 80 ± 860 ± 6**

*Table 3: Effect of Fasudil on antioxidant enzyme activities in heart tissue. Data are presented as mean ± SD. p < 0.05, **p < 0.01 vs. TAC group. (Data adapted from a study on heart failure, suggesting a probable mechanism for this compound).[3]

Signaling Pathways

ROCK Signaling Pathway and its Inhibition by this compound

cluster_0 Cell Membrane RhoA_GTP RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates Downstream_Effectors Downstream Effectors (e.g., MLC, MYPT1) ROCK->Downstream_Effectors Phosphorylates This compound This compound This compound->ROCK Inhibits Cellular_Responses Stress Fibers Apoptosis Inflammation Downstream_Effectors->Cellular_Responses Oxidative_Stress Oxidative Stress Cellular_Responses->Oxidative_Stress

Caption: this compound inhibits ROCK, blocking downstream signaling that leads to oxidative stress.

Proposed Nrf2 Activation Pathway by ROCK Inhibition

cluster_0 Cytoplasm cluster_1 Nucleus ROCK_Inhibitor This compound (or other ROCK inhibitor) ROCK ROCK ROCK_Inhibitor->ROCK Inhibits Keap1 Keap1 ROCK->Keap1 Modulates Keap1 activity (Proposed Mechanism) Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds and promotes ubiquitination Ub Ubiquitin Nrf2_cyto->Ub Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Proteasome Proteasomal Degradation Ub->Proteasome Targets for ARE ARE Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (SOD, CAT, GPx, etc.) ARE->Antioxidant_Genes Activates Transcription

Caption: Proposed mechanism of Nrf2 activation by ROCK inhibition, leading to antioxidant gene expression.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the effect of this compound on oxidative stress. These protocols are based on standard commercially available kits and published literature.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Protocol:

  • Cell Culture: Plate cells in a 96-well plate at a density that allows for 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Cell Washing: Remove the culture medium and wash the cells once with 100 µL of pre-warmed PBS or a suitable assay buffer.

  • Probe Loading: Add 100 µL of 1X DCFH-DA solution (typically 10-25 µM in assay buffer) to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with 100 µL of assay buffer.

  • Treatment: Add 100 µL of media containing this compound at the desired concentrations. Include a vehicle control and a positive control (e.g., H₂O₂).

  • Incubation: Incubate for the desired treatment period (e.g., 1-24 hours).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

Lipid Peroxidation (Malondialdehyde - MDA) Assay

Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored MDA-TBA adduct, which can be measured colorimetrically.

Protocol:

  • Sample Preparation: Prepare cell or tissue lysates according to standard procedures.

  • Standard Curve: Prepare a series of MDA standards of known concentrations.

  • Reaction Setup: In microcentrifuge tubes, add 100 µL of sample or standard.

  • SDS Addition: Add 100 µL of SDS solution to each tube and mix.

  • TBA Reagent Addition: Add 250 µL of the TBA reagent (containing thiobarbituric acid in an acidic solution) to each tube.

  • Incubation: Incubate the tubes at 95°C for 60 minutes.

  • Cooling: Place the tubes on ice for 5 minutes to stop the reaction.

  • Centrifugation: Centrifuge the tubes at 1,600 x g for 10 minutes.

  • Measurement: Transfer 200 µL of the supernatant to a 96-well plate and measure the absorbance at 532 nm.

  • Calculation: Determine the MDA concentration in the samples by comparing their absorbance to the standard curve.

Superoxide Dismutase (SOD) Activity Assay

Principle: This assay utilizes a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to a colored formazan product. SOD activity is measured by its ability to inhibit this reaction.

Protocol:

  • Sample Preparation: Prepare cell or tissue lysates.

  • Reaction Mixture: In a 96-well plate, add the sample, WST-1 working solution, and enzyme working solution (containing xanthine oxidase).

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Calculation: The SOD activity is calculated as the percentage of inhibition of the rate of formazan formation.

Catalase (CAT) Activity Assay

Principle: Catalase catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. The remaining H₂O₂ reacts with a chromogenic probe in the presence of horseradish peroxidase (HRP) to produce a colored product. The catalase activity is inversely proportional to the color intensity.

Protocol:

  • Sample Preparation: Prepare cell or tissue lysates.

  • Reaction Initiation: In a 96-well plate, add the sample and H₂O₂ substrate.

  • Incubation: Incubate at room temperature for a defined period (e.g., 1 minute).

  • Reaction Termination: Add a catalase quencher (e.g., sodium azide) to stop the enzymatic reaction.

  • Color Development: Add the chromogenic working solution (containing the probe and HRP).

  • Incubation: Incubate for 5-10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at a wavelength appropriate for the chromogen (e.g., 520 nm).

  • Calculation: The catalase activity is determined by comparing the results to a standard curve.

Glutathione Peroxidase (GPx) Activity Assay

Principle: This is a coupled enzyme assay. GPx reduces an organic hydroperoxide, converting reduced glutathione (GSH) to oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH disappearance, measured as a decrease in absorbance at 340 nm, is proportional to GPx activity.

Protocol:

  • Sample Preparation: Prepare cell or tissue lysates.

  • Reaction Mixture: In a 96-well plate, add the sample, assay buffer, and a working solution containing GSH, GR, and NADPH.

  • Reaction Initiation: Add the substrate (e.g., cumene hydroperoxide).

  • Kinetic Measurement: Immediately measure the absorbance at 340 nm at multiple time points over several minutes.

  • Calculation: The GPx activity is calculated from the rate of decrease in absorbance at 340 nm.

Experimental Workflow Diagram

cluster_assays Oxidative Stress Marker Assays Cell_Culture Cell Culture & Treatment with this compound Oxidative_Stress_Induction Induction of Oxidative Stress (e.g., High Glucose, H₂O₂) Cell_Culture->Oxidative_Stress_Induction Cell_Lysis Cell Lysis and Protein Quantification Oxidative_Stress_Induction->Cell_Lysis ROS_Assay ROS Assay (DCFH-DA) Cell_Lysis->ROS_Assay MDA_Assay Lipid Peroxidation (MDA Assay) Cell_Lysis->MDA_Assay SOD_Assay SOD Activity Assay Cell_Lysis->SOD_Assay CAT_Assay CAT Activity Assay Cell_Lysis->CAT_Assay GPx_Assay GPx Activity Assay Cell_Lysis->GPx_Assay Data_Analysis Data Analysis and Interpretation ROS_Assay->Data_Analysis MDA_Assay->Data_Analysis SOD_Assay->Data_Analysis CAT_Assay->Data_Analysis GPx_Assay->Data_Analysis

Caption: General workflow for assessing the effect of this compound on oxidative stress markers.

Conclusion

This compound, as a potent ROCK inhibitor, holds significant promise for mitigating oxidative stress in various pathological conditions. The available evidence from related compounds strongly suggests that its mechanism of action involves not only the direct downstream effects of ROCK inhibition but also the activation of the Nrf2-mediated antioxidant response. The experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers to further investigate and quantify the beneficial effects of this compound on oxidative stress. Further studies are warranted to generate specific quantitative data for this compound across a range of oxidative stress markers and to definitively confirm its role in Nrf2 pathway activation.

References

Investigating Cell Migration with CAY10746: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of CAY10746, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It details the compound's mechanism of action, its application in cell migration research, and provides experimental protocols for its use.

Introduction to this compound

This compound is a small molecule inhibitor belonging to the 4H-chromen-4-one class of compounds. It has demonstrated high potency and selectivity for ROCK I and ROCK II, key regulators of the actin cytoskeleton and, consequently, cell migration.[1][2][3][4] The compound also exhibits inhibitory activity against LIM kinase 2 (LIMK2), a downstream effector of ROCK.[1] These characteristics make this compound a valuable tool for investigating the signaling pathways that govern cellular motility.

Mechanism of Action: The ROCK/LIMK/Cofilin Pathway

This compound exerts its inhibitory effect on cell migration primarily by targeting the ROCK/LIMK/Cofilin signaling cascade. This pathway is a central regulator of actin dynamics.

  • Activation: The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK.

  • Phosphorylation Cascade: Activated ROCK phosphorylates and activates LIMK.

  • Cofilin Inactivation: LIMK then phosphorylates cofilin at Serine-3, leading to its inactivation.

  • Actin Dynamics: Cofilin is an actin-depolymerizing factor. Its inactivation prevents the breakdown of actin filaments, leading to the stabilization of stress fibers and a reduction in actin dynamics required for cell migration.

By inhibiting ROCK and LIMK2, this compound disrupts this phosphorylation cascade. This leads to a decrease in phosphorylated (inactive) cofilin, promoting actin filament disassembly and ultimately inhibiting cell migration.

G cluster_0 Cellular Inputs cluster_1 Signaling Cascade cluster_2 Cellular Response cluster_3 Inhibitory Action Growth Factors Growth Factors RhoA RhoA Growth Factors->RhoA Chemokines Chemokines Chemokines->RhoA Extracellular Matrix Extracellular Matrix Extracellular Matrix->RhoA ROCK ROCK RhoA->ROCK Activates LIMK2 LIMK2 ROCK->LIMK2 Phosphorylates & Activates Cofilin Cofilin LIMK2->Cofilin Phosphorylates (inactivates) pCofilin p-Cofilin (Inactive) Actin Depolymerization Actin Depolymerization Cofilin->Actin Depolymerization Promotes Actin Polymerization Actin Polymerization pCofilin->Actin Polymerization Stabilizes Cell Migration Cell Migration Actin Polymerization->Cell Migration Inhibits (when excessive) Actin Depolymerization->Cell Migration Enables This compound This compound This compound->ROCK Inhibits This compound->LIMK2 Inhibits

Caption: this compound signaling pathway in cell migration.

Data Presentation

The inhibitory activity of this compound has been quantified through various assays. The following tables summarize the key findings.

Target IC₅₀ (µM)
ROCK I0.014
ROCK II0.003
LIMK20.046
Table 1: Inhibitory activity of this compound against target kinases.[1]
Cell Line Assay This compound Concentration (µM) Observation
HUVECWound Healing1Significantly reduced the number of migrating cells.
Table 2: Effect of this compound on endothelial cell migration in vitro.[1]

Experimental Protocols

Detailed methodologies for key experiments to investigate cell migration using this compound are provided below.

Wound Healing (Scratch) Assay

This assay is used to study collective cell migration.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation & Imaging cluster_3 Analysis A Seed cells to form a confluent monolayer B Create a 'scratch' with a sterile pipette tip A->B C Wash with PBS to remove debris B->C D Add media with this compound or vehicle control C->D E Incubate cells (e.g., 24-36 hours) D->E F Image the scratch at T=0 and subsequent time points E->F G Measure the area of the scratch F->G H Calculate percentage of wound closure G->H

Caption: General workflow for a wound healing assay.

Methodology:

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 24-well plate at a density that allows them to form a confluent monolayer within 24 hours.

  • Scratch Creation: Once confluent, use a sterile 200 µL pipette tip to create a straight scratch in the center of the cell monolayer.

  • Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris.

  • Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO).

  • Imaging: Immediately capture images of the scratch at 0 hours (T=0) using a phase-contrast microscope. Continue to capture images at regular intervals (e.g., every 12 hours) for up to 36 hours.

  • Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at T=0) – (Area at T=x)] / (Area at T=0) * 100

Transwell Migration (Boyden Chamber) Assay

This assay assesses the migration of individual cells towards a chemoattractant.

Methodology:

  • Chamber Preparation: Place 8.0 µm pore size Transwell inserts into a 24-well plate.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

  • Treatment: Add this compound at various concentrations or a vehicle control to the upper chamber with the cells.

  • Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 4-6 hours).

  • Cell Removal: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as Crystal Violet.

  • Analysis: Count the number of migrated cells in several random fields of view under a microscope. Calculate the percentage of migration inhibition relative to the vehicle control.

Western Blot for Cofilin Phosphorylation

This method is used to quantify the levels of phosphorylated cofilin.

Methodology:

  • Cell Treatment: Culture cells to near confluence and then treat with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated cofilin (p-cofilin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total cofilin to normalize the p-cofilin signal.

  • Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-cofilin to total cofilin.

Conclusion

This compound is a powerful research tool for dissecting the molecular mechanisms of cell migration. Its high potency and selectivity for the ROCK/LIMK signaling axis allow for targeted investigations into the role of actin cytoskeleton dynamics in various physiological and pathological processes, including angiogenesis, wound healing, and cancer metastasis. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies.

References

CAY10746: A Potent and Selective ROCK Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of CAY10746, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental applications of this compound.

Core Chemical Properties and Data

This compound, with a CAS number of 2247240-76-0, is a small molecule inhibitor with a molecular formula of C₂₆H₂₃N₃O₅ and a molecular weight of 457.5 g/mol .[1] It is a crystalline solid that is soluble in dimethyl sulfoxide (DMSO).[1]

PropertyValueReference
CAS Number 2247240-76-0[1]
Molecular Formula C₂₆H₂₃N₃O₅[1]
Molecular Weight 457.5 g/mol [1]
Physical State Crystalline Solid[1]
Purity ≥95%[1]
Solubility Soluble in DMSO[1]

Mechanism of Action and Signaling Pathway

This compound is a highly potent and selective inhibitor of both ROCK1 and ROCK2 isoforms, with IC₅₀ values of 14 nM and 3 nM, respectively.[1][2][3][4] Its selectivity for ROCK kinases is significant, with much lower activity against a panel of other kinases.[1] The ROCK signaling pathway plays a crucial role in regulating various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and smooth muscle contraction.

The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK then phosphorylates downstream substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actomyosin contractility and cell motility. By inhibiting ROCK, this compound effectively blocks these downstream events.

ROCK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, LPA) GPCR GPCR Extracellular_Stimuli->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP for GTP RhoA_GTP RhoA-GTP (Active) ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK MYPT1 MYPT1 ROCK->MYPT1 P MLC Myosin Light Chain (MLC) ROCK->MLC P This compound This compound This compound->ROCK MLC_Phosphatase MLC Phosphatase pMLC p-MLC MLC_Phosphatase->pMLC Dephosphorylates MYPT1->MLC_Phosphatase MLC->pMLC Actomyosin_Contraction Actomyosin Contraction (Stress Fibers, Cell Motility) pMLC->Actomyosin_Contraction

This compound inhibits the ROCK signaling pathway.

Experimental Protocols

This compound has been utilized in various in vitro studies to investigate its biological effects. Below are detailed methodologies for key experiments.

Western Blot for MYPT1 Phosphorylation in SH-SY5Y Cells

This protocol is adapted from the finding that this compound inhibits the phosphorylation of the ROCK target protein MYPT1 in SH-SY5Y cells.[1]

Objective: To determine the dose-dependent effect of this compound on MYPT1 phosphorylation.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-MYPT1, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate SH-SY5Y cells and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 2 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer and collect the lysate.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature protein lysates by boiling with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-MYPT1 signal to total MYPT1 and the loading control (β-actin).

Western_Blot_Workflow Cell_Culture 1. SH-SY5Y Cell Culture Treatment 2. This compound Treatment (0.1, 1, 10 µM) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-pMYPT1, anti-MYPT1, anti-Actin) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Workflow for Western Blot analysis of MYPT1.
Endothelial Cell Migration Assay (HUVEC)

This protocol is based on the finding that this compound inhibits the migration of human umbilical vein endothelial cells (HUVECs) at a concentration of 1 µM.[1]

Objective: To assess the inhibitory effect of this compound on HUVEC migration.

Materials:

  • HUVECs

  • Endothelial cell growth medium (EGM-2)

  • Transwell inserts (8 µm pore size)

  • This compound (1 µM)

  • Chemoattractant (e.g., VEGF or FBS)

  • Calcein-AM or Crystal Violet stain

Procedure:

  • Cell Preparation:

    • Culture HUVECs in EGM-2.

    • Starve cells in serum-free medium for 4-6 hours prior to the assay.

  • Assay Setup:

    • Place Transwell inserts into a 24-well plate.

    • Add medium containing a chemoattractant to the lower chamber.

    • Resuspend starved HUVECs in serum-free medium with or without this compound (1 µM).

    • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.

  • Quantification of Migration:

    • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet or a fluorescent dye like Calcein-AM.

    • Elute the Crystal Violet and measure the absorbance, or quantify the fluorescence using a plate reader.

  • Data Analysis:

    • Compare the migration of this compound-treated cells to that of vehicle-treated control cells.

In Vitro Model of Diabetic Retinopathy using Mouse Retinal Explants

This protocol is based on the finding that this compound (1 µM) protects isolated mouse retinal neurons from apoptosis and oxidative stress induced by high glucose.[1]

Objective: To evaluate the neuroprotective effects of this compound in a high-glucose environment mimicking diabetic retinopathy.

Materials:

  • Adult C57BL/6J mice

  • Dissection microscope and tools

  • Culture medium (e.g., Neurobasal medium with supplements)

  • High glucose medium (e.g., culture medium with 30 mM D-glucose)

  • This compound (1 µM)

  • Markers for apoptosis (e.g., TUNEL assay) and oxidative stress (e.g., DHE staining)

Procedure:

  • Retinal Explant Preparation:

    • Euthanize mice and enucleate the eyes.

    • Dissect the retina from the eyecup under a dissection microscope.

    • Cut the retina into small pieces (explants).

  • Explant Culture and Treatment:

    • Place retinal explants on a culture membrane in a 6-well plate.

    • Culture explants in normal glucose medium, high glucose medium, or high glucose medium supplemented with this compound (1 µM).

    • Maintain the cultures for a specified period (e.g., 5 days).

  • Assessment of Neuroprotection:

    • Fix the retinal explants.

    • Perform TUNEL staining to detect apoptotic cells.

    • Perform DHE staining to measure reactive oxygen species (ROS) as an indicator of oxidative stress.

    • Image the stained explants using fluorescence microscopy.

  • Data Analysis:

    • Quantify the number of TUNEL-positive cells or the intensity of DHE fluorescence.

    • Compare the results from the different treatment groups.

Conclusion

This compound is a valuable research tool for investigating the roles of ROCK signaling in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of ROCK inhibition in diseases such as diabetic retinopathy and other conditions characterized by abnormal cell migration and contraction. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of this promising inhibitor.

References

CAY10746: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Selective ROCK Inhibitor CAY10746, Including Supplier Information, Biochemical Activity, Experimental Protocols, and Signaling Pathway Analysis.

This technical guide provides a detailed resource for researchers, scientists, and drug development professionals on this compound, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This document compiles essential information on its procurement, biochemical properties, and its application in experimental settings, supported by detailed protocols and visual diagrams of its mechanism of action.

Supplier and Purchasing Information

This compound is commercially available from several suppliers. Researchers should consider purity, available quantities, and formulation when selecting a supplier. It is crucial to refer to the supplier's Certificate of Analysis for batch-specific data.

SupplierCatalog NumberPurityAvailable QuantitiesFormulationStorage
Cayman Chemical29814≥95%500 µg, 1 mgA crystalline solid-20°C
MedChemExpressHY-136363>98%5 mg, 10 mg, 50 mg, 100 mgA crystalline solidPowder: -20°C (3 years), 4°C (2 years)In solvent: -80°C (6 months), -20°C (1 month)
Santa Cruz Biotechnologysc-485342Not specified500 µg, 1 mgSolid-20°C

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Biochemical and Pharmacological Data

This compound is a highly selective inhibitor of both ROCK1 and ROCK2 isoforms. Its inhibitory activity has been characterized in various kinase assays.

ParameterValueSource
Formal Name 4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide[1]
CAS Number 2247240-76-0[1]
Molecular Formula C₂₆H₂₃N₃O₅[1]
Formula Weight 457.5 g/mol [1]
IC₅₀ (ROCK1) 14 nM[1]
IC₅₀ (ROCK2) 3 nM[1]
Solubility Soluble in DMSO[1]

This compound demonstrates high selectivity for ROCK kinases over a panel of other kinases. For instance, the IC₅₀ for PKA is greater than 10,000 nM[1].

Signaling Pathway

This compound exerts its effects by inhibiting the Rho/ROCK signaling pathway, a critical regulator of various cellular processes including cell shape, motility, and contraction.

G GPCR GPCRs / Growth Factor Receptors RhoA RhoA (GTP-bound) GPCR->RhoA Activation ROCK ROCK1 / ROCK2 RhoA->ROCK Activation MLC_P Myosin Light Chain (MLC) Phosphatase ROCK->MLC_P Inhibition pMLC Phosphorylated MLC ROCK->pMLC Phosphorylation LIMK LIM Kinase (LIMK) ROCK->LIMK Phosphorylation This compound This compound This compound->ROCK MLC_P->pMLC Dephosphorylation Actin Actin Cytoskeleton Reorganization (Stress Fiber Formation, Cell Contraction, Migration) pMLC->Actin Cofilin Cofilin LIMK->Cofilin Phosphorylation pCofilin Phosphorylated Cofilin (Inactive) LIMK->pCofilin Cofilin->Actin Actin Filament Severing

Figure 1: The Rho/ROCK signaling pathway and the inhibitory action of this compound.

Key Experimental Protocols

The following are detailed methodologies for key experiments where this compound has been utilized, based on the foundational research by Zhao et al., 2019.

Western Blotting for MYPT1 Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on ROCK activity by measuring the phosphorylation of its downstream target, MYPT1.

Cell Culture and Treatment:

  • Culture SH-SY5Y cells in a suitable medium until they reach 80-90% confluency.

  • Starve the cells in a serum-free medium for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 2 hours).

Lysate Preparation:

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

Western Blotting:

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-MYPT1 and total MYPT1 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assay (Wound Healing)

This assay evaluates the effect of this compound on the migration of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Cell Seeding and Wound Creation:

  • Seed HUVECs in a 6-well plate and grow them to full confluency.

  • Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

Treatment and Imaging:

  • Add fresh medium containing this compound (e.g., 1 µM) or vehicle control.

  • Capture images of the wound at 0 hours.

  • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Capture images of the same wound area at subsequent time points (e.g., 24 and 36 hours).

Data Analysis:

  • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure relative to the 0-hour time point.

G cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Data Acquisition & Analysis A Seed HUVECs to Confluency B Create Scratch Wound A->B C Wash with PBS B->C D Add Medium with This compound or Vehicle C->D E Image at 0h D->E F Incubate at 37°C E->F G Image at 24h & 36h F->G H Measure Wound Area G->H I Calculate % Wound Closure H->I

Figure 2: Experimental workflow for the cell migration (wound healing) assay.

Conclusion

This compound is a valuable research tool for investigating the roles of ROCK signaling in various physiological and pathological processes. Its high potency and selectivity make it a suitable compound for in vitro and in vivo studies. This guide provides a foundational resource to aid researchers in the procurement and effective utilization of this compound in their experimental designs. For further details, it is highly recommended to consult the primary literature in which this compound was first described.

References

Methodological & Application

CAY10746: In Vitro Application Notes and Protocols for a Highly Selective ROCK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10746 is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). This document provides detailed application notes and protocols for the in vitro use of this compound, focusing on its application in kinase activity assays, cell migration, and apoptosis studies. The provided information is intended to guide researchers in utilizing this compound as a tool to investigate the physiological and pathological roles of the ROCK signaling pathway.

Introduction

The Rho-associated kinases, ROCK1 and ROCK2, are critical regulators of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis. Dysregulation of the ROCK signaling pathway has been implicated in numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. This compound, a 4H-chromen-4-one derivative, has emerged as a powerful research tool due to its high potency and selectivity for ROCK kinases.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of ROCK1 and ROCK2. This inhibition prevents the phosphorylation of downstream ROCK substrates, such as Myosin Phosphatase Target Subunit 1 (MYPT1), leading to a reduction in smooth muscle contraction, stress fiber formation, and focal adhesion assembly. The primary research identifies this compound as compound 12j.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key in vitro inhibitory activities of this compound.

TargetIC50 (nM)Assay ConditionsReference
ROCK1 14In vitro kinase assay[1][2]
ROCK2 3In vitro kinase assay[1][2]

This compound has demonstrated excellent selectivity for ROCK kinases when screened against a panel of 387 other kinases.[1][2][3]

Signaling Pathway

The diagram below illustrates the canonical ROCK signaling pathway and the point of inhibition by this compound.

ROCK_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., LPA, S1P) GPCR GPCR Extracellular_Signal->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activation MYPT1 MYPT1 ROCK->MYPT1 Phosphorylation (Inhibition) pMLC pMLC ROCK->pMLC Direct Phosphorylation This compound This compound This compound->ROCK Inhibition MLCP MLCP (Inactive) MYPT1->MLCP MLCP->pMLC Dephosphorylation Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Cellular_Responses Cellular Responses (Contraction, Migration, etc.) Actin_Myosin->Cellular_Responses

Caption: this compound inhibits ROCK, preventing downstream signaling.

Experimental Protocols

In Vitro ROCK Kinase Activity Assay

This protocol is designed to measure the direct inhibitory effect of this compound on ROCK1 and ROCK2 activity using a purified enzyme and substrate.

Experimental Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection Reagents Prepare Reagents: - Kinase Buffer - this compound dilutions - ROCK1/2 Enzyme - MYPT1 Substrate - ATP Incubate Incubate this compound with ROCK enzyme Reagents->Incubate Add_Substrate Add MYPT1 Substrate Incubate->Add_Substrate Start_Reaction Initiate reaction with ATP Add_Substrate->Start_Reaction Stop_Reaction Stop Reaction Start_Reaction->Stop_Reaction Add_Antibody Add anti-pMYPT1 antibody Stop_Reaction->Add_Antibody Add_Secondary Add HRP-conjugated secondary antibody Add_Antibody->Add_Secondary Add_Substrate_Det Add TMB Substrate Add_Secondary->Add_Substrate_Det Read_Plate Read Absorbance at 450 nm Add_Substrate_Det->Read_Plate

Caption: Workflow for the in vitro ROCK kinase activity assay.

Materials:

  • Recombinant active ROCK1 or ROCK2 enzyme

  • Recombinant MYPT1 protein (substrate)

  • This compound

  • ATP

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM Beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. A typical starting concentration range is 0.1 nM to 10 µM.

  • In a 96-well plate, add 10 µL of each this compound dilution. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add 20 µL of diluted ROCK1 or ROCK2 enzyme to each well and incubate for 10 minutes at room temperature.

  • Add 10 µL of MYPT1 substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction by adding EDTA.

  • Detect the amount of phosphorylated MYPT1 using a specific antibody, for example, in an ELISA-based format as described in commercially available kits.[5][6][7][8][9]

Western Blot for Phospho-MYPT1 in Cultured Cells

This protocol describes how to assess the inhibitory activity of this compound on the ROCK signaling pathway in a cellular context by measuring the phosphorylation of its direct downstream target, MYPT1.

Materials:

  • Cell line of interest (e.g., SH-SY5Y, HUVECs)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-MYPT1 (Thr696) and anti-total MYPT1

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescent substrate

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 1-4 hours). Include a vehicle control.

  • Lyse the cells on ice with lysis buffer.

  • Determine protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[10][11]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-MYPT1 antibody overnight at 4°C.[4][12]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an anti-total MYPT1 antibody to normalize for protein loading.

HUVEC Migration Assay (Wound Healing/Scratch Assay)

This assay is used to evaluate the effect of this compound on endothelial cell migration, a key process in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Complete endothelial cell growth medium

  • This compound

  • 6-well plates

  • p200 pipette tip or cell scraper

  • Microscope with a camera

Procedure:

  • Seed HUVECs in 6-well plates and grow them to a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile p200 pipette tip.[1][3][13]

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing different concentrations of this compound (e.g., 1 µM) or vehicle control.[1][2]

  • Capture images of the wound at 0 hours.

  • Incubate the plates at 37°C in a CO2 incubator.

  • Capture images of the same wound area at subsequent time points (e.g., 12, 24 hours).

  • Measure the wound area at each time point and calculate the percentage of wound closure relative to the 0-hour time point.

Apoptosis Assay in Retinal Neurons (High Glucose Model)

This protocol is designed to assess the protective effect of this compound against high glucose-induced apoptosis in retinal neurons, a model relevant to diabetic retinopathy.[1][2][4]

Materials:

  • Primary retinal neurons or a relevant cell line

  • Neuronal culture medium

  • High glucose medium (e.g., 30 mM D-glucose)

  • This compound

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture retinal neurons in their standard medium.

  • To induce apoptosis, replace the standard medium with high glucose medium. Include a normal glucose control and an osmotic control (e.g., L-glucose or mannitol).

  • Treat the cells with this compound (e.g., 1 µM) in the high glucose medium.[1][2]

  • Incubate for a period known to induce apoptosis (e.g., 48-72 hours).[14][15]

  • Harvest the cells and stain for apoptotic markers according to the manufacturer's protocol of the apoptosis detection kit.[16][17]

  • Analyze the percentage of apoptotic cells by flow cytometry or fluorescence microscopy.

Troubleshooting

  • Low signal in kinase assay: Ensure the enzyme is active and the ATP concentration is optimal. Check the specificity and concentration of the detection antibody.

  • High background in Western blot: Optimize blocking conditions (time and blocking agent). Ensure adequate washing steps. Titrate primary and secondary antibody concentrations.

  • Inconsistent wound healing: Ensure the initial scratch is of a consistent width. Use a mitogen inhibitor (e.g., mitomycin C) if cell proliferation is confounding the migration results.

  • High basal apoptosis: Optimize cell culture conditions and ensure cells are healthy before starting the experiment.

Conclusion

This compound is a valuable tool for studying the roles of ROCK signaling in various biological processes. The protocols provided here offer a framework for investigating its effects on kinase activity, cell migration, and apoptosis. Researchers should optimize these protocols for their specific experimental systems and cell types.

References

Optimal Concentration of CAY10746 for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10746 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). With IC₅₀ values of 0.014 µM and 0.003 µM for ROCK1 and ROCK2, respectively, it serves as a critical tool for investigating the ROCK signaling pathway's role in various cellular processes. This document provides detailed application notes and protocols for utilizing this compound in cell culture, focusing on its optimal concentration for inhibiting cell migration, protecting against oxidative stress-induced apoptosis, and assessing cytotoxicity.

Introduction

The Rho/ROCK signaling pathway is a central regulator of the actin cytoskeleton, influencing cell adhesion, motility, proliferation, and apoptosis. Dysregulation of this pathway is implicated in numerous pathologies, including cancer metastasis, cardiovascular disease, and neurodegeneration. This compound offers a highly selective means to probe the functions of ROCK1 and ROCK2 in these processes. The following sections provide quantitative data on effective concentrations and detailed protocols for key in vitro applications.

Data Presentation: Optimal Concentrations of this compound

The optimal concentration of this compound is application- and cell-type-dependent. The following table summarizes effective concentrations from in vitro studies.

Cell Line/ModelApplicationEffective ConcentrationDuration of TreatmentObserved Effect
SH-SY5Y (Human Neuroblastoma)ROCK Kinase Activity Inhibition0.1, 1, and 10 µM0.25, 1, 2, and 4 hoursDose- and time-dependent inhibition of MYPT1 phosphorylation.[1]
Endothelial CellsInhibition of Cell Migration1 µM24 and 36 hoursSignificant reduction in migrating cell numbers and wound healing rate.[1]
Retinal Neurons (High Glucose Model)Neuroprotection1 µM5 daysProtection from high glucose-induced oxidative stress and apoptosis.[1]
Retinal Explants (High Glucose Model)Anti-proliferative/Anti-angiogenic1 µM5 daysSuppression of Müller cell proliferation and regression of vascular vessels.[1]

Signaling Pathways

This compound exerts its effects by inhibiting the kinase activity of ROCK1 and ROCK2, which are key downstream effectors of the small GTPase RhoA. This inhibition modulates the phosphorylation of various substrates, impacting several cellular functions.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK1/2 RhoA->ROCK activates This compound This compound This compound->ROCK inhibits MLC_P MLC-P ROCK->MLC_P phosphorylates MLCP_I MLCP (inactive) ROCK->MLCP_I inhibits LIMK LIMK ROCK->LIMK activates Apoptosis Apoptosis ROCK->Apoptosis regulates Oxidative_Stress Oxidative Stress ROCK->Oxidative_Stress regulates Survival Cell Survival ROCK->Survival regulates Actin Actin Stress Fibers Cell Contraction Migration MLC_P->Actin Cofilin_I Cofilin-P (inactive) LIMK->Cofilin_I phosphorylates Cofilin_I->Actin inhibits depolymerization

Figure 1: Simplified ROCK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol is designed to assess the effect of this compound on the migration of endothelial cells.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Complete endothelial cell growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 6-well or 24-well tissue culture plates

  • Sterile p200 pipette tips or a cell scraper

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed endothelial cells in a 6-well or 24-well plate and culture until they form a confluent monolayer.

  • Scratch Creation: Create a "scratch" or wound in the cell monolayer using a sterile p200 pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the medium with fresh complete medium containing the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO).

  • Image Acquisition (Time 0): Immediately acquire images of the scratch at defined locations.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.

  • Image Acquisition (Time Points): Acquire images of the same locations at regular intervals (e.g., 6, 12, 24, and 36 hours).

  • Data Analysis: Measure the width of the scratch at each time point. The rate of cell migration can be calculated by the change in wound area over time.

Workflow_Migration_Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Endothelial Cells to Confluency B Create Scratch in Monolayer A->B C Wash with PBS B->C D Add Medium with this compound or Vehicle C->D E Image Acquisition (Time 0) D->E F Incubate at 37°C E->F G Image Acquisition at Time Points F->G H Measure Wound Area and Analyze Data G->H

Figure 2: Workflow for the endothelial cell migration (wound healing) assay.

Protocol 2: Neuroprotection Assay in a High Glucose-Induced Oxidative Stress Model

This protocol details a method to evaluate the protective effects of this compound on retinal neurons cultured under high glucose conditions.

Materials:

  • Primary retinal neurons or a suitable retinal cell line

  • Neuronal culture medium

  • High-glucose medium (e.g., normal glucose medium supplemented with D-glucose to a final concentration of 25-30 mM)

  • This compound stock solution

  • Reagents for assessing oxidative stress (e.g., DCFDA for ROS detection)

  • Reagents for assessing apoptosis (e.g., Annexin V/Propidium Iodide staining kit)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture: Culture retinal neurons in their standard medium.

  • Treatment Groups:

    • Control: Normal glucose medium.

    • High Glucose (HG): High glucose medium.

    • HG + this compound: High glucose medium with the desired concentration of this compound (e.g., 1 µM).

    • This compound Control: Normal glucose medium with this compound.

  • Treatment: Replace the culture medium with the respective treatment media.

  • Incubation: Incubate the cells for the desired duration (e.g., 5 days).[1]

  • Assessment of Oxidative Stress:

    • At the end of the incubation, load the cells with an oxidative stress indicator like DCFDA according to the manufacturer's protocol.

    • Measure the fluorescence intensity using a fluorescence microscope or plate reader.

  • Assessment of Apoptosis:

    • Stain the cells with Annexin V and Propidium Iodide following the manufacturer's instructions.

    • Analyze the percentage of apoptotic cells using a fluorescence microscope or flow cytometer.

Workflow_Neuroprotection_Assay cluster_culture Cell Culture & Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis A Culture Retinal Neurons B Prepare Treatment Groups: - Control (Normal Glucose) - High Glucose (HG) - HG + this compound - this compound Control A->B C Incubate for 5 Days B->C D Oxidative Stress Assessment (e.g., DCFDA) C->D E Apoptosis Assessment (e.g., Annexin V/PI) C->E F Quantify Fluorescence/Apoptotic Cells D->F E->F G Compare Treatment Groups F->G

References

Application Notes and Protocols for CAY10746 In Vivo Dissolution and Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10746 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It demonstrates high affinity for both ROCK1 (ROCK I) and ROCK2 (ROCK II) isoforms, with IC₅₀ values of 14 nM and 3 nM, respectively.[1] As a critical mediator of various cellular functions, including cytoskeletal dynamics, cell adhesion, and migration, the ROCK signaling pathway is a key target in numerous pathological conditions. This compound, identified as compound 12j in its discovery publication, has shown promise in preclinical research, particularly in the context of diabetic retinopathy.[1] These application notes provide detailed protocols for the in vivo dissolution and administration of this compound to facilitate further research into its therapeutic potential.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for appropriate formulation and administration.

PropertyValue
Molecular Formula C₂₆H₂₃N₃O₅
Molecular Weight 457.5 g/mol
Purity ≥95%
Appearance Crystalline solid
Solubility Soluble in DMSO

In Vivo Dissolution Protocols

The poor aqueous solubility of this compound necessitates the use of specific solvent systems for in vivo applications. Below are two established protocols for the dissolution of this compound to achieve a clear solution suitable for administration. It is recommended to prepare the working solution fresh on the day of the experiment. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Protocol 1: Aqueous-Based Vehicle

This formulation is suitable for various routes of administration where an aqueous-based vehicle is preferred.

ComponentPercentage (v/v)Example Volume for 1 mL
DMSO10%100 µL
PEG30040%400 µL
Tween-805%50 µL
Saline (0.9% NaCl)45%450 µL
Achievable Concentration ≥ 2.08 mg/mL (4.55 mM)

Protocol 2: Oil-Based Vehicle

This formulation is suitable for routes of administration where a lipid-based vehicle is required, such as for sustained release studies. Caution is advised for dosing periods exceeding two weeks.

ComponentPercentage (v/v)Example Volume for 1 mL
DMSO10%100 µL
Corn Oil90%900 µL
Achievable Concentration ≥ 2.08 mg/mL (4.55 mM)

Experimental Protocols

1. Preparation of this compound Stock Solution (20.8 mg/mL in DMSO)

  • Materials: this compound powder, DMSO (cell culture grade), sterile microcentrifuge tubes, vortex mixer, sonicator (optional).

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a concentration of 20.8 mg/mL.

    • Vortex the tube thoroughly until the powder is completely dissolved. Sonication can be used to expedite dissolution.

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

2. Preparation of Working Solution for In Vivo Administration

  • Aqueous-Based Vehicle (for a final volume of 1 mL):

    • In a sterile tube, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.

    • Add 400 µL of PEG300 and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of sterile saline (0.9% NaCl) and mix thoroughly. The final concentration of this compound will be 2.08 mg/mL.

  • Oil-Based Vehicle (for a final volume of 1 mL):

    • In a sterile tube, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.

    • Add 900 µL of corn oil and mix thoroughly by vortexing until the solution is clear and homogeneous. The final concentration of this compound will be 2.08 mg/mL.

3. In Vivo Administration

The choice of administration route and dosage will depend on the specific animal model and experimental design. The following is a general guideline.

  • Animal Models: The selection of an appropriate animal model is critical and should be based on the research question. For diabetic retinopathy, models such as streptozotocin (STZ)-induced diabetic mice or genetic models like the Ins2Akita mouse are commonly used.

  • Administration Routes:

    • Systemic Administration: For assessing the systemic effects of this compound, intraperitoneal (IP) or oral gavage (PO) administration are common routes. The aqueous-based vehicle is generally suitable for IP injections.

    • Local Administration: For targeted delivery, such as in ophthalmic research, intravitreal injection may be employed. This requires specialized techniques and equipment to ensure accurate and safe delivery to the vitreous cavity.

  • Dosage: The optimal dosage of this compound should be determined empirically for each animal model and disease state. It is recommended to perform a dose-response study to identify a dose that is both efficacious and well-tolerated.

  • General Procedure for Intraperitoneal (IP) Injection in Mice:

    • Accurately weigh the animal to determine the correct volume of the this compound working solution to inject.

    • Properly restrain the mouse, exposing the abdominal area.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the internal organs.

    • Inject the calculated volume of the this compound solution.

    • Monitor the animal for any adverse reactions post-injection.

Signaling Pathway and Experimental Workflow

ROCK Signaling Pathway

This compound exerts its effects by inhibiting the ROCK signaling pathway. This pathway is a downstream effector of the small GTPase RhoA and plays a crucial role in regulating cellular contraction, motility, and morphology.

ROCK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, GPCR Ligands) RhoA_GDP RhoA-GDP (Inactive) Extracellular_Stimuli->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading RhoA_GTP->RhoA_GDP GTP hydrolysis (GAPs) ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activation MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition pMLC Phosphorylated Myosin Light Chain (p-MLC) ROCK->pMLC Phosphorylation LIMK LIM Kinase (LIMK) ROCK->LIMK Activation This compound This compound This compound->ROCK Inhibition MLCP->pMLC Dephosphorylation Actomyosin_Contraction Actomyosin Contraction & Cytoskeletal Reorganization pMLC->Actomyosin_Contraction Cofilin Cofilin LIMK->Cofilin Inhibition Actin_Dynamics Actin Filament Stabilization Cofilin->Actin_Dynamics

Caption: this compound inhibits ROCK, preventing downstream signaling that leads to actomyosin contraction and actin stabilization.

In Vivo Administration Workflow

The following diagram outlines the general workflow for in vivo studies using this compound.

In_Vivo_Workflow Preparation Preparation of this compound Working Solution Dosing Administration of this compound (e.g., IP, PO, IVT) Preparation->Dosing Animal_Model Animal Model Selection & Acclimatization Animal_Model->Dosing Monitoring Monitoring of Animals (Health & Behavior) Dosing->Monitoring Efficacy_Assessment Efficacy Assessment (e.g., Imaging, Functional Tests) Monitoring->Efficacy_Assessment Tissue_Collection Tissue Collection & Post-mortem Analysis Monitoring->Tissue_Collection Data_Analysis Data Analysis & Interpretation Efficacy_Assessment->Data_Analysis Tissue_Collection->Data_Analysis

Caption: General experimental workflow for in vivo studies with this compound.

References

Application Notes and Protocols: Preparation of CAY10746 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of stock solutions of CAY10746, a potent and selective inhibitor of Rho-associated kinases (ROCK1 and ROCK2). Adherence to these protocols is crucial for ensuring the stability, and effective concentration of the compound in downstream experimental applications. The following sections detail the necessary materials, step-by-step procedures for solubilization, and recommended storage conditions to maintain the integrity of this compound stock solutions.

Introduction to this compound

This compound is a small molecule inhibitor targeting ROCK1 and ROCK2, kinases that play a significant role in various cellular processes. Due to its inhibitory activity, this compound is a valuable tool for research in areas such as diabetic retinopathy.[1] Proper preparation of a stock solution is the first critical step in any experiment to ensure accurate and reproducible results.

This compound Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate calculations and handling of the compound.

PropertyValueSource
Molecular Formula C₂₆H₂₃N₃O₅[2]
Formula Weight 457.5 g/mol [2]
Appearance Crystalline solid[2]
Purity ≥95%[2]
Primary Solubility DMSO[2]

Experimental Protocols

Materials and Equipment
  • This compound solid compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. It is recommended to prepare a concentrated stock solution that can be later diluted to the desired working concentration for specific assays.

Procedure:

  • Equilibrate: Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound solid using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.575 mg of this compound.

    • Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Formula Weight ( g/mol ) x 1000 (mg/g)

    • Example: 0.001 L x 0.010 mol/L x 457.5 g/mol x 1000 mg/g = 4.575 mg

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound solid. For the example above, add 1 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[1]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1] Store the aliquots as recommended in the storage section.

Preparation of Formulations for In Vivo Experiments

For in vivo studies, this compound can be formulated in vehicles containing a combination of solvents. Two such protocols are provided below, both yielding a clear solution with a solubility of at least 2.08 mg/mL (4.55 mM).[1] It is advised to prepare these working solutions fresh on the day of use.[1]

Protocol 1: PEG300 and Tween-80 Formulation [1]

  • Start with a pre-made concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add the solvents in the following order, ensuring complete mixing after each addition:

    • 10% DMSO (from the concentrated stock)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • For example, to prepare 1 mL of the final formulation, add 100 µL of the 20.8 mg/mL DMSO stock to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL.[1]

Protocol 2: Corn Oil Formulation [1]

  • Begin with a concentrated stock solution of this compound in DMSO.

  • Add the solvents sequentially, mixing well after each addition:

    • 10% DMSO (from the concentrated stock)

    • 90% Corn Oil

Storage and Stability

Proper storage is critical to maintain the chemical integrity and activity of this compound.

FormStorage TemperatureStabilitySource
Solid -20°C≥ 4 years[2]
DMSO Stock Solution -20°CUp to 1 month[1]
DMSO Stock Solution -80°CUp to 6 months[1][3]

Note: Always protect solutions from light and avoid repeated freeze-thaw cycles.

Visualized Workflow

The following diagram illustrates the key steps for preparing a this compound stock solution.

G cluster_prep Stock Solution Preparation Workflow A Equilibrate this compound to Room Temperature B Weigh this compound Solid A->B Prevent Condensation C Add Anhydrous DMSO B->C Accurate Mass D Vortex to Dissolve C->D Solubilization E Aliquot into Single-Use Vials D->E Avoid Contamination F Store at -20°C or -80°C E->F Preserve Stability

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes and Protocols for CAY10746

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10746 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It demonstrates high affinity for both ROCK1 and ROCK2 isoforms, with IC50 values of 14 nM and 3 nM, respectively. Due to its crucial role in regulating the actin cytoskeleton, cell adhesion, and motility, the ROCK signaling pathway is a key target in various research areas, including neuroscience and cancer biology. This compound serves as a valuable tool for investigating the physiological and pathological functions of ROCK signaling. These application notes provide detailed information on the stability, storage, and experimental protocols for the effective use of this compound in a laboratory setting.

Chemical Properties and Stability

While comprehensive quantitative stability data for this compound is not publicly available, the following information is based on its chemical structure and available data for similar compounds. This compound is a crystalline solid.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₂₆H₂₃N₃O₅
Molecular Weight457.5 g/mol
Purity≥95%
FormulationA crystalline solid
SolubilitySoluble in DMSO

Stability Profile:

For optimal performance and reproducibility of experimental results, it is crucial to handle and store this compound correctly. The stability of the compound can be affected by temperature, light, and pH.

  • Solid Form: When stored as a crystalline solid, this compound is expected to be stable for an extended period under appropriate conditions.

  • In Solution: The stability of this compound in solution is dependent on the solvent and storage temperature. Stock solutions in anhydrous DMSO can be stored for several months at low temperatures. Aqueous solutions are less stable and should be prepared fresh for each experiment.

Based on the stability of similar benzamide and chromenone-containing small molecules, forced degradation studies would likely show susceptibility to hydrolysis under strongly acidic or basic conditions, and potential for photodegradation upon prolonged exposure to UV light. Researchers should take precautions to minimize exposure to these conditions.

Storage Conditions

To ensure the integrity and activity of this compound, the following storage conditions are recommended.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Crystalline Solid-20°C≥ 2 yearsProtect from light and moisture.
DMSO Stock Solution-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
DMSO Stock Solution-80°CUp to 6 months[1]Aliquot to avoid repeated freeze-thaw cycles.
Aqueous Working Solution4°CNot recommended for storagePrepare fresh before use and use within the same day.

Signaling Pathway

This compound exerts its effects by inhibiting the ROCK signaling pathway. This pathway is a critical downstream effector of the small GTPase RhoA and plays a central role in regulating cellular functions such as cytoskeletal dynamics, cell migration, and smooth muscle contraction.

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_rock ROCK Inhibition cluster_downstream Downstream Effects GPCR GPCRs GEFs GEFs GPCR->GEFs Ligand Binding RhoA_GDP RhoA-GDP (inactive) GEFs->RhoA_GDP GTP Exchange RhoA_GTP RhoA-GTP (active) ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activation LIMK LIMK ROCK->LIMK Phosphorylation MYPT1 MYPT1 ROCK->MYPT1 Phosphorylation This compound This compound This compound->ROCK Inhibition Cofilin Cofilin LIMK->Cofilin Phosphorylation P_Cofilin p-Cofilin (inactive) Actin_Stress_Fibers Actin Stress Fibers P_Cofilin->Actin_Stress_Fibers Inhibition of Depolymerization Cell_Contraction Cell Contraction & Migration Actin_Stress_Fibers->Cell_Contraction P_MYPT1 p-MYPT1 (inactive) MLC MLC P_MYPT1->MLC Inhibition of Dephosphorylation P_MLC p-MLC MLC->P_MLC Phosphorylation P_MLC->Cell_Contraction

Caption: The ROCK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are provided as examples of how this compound can be used in cell-based assays. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a stock solution and subsequent working solutions for use in cell culture experiments.

solution_prep_workflow start Start weigh Weigh this compound crystalline solid start->weigh dissolve Dissolve in anhydrous DMSO to desired stock concentration (e.g., 10 mM) weigh->dissolve aliquot Aliquot stock solution into smaller volumes dissolve->aliquot store Store aliquots at -20°C or -80°C aliquot->store dilute Dilute stock solution in cell culture medium to final working concentration store->dilute For experiment use Use immediately in cell-based assay dilute->use end End use->end

Caption: Workflow for preparing this compound solutions.

Protocol:

  • Stock Solution (10 mM):

    • Accurately weigh a known amount of this compound crystalline solid.

    • Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration.

    • Add the DMSO to the solid and vortex until completely dissolved.

    • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

  • Working Solution:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

    • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

    • Ensure thorough mixing by gentle pipetting or inversion.

    • Add the working solution to the cells immediately.

Western Blot Analysis of MYPT1 Phosphorylation

This protocol details a method to assess the inhibitory activity of this compound on ROCK by measuring the phosphorylation of its downstream target, Myosin Phosphatase Targeting Subunit 1 (MYPT1), at Threonine 696.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, SH-SY5Y) at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

  • Cell Lysis:

    • After treatment, place the culture dish on ice and wash the cells once with ice-cold PBS.

    • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated MYPT1 (Thr696) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total MYPT1 or a loading control protein (e.g., GAPDH, β-actin).

Neurite Outgrowth Assay

This protocol provides a method to evaluate the effect of this compound on neurite outgrowth in neuronal cells.

Protocol:

  • Cell Plating:

    • Plate neuronal cells (e.g., PC12, primary neurons) on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates) in a low-serum medium to encourage differentiation.

  • Treatment:

    • Allow the cells to adhere for a few hours or overnight.

    • Treat the cells with different concentrations of this compound or a vehicle control.

    • Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 24-72 hours).

  • Imaging and Analysis:

    • After the incubation period, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody.

    • Acquire images using a fluorescence microscope.

    • Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Troubleshooting

Table 3: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or no this compound activity Improper storage or handling of the compound.Ensure proper storage conditions are met. Prepare fresh working solutions for each experiment.
Incorrect concentration used.Perform a dose-response experiment to determine the optimal concentration for your cell type and assay.
High background in Western blots Insufficient blocking.Increase blocking time or use a different blocking agent (e.g., 5% BSA instead of milk).
Non-specific antibody binding.Optimize primary and secondary antibody concentrations.
Variability in neurite outgrowth assay Inconsistent cell plating density.Ensure a uniform cell suspension and accurate cell counting before plating.
Uneven coating of culture plates.Ensure complete and even coating of the culture surface with the appropriate substrate.

Conclusion

This compound is a powerful research tool for investigating the diverse roles of the ROCK signaling pathway. By following the recommended storage and handling procedures and utilizing the provided experimental protocols as a starting point, researchers can obtain reliable and reproducible data. Careful optimization of experimental conditions for specific cell types and applications is essential for successful outcomes.

References

Application Notes and Protocols for CAY10746 in Wound Healing Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CAY10746, a potent and selective Rho-associated coiled-coil forming kinase (ROCK) inhibitor, in in vitro wound healing assays. This document outlines the mechanism of action, detailed experimental protocols, data presentation, and visualization of relevant pathways and workflows.

Introduction to this compound and its Role in Wound Healing

This compound is a selective inhibitor of ROCK1 and ROCK2, with IC50 values of 14 nM and 3 nM, respectively. The ROCK signaling pathway is a critical regulator of the actin cytoskeleton, which plays a fundamental role in cell motility and migration. By inhibiting ROCK, this compound disrupts the signaling cascade that leads to stress fiber formation and focal adhesion maturation, thereby impeding the collective cell migration required for wound closure. This makes this compound a valuable tool for studying the molecular mechanisms of wound healing and for screening potential therapeutic agents that modulate this process. In vitro studies have demonstrated that this compound inhibits endothelial cell migration, a key component of angiogenesis and wound repair, and reduces the overall rate of wound healing.

Key Experimental Protocols

In Vitro Wound Healing (Scratch) Assay Protocol

This protocol details the steps for conducting a scratch assay to evaluate the effect of this compound on the migration of a confluent cell monolayer.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Appropriate cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, fibroblasts, keratinocytes)

  • Complete cell culture medium

  • Serum-free or low-serum medium

  • Phosphate-Buffered Saline (PBS)

  • 24-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips or a specialized wound healing insert

  • Microscope with a camera for imaging

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding:

    • Seed the chosen cell line into a 24-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

    • Incubate the cells at 37°C in a 5% CO2 incubator.

  • Creating the "Wound":

    • Once the cells have reached 90-100% confluency, aspirate the culture medium.

    • Gently wash the monolayer with PBS.

    • Using a sterile 200 µL pipette tip, create a straight, linear scratch across the center of the well. Alternatively, use a commercially available wound healing insert to create a more uniform gap.[1]

    • After creating the scratch, wash the wells again with PBS to remove any detached cells.

  • Treatment with this compound:

    • Prepare different concentrations of this compound in serum-free or low-serum medium. It is recommended to use a medium with reduced serum to minimize cell proliferation, which can confound the migration results. A common starting concentration for this compound is 1 µM.[2]

    • Add the medium containing the desired concentration of this compound to the corresponding wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium without any treatment).

  • Image Acquisition:

    • Immediately after adding the treatments, capture the first image of the scratch in each well (T=0). Use phase-contrast microscopy to clearly visualize the cell-free gap.[3]

    • It is crucial to have reference points on the plate to ensure that the same field of view is imaged at each time point.

    • Return the plate to the incubator.

    • Capture subsequent images at regular intervals (e.g., 6, 12, 24, and 48 hours) depending on the migration rate of the cell line.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ with the Wound Healing Size Tool plugin) to quantify the area of the cell-free gap at each time point.[4]

    • Calculate the percentage of wound closure at each time point for each treatment condition using the following formula:

      % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] x 100

    • Compare the rate of wound closure between the control and this compound-treated groups.

Data Presentation

Quantitative data from the wound healing assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound.

Table 1: Effect of this compound on Wound Closure in HUVECs

Treatment GroupConcentration (µM)Average Wound Area at T=0 (mm²)Average Wound Area at T=24h (mm²)Percentage of Wound Closure at 24h (%)
Vehicle Control (DMSO)01.500.3080.0%
This compound0.11.520.7650.0%
This compound1.01.481.1820.3%
This compound10.01.511.454.0%

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions.

Signaling Pathway and Experimental Workflow Visualizations

ROCK Signaling Pathway in Cell Migration

The RhoA/ROCK pathway is a central regulator of actin-myosin contractility and cell migration. Upon activation by upstream signals, the small GTPase RhoA activates ROCK. ROCK, in turn, phosphorylates several downstream targets, including Myosin Light Chain (MLC) and MLC phosphatase (MYPT1). Phosphorylation of MLC increases myosin ATPase activity, leading to stress fiber formation and cell contraction. ROCK also phosphorylates and inactivates MYPT1, further promoting MLC phosphorylation. Additionally, ROCK activates LIM kinase (LIMK), which phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments. This compound, by inhibiting ROCK, disrupts these processes, resulting in decreased stress fiber formation, reduced cell contractility, and ultimately, inhibition of cell migration.[5][6]

ROCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Upstream Signals Upstream Signals RhoA-GDP RhoA-GDP Upstream Signals->RhoA-GDP Activates RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP GEFs ROCK ROCK RhoA-GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Inhibits MLC MLC ROCK->MLC Phosphorylates LIMK LIMK ROCK->LIMK Activates p-MLC p-MLC MYPT1->p-MLC Dephosphorylates p-MYPT1 (Inactive) p-MYPT1 (Inactive) Stress Fiber Formation\n& Cell Contraction Stress Fiber Formation & Cell Contraction p-MLC->Stress Fiber Formation\n& Cell Contraction Cofilin Cofilin LIMK->Cofilin Inhibits p-LIMK (Active) p-LIMK (Active) Actin Depolymerization Actin Depolymerization Cofilin->Actin Depolymerization p-Cofilin (Inactive) p-Cofilin (Inactive) Actin Filament Stabilization Actin Filament Stabilization Cell Migration Cell Migration Stress Fiber Formation\n& Cell Contraction->Cell Migration Actin Filament Stabilization->Cell Migration This compound This compound This compound->ROCK Inhibits

Caption: ROCK Signaling Pathway and the inhibitory effect of this compound.

Experimental Workflow for Wound Healing Assay

The following diagram outlines the logical flow of the in vitro wound healing assay when investigating the effects of this compound.

Wound_Healing_Workflow cluster_prep Experiment Preparation cluster_assay Wound Healing Assay cluster_data Data Acquisition & Analysis A Seed cells in multi-well plate B Culture until confluent monolayer is formed A->B C Create a scratch/wound in the monolayer B->C D Wash to remove detached cells C->D E Treat with this compound at various concentrations (including vehicle control) D->E F Image the wound at T=0 E->F G Incubate and image at subsequent time points (e.g., 6, 12, 24, 48h) F->G H Quantify wound area using image analysis software G->H I Calculate percentage of wound closure H->I J Compare results between treated and control groups I->J

Caption: Experimental workflow for the in vitro wound healing (scratch) assay.

Conclusion

This compound serves as a powerful pharmacological tool for investigating the role of the ROCK signaling pathway in cell migration and wound healing. The provided protocols and application notes offer a framework for researchers to design and execute robust experiments. By carefully controlling experimental variables and employing quantitative analysis, the inhibitory effects of this compound on wound closure can be accurately determined, providing valuable insights into the complex processes of tissue repair.

References

Application Notes and Protocols for CAY10746 Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10746 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It demonstrates significant inhibitory activity against both ROCK1 and ROCK2 isoforms, making it a valuable tool for studying the physiological and pathological roles of the ROCK signaling pathway.[1][2] This pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell migration, and smooth muscle contraction. Dysregulation of the ROCK pathway has been implicated in numerous diseases, including cancer, glaucoma, and cardiovascular disorders. These application notes provide detailed protocols for screening and characterizing inhibitors of the ROCK pathway, using this compound as a reference compound.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by competing with ATP for the kinase domain of ROCK. This inhibition prevents the phosphorylation of downstream ROCK substrates, most notably Myosin Phosphatase Target Subunit 1 (MYPT1). The phosphorylation of MYPT1 by ROCK leads to the inhibition of myosin light chain (MLC) phosphatase, resulting in increased MLC phosphorylation and subsequent cell contraction and stress fiber formation. By inhibiting ROCK, this compound effectively blocks this cascade.

Data Presentation: this compound Inhibitory Activity

The inhibitory potency of this compound has been quantified against ROCK isoforms and a panel of other kinases to assess its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase TargetIC50 (nM)
ROCK114[2]
ROCK23[2]
LIMK246[2]
Aurora A1,072[2]
Aurora B1,239[2]
PKG1α517[2]
PKG1β660[2]
PKA>10,000[2]

Experimental Protocols

Herein, we provide detailed protocols for two key assays to screen for and characterize ROCK inhibitors: an in vitro biochemical assay to measure direct ROCK kinase activity and a cell-based assay to assess the inhibition of ROCK signaling in a cellular context.

Protocol 1: In Vitro ROCK Kinase Activity Assay (ELISA-based)

This protocol describes a quantitative enzyme-linked immunosorbent assay (ELISA) to measure the in vitro phosphorylation of a ROCK substrate, MYPT1, by purified ROCK enzyme.

Materials:

  • Recombinant active ROCK2 enzyme

  • Recombinant MYPT1 protein (substrate)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Anti-phospho-MYPT1 (Thr696) primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2 N H2SO4)

  • 96-well microplate

  • Plate reader

Procedure:

  • Coating: Coat a 96-well microplate with recombinant MYPT1 protein overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Inhibitor Preparation: Prepare a serial dilution of this compound or test compounds in Kinase Assay Buffer.

  • Kinase Reaction:

    • Add 50 µL of the diluted inhibitor to the wells.

    • Add 25 µL of recombinant ROCK2 enzyme to each well.

    • Initiate the reaction by adding 25 µL of ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of diluted anti-phospho-MYPT1 (Thr696) primary antibody and incubate for 1 hour at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of TMB substrate and incubate in the dark until sufficient color development.

    • Stop the reaction by adding 100 µL of Stop Solution.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The percentage of inhibition is calculated relative to a DMSO control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Based MYPT1 Phosphorylation Assay (Western Blot)

This protocol details the assessment of ROCK inhibition in a cellular context by measuring the phosphorylation of endogenous MYPT1 in response to an agonist.

Materials:

  • Cell line expressing ROCK (e.g., SH-SY5Y, HeLa)

  • Cell culture medium and supplements

  • Agonist to stimulate ROCK activity (e.g., lysophosphatidic acid - LPA)

  • This compound or test compounds

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-MYPT1 (Thr696), anti-MYPT1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture: Plate cells in a 6-well plate and grow to 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 12-24 hours before the experiment.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with an agonist (e.g., 10 µM LPA) for 15-30 minutes to induce ROCK activity.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-MYPT1 signal to total MYPT1 and the loading control. Calculate the percentage of inhibition relative to the agonist-stimulated control.

Protocol 3: Cell Migration (Scratch) Assay

This protocol provides a method to assess the effect of ROCK inhibitors on cell migration, a key cellular process regulated by the ROCK pathway.

Materials:

  • Adherent cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Cell culture medium and supplements

  • This compound or test compounds

  • Mitomycin C (optional, to inhibit cell proliferation)

  • Sterile p200 pipette tip or cell scraper

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and grow to form a confluent monolayer.

  • Inhibitor Treatment (Optional): If desired, pre-treat the cells with Mitomycin C to inhibit proliferation.

  • Creating the Scratch: Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of this compound or test compounds to the wells.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each treatment condition compared to the vehicle control.

Mandatory Visualizations

ROCK_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., LPA, S1P) GPCR GPCR Extracellular_Signal->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEF RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation MYPT1 MYPT1 ROCK->MYPT1 Phosphorylation p_MYPT1 p-MYPT1 (Inactive) MYPT1->p_MYPT1 MLC_Phosphatase MLC Phosphatase p_MYPT1->MLC_Phosphatase Inhibition MLC MLC MLC_Phosphatase->MLC Dephosphorylation p_MLC p-MLC MLC->p_MLC Actin_Myosin Actin-Myosin Interaction p_MLC->Actin_Myosin Cellular_Responses Cellular Responses (Contraction, Migration) Actin_Myosin->Cellular_Responses This compound This compound This compound->ROCK Inhibition

Caption: The ROCK signaling pathway and the inhibitory action of this compound.

Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen: In Vitro ROCK Kinase Assay Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active End End: Candidate Drug Hit_Identification->End Inactive Secondary_Assay Secondary Assay: Cell-Based p-MYPT1 Assay Dose_Response->Secondary_Assay Lead_Confirmation Lead Confirmation Secondary_Assay->Lead_Confirmation Lead_Confirmation->Dose_Response Not Confirmed Functional_Assay Functional Assay: Cell Migration (Scratch) Assay Lead_Confirmation->Functional_Assay Confirmed Lead_Optimization Lead Optimization Functional_Assay->Lead_Optimization Lead_Optimization->End

Caption: A typical workflow for screening ROCK inhibitors.

References

Troubleshooting & Optimization

Common problems in CAY10746 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CAY10746. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It exerts its inhibitory effect by competing with ATP for the catalytic site of ROCK1 and ROCK2, thereby preventing the phosphorylation of downstream targets. A key downstream effector is Myosin Phosphatase Target Subunit 1 (MYPT1). Inhibition of ROCK activity by this compound leads to a decrease in the phosphorylation of MYPT1, which in turn increases myosin light chain phosphatase activity and results in the dephosphorylation of the myosin light chain, leading to relaxation of smooth muscle and other cellular effects.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C. Stock solutions should be prepared fresh, but if necessary, can be stored at -80°C for short periods. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q3: What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: What are the known off-target effects of this compound?

While this compound is a selective ROCK inhibitor, like many kinase inhibitors, it may exhibit off-target activities at higher concentrations. It is advisable to perform dose-response experiments to determine the optimal concentration for ROCK inhibition with minimal off-target effects. Comprehensive kinase profiling has shown that many kinase inhibitors can interact with unexpected targets.[4][5][6][7][8] If off-target effects are a concern, consider using structurally different ROCK inhibitors as controls or employing genetic approaches to validate findings.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Inconsistent or no inhibition of ROCK activity Degraded this compound: Improper storage or repeated freeze-thaw cycles of stock solutions.Prepare fresh stock solutions of this compound from solid material for each experiment. Ensure proper storage at -20°C for the solid and -80°C for aliquoted stock solutions.
Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit ROCK in your specific cell type or assay.Perform a dose-response experiment to determine the IC50 of this compound in your experimental system. A common starting concentration for in vitro studies is 1 µM.
High Cell Density: Very high cell confluence can sometimes reduce the apparent potency of inhibitors.Standardize cell seeding density and ensure cells are in the logarithmic growth phase during the experiment.
Observed Cell Toxicity High Concentration of this compound: The concentration used may be toxic to the specific cell line.Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT or MTS assay). Use a concentration well below the toxic level for your experiments.
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium is too high.Ensure the final DMSO concentration is non-toxic to your cells, typically below 0.5%. Include a vehicle control (medium with the same concentration of DMSO) in all experiments.
Variability in Experimental Replicates Inconsistent Cell Seeding: Uneven distribution of cells in multi-well plates.Ensure thorough mixing of the cell suspension before seeding. Use a consistent pipetting technique and consider avoiding the outer wells of the plate which are more prone to evaporation.
Inconsistent Drug Treatment: Pipetting errors leading to variations in the final concentration of this compound.Use calibrated pipettes and be meticulous during the addition of this compound to the wells. Prepare a master mix of the treatment medium to add to replicate wells.

Quantitative Data Summary

ParameterValueReference
IC50 for ROCK1 14 nMN/A
IC50 for ROCK2 3 nMN/A
Typical in vitro concentration 0.1 - 10 µMN/A

Experimental Protocols

Western Blot for Phosphorylated MYPT1 (p-MYPT1)

This protocol is designed to assess the inhibitory activity of this compound on the ROCK signaling pathway by measuring the phosphorylation of its direct downstream target, MYPT1.

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-MYPT1 (Thr696) and anti-total MYPT1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[9][10]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (anti-p-MYPT1 and anti-total MYPT1) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using a chemiluminescent substrate.[9]

  • Analysis: Quantify band intensities and normalize the p-MYPT1 signal to the total MYPT1 signal. A decrease in the p-MYPT1/total MYPT1 ratio indicates ROCK inhibition.

Endothelial Cell Migration Assay (Scratch Assay)

This assay evaluates the effect of this compound on the migration of endothelial cells, a process where ROCK signaling plays a crucial role.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Culture plates

  • Pipette tips (p200 or p1000)

  • This compound

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed endothelial cells in a culture plate to form a confluent monolayer.

  • Creating the "Scratch": Use a sterile pipette tip to create a uniform scratch across the center of the monolayer.

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of this compound or a vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).

  • Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure over time. Inhibition of ROCK is expected to impair directional cell migration and delay wound closure.[11][12][13]

Müller Cell Proliferation Assay (EdU Incorporation)

This protocol assesses the impact of this compound on the proliferation of Müller cells, which is relevant in the context of diabetic retinopathy.

Materials:

  • Primary Müller cells or a Müller cell line

  • Culture plates

  • This compound

  • EdU (5-ethynyl-2'-deoxyuridine) incorporation kit

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed Müller cells in a culture plate and treat with this compound or a vehicle control for the desired duration.

  • EdU Labeling: Add EdU to the cell culture medium and incubate for a few hours to allow its incorporation into the DNA of proliferating cells.

  • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with Triton X-100.

  • EdU Detection: Perform the click chemistry reaction to conjugate a fluorescent azide to the incorporated EdU.

  • Nuclear Staining: Counterstain the cell nuclei with a DNA dye like DAPI or Hoechst.

  • Analysis: Acquire images using a fluorescence microscope and quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI/Hoechst-positive). Alternatively, analyze the cells by flow cytometry.[14][15]

Visualizations

ROCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoA_GDP RhoA-GDP (inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Thr696) p_MLC p-MLC ROCK->p_MLC Directly Phosphorylates This compound This compound This compound->ROCK Inhibits p_MYPT1 p-MYPT1 (inactive) MYPT1->p_MYPT1 MLC_Pase MLC Phosphatase (active) p_MYPT1->MLC_Pase Inhibits MLC_Pase->p_MLC Dephosphorylates MLC Myosin Light Chain (MLC) p_MLC->MLC Actin_Cytoskeleton Actin Cytoskeleton Reorganization p_MLC->Actin_Cytoskeleton

Caption: this compound inhibits the ROCK signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HUVECs, Müller cells) Treatment_Groups 2. Treatment Groups - Vehicle Control - this compound (Dose-response) Cell_Culture->Treatment_Groups Western_Blot 3a. Western Blot (p-MYPT1/Total MYPT1) Treatment_Groups->Western_Blot Migration_Assay 3b. Migration Assay (Scratch Assay) Treatment_Groups->Migration_Assay Proliferation_Assay 3c. Proliferation Assay (EdU Incorporation) Treatment_Groups->Proliferation_Assay Data_Quantification 4. Data Quantification Western_Blot->Data_Quantification Migration_Assay->Data_Quantification Proliferation_Assay->Data_Quantification Statistical_Analysis 5. Statistical Analysis Data_Quantification->Statistical_Analysis Conclusion 6. Conclusion Statistical_Analysis->Conclusion

Caption: General experimental workflow for this compound.

Troubleshooting_Logic Start Experiment Start Problem Problem Observed? Start->Problem No_Inhibition Inconsistent/No Inhibition Problem->No_Inhibition Yes Toxicity Cell Toxicity Problem->Toxicity Yes Variability High Variability Problem->Variability Yes Success Successful Experiment Problem->Success No Check_Compound Check Compound Integrity & Concentration No_Inhibition->Check_Compound Check_Toxicity Perform Viability Assay & Check Solvent % Toxicity->Check_Toxicity Check_Seeding Standardize Cell Seeding & Treatment Variability->Check_Seeding End Re-evaluate Protocol Check_Compound->End Check_Toxicity->End Check_Seeding->End

References

How to optimize CAY10746 concentration in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CAY10746. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists optimize the in vitro concentration of this compound for their experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2. It functions by inhibiting the kinase activity of ROCK proteins, which are key regulators of the actin cytoskeleton. This inhibition affects various cellular processes, including cell adhesion, migration, and contraction.

2. What is the recommended starting concentration for this compound in vitro?

Based on published studies, a concentration range of 0.1 to 10 µM is a good starting point for most in vitro experiments.[1][2] A common effective concentration used in several cell-based assays is 1 µM.[1][2] However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. We strongly recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

3. How can I determine the optimal concentration of this compound for my cell line?

To determine the optimal concentration, you should perform a dose-response curve. This involves treating your cells with a range of this compound concentrations and then measuring the desired biological effect. A good starting point is a serial dilution, for example, from 10 µM down to 0.01 µM. The lowest concentration that produces the desired maximal effect should be used for subsequent experiments to minimize potential off-target effects.[3]

4. What are the known off-target effects of this compound?

While this compound is highly selective for ROCK1 and ROCK2, it can inhibit other kinases at higher concentrations, including LIM kinase 2 (LIMK2), Aurora A, Aurora B, and cGMP-dependent protein kinase 1 (PKG1).[1] It is crucial to use the lowest effective concentration to minimize these off-target effects.

5. How should I prepare and store this compound?

For stock solutions, it is recommended to dissolve this compound in an organic solvent like DMSO. For long-term storage, the stock solution should be kept at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound - Concentration too low: The concentration of this compound may be insufficient to inhibit ROCK activity in your specific cell type. - Incorrect drug preparation/storage: The compound may have degraded due to improper storage or handling. - Cell type is not responsive: The biological process you are studying may not be regulated by the Rho/ROCK pathway in your chosen cell line.- Perform a dose-response experiment with a wider range of concentrations (e.g., up to 20 µM). - Prepare a fresh stock solution of this compound from powder. - Confirm that the Rho/ROCK pathway is active and relevant in your cell line through literature search or preliminary experiments (e.g., Western blot for phosphorylated ROCK substrates).
High levels of cell death or cytotoxicity - Concentration too high: The concentration of this compound may be toxic to your cells. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound for your cells. Use a concentration well below the toxic level. - Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a solvent-only control in your experiments.
Inconsistent or variable results - Inconsistent cell seeding density: Variations in the number of cells plated can lead to variability in drug response. - Inconsistent treatment duration: The length of time cells are exposed to the drug can affect the outcome. - Assay variability: The experimental assay itself may have inherent variability.- Ensure a consistent cell seeding density across all wells and experiments. - Standardize the drug treatment duration. - Optimize and validate your assay protocol to minimize variability. Include appropriate positive and negative controls in every experiment.
Difficulty dissolving this compound - Incorrect solvent: The compound may not be soluble in the chosen solvent at the desired concentration.- Refer to the manufacturer's instructions for recommended solvents. DMSO is a common choice for creating high-concentration stock solutions. Gentle warming and vortexing may aid dissolution.

Quantitative Data Summary

The following table summarizes the key inhibitory concentrations (IC50) of this compound against its primary targets and some off-targets.

Target Kinase IC50 (nM)
ROCK114[1][2]
ROCK23[1][2]
LIMK246[1]
PKG1α517[1]
PKG1β660[1]
Aurora A1,072[1]
Aurora B1,239[1]
PKA>10,000[1]

Experimental Protocols

Determining Optimal Concentration using a Cytotoxicity Assay (MTT Assay)

This protocol outlines how to determine the concentration range of this compound that is non-toxic to your cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)[4]

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x drug dilutions to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against this compound concentration to determine the concentration at which toxicity is observed.

Cell Migration Assay (Scratch/Wound Healing Assay)

This protocol is used to assess the effect of this compound on cell migration.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip or a specialized wound-making tool

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.

  • Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.[5]

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control to the wells.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different time points for both treated and control wells. Calculate the percentage of wound closure to quantify the effect of this compound on cell migration.

Western Blot for Phosphorylated MYPT1

This protocol is to confirm the inhibitory effect of this compound on ROCK activity by measuring the phosphorylation of its downstream target, Myosin Phosphatase Target Subunit 1 (MYPT1).

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer containing phosphatase and protease inhibitors[6]

  • Primary antibodies: anti-phospho-MYPT1 (Thr853) and anti-total-MYPT1

  • HRP-conjugated secondary antibody

  • BSA (Bovine Serum Albumin) for blocking[7]

  • TBST (Tris-Buffered Saline with Tween 20)[7]

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.

  • Cell Lysis: Lyse the cells on ice using a lysis buffer supplemented with phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-phospho-MYPT1 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against total MYPT1.

Visualizations

G cluster_0 Rho/ROCK Signaling Pathway RhoA Activated RhoA-GTP ROCK ROCK1/2 RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inactivates) This compound This compound This compound->ROCK Inhibits pMLC Phosphorylated MLC Actin Actin Cytoskeleton pMLC->Actin Interacts with Contraction Stress Fiber Formation & Cell Contraction Actin->Contraction MLCP MLC Phosphatase MYPT1->MLCP Part of pMYPT1 Phosphorylated MYPT1 (Inactive) MLCP->pMLC Dephosphorylates G cluster_1 Workflow: Determining Optimal this compound Concentration Start Start Seed Seed cells in 96-well plate Start->Seed Treat Treat with serial dilutions of this compound Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Assay Perform Cytotoxicity Assay (e.g., MTT) Incubate->Assay Measure Measure Absorbance/ Fluorescence Assay->Measure Analyze Analyze data and plot dose-response curve Measure->Analyze Determine Determine optimal non-toxic concentration Analyze->Determine End End Determine->End

References

Preventing CAY10746 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing CAY10746 effectively in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] It exhibits inhibitory activity against both ROCK1 and ROCK2 isoforms with IC₅₀ values of 14 nM and 3 nM, respectively.[1][2] By inhibiting ROCK, this compound interferes with the phosphorylation of downstream targets, such as Myosin Light Chain (MLC), which are crucial for regulating cellular processes like contraction, motility, and cytoskeletal organization.[3][4]

Q2: What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[5]

Q3: What is the recommended storage condition for this compound?

For long-term stability, this compound should be stored at -20°C.[1]

Q4: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture media. Why is this happening?

This is a common issue encountered with compounds that are highly soluble in an organic solvent like DMSO but have poor aqueous solubility. The precipitation is primarily due to the abrupt change in solvent polarity when the DMSO stock solution is diluted into the aqueous environment of the cell culture medium.[6][7]

Q5: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5%, with some being sensitive to concentrations above 0.1%.[5][8][9][10][11] It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides step-by-step protocols to help you avoid this compound precipitation in your cell culture experiments.

Issue: Precipitate formation upon addition of this compound DMSO stock to cell culture media.

Underlying Cause: Rapid change in solvent polarity leading to decreased solubility of this compound in the aqueous media.

Solutions:

1. Optimize the Dilution Method: Stepwise Dilution

A gradual decrease in the solvent polarity can help keep the compound in solution.

  • Protocol 1: Serial Dilution in Media

    • Prepare your desired final concentration of this compound by performing serial dilutions of the DMSO stock solution in pre-warmed (37°C) cell culture medium.

    • Instead of a single large dilution, create intermediate dilutions. For example, to achieve a 1 µM final concentration from a 10 mM stock, first dilute to 1 mM in media, then to 100 µM, and so on.

    • Gently mix the solution after each dilution step.

2. Control the Final DMSO Concentration

Minimizing the final DMSO concentration is crucial for both preventing precipitation and reducing solvent-induced cytotoxicity.

  • Protocol 2: High-Concentration Stock Preparation

    • Prepare a higher concentration stock of this compound in DMSO than you might initially think necessary. This allows you to add a smaller volume of the stock solution to your media to achieve the desired final concentration, thereby keeping the final DMSO percentage low.

    • For example, using a 10 mM stock to make a 1 µM final solution in 1 mL of media requires adding 0.1 µL of stock, resulting in a final DMSO concentration of 0.01%.

3. Pre-warming the Media

Temperature can influence the solubility of compounds.

  • Protocol 3: Pre-warming of Media

    • Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution.

    • Adding the compound to cold media can decrease its solubility and promote precipitation.

4. Vortexing During Dilution

Vigorous mixing can aid in the rapid and uniform dispersion of the compound.

  • Protocol 4: Vortexing

    • While adding the this compound DMSO stock to the pre-warmed media, gently vortex the media tube. This ensures immediate and thorough mixing, preventing localized high concentrations of the compound that can lead to precipitation.

Data Presentation

Table 1: General DMSO Tolerance in Cell Culture

Final DMSO ConcentrationGeneral Cellular ToleranceRecommendation
< 0.1%Generally considered safe for most cell lines.Ideal for sensitive cells and long-term experiments.
0.1% - 0.5%Tolerated by many robust cell lines.A vehicle control is highly recommended.
> 0.5%May induce cytotoxic effects or alter cell function.Should be avoided if possible. Perform thorough validation if higher concentrations are necessary.

Experimental Protocols

Protocol 5: Preparation of this compound Working Solution

This protocol outlines the preparation of a 1 µM working solution of this compound from a 10 mM DMSO stock, resulting in a final DMSO concentration of 0.1%.

  • Materials:

    • This compound stock solution (10 mM in 100% DMSO)

    • Sterile cell culture medium, pre-warmed to 37°C

    • Sterile microcentrifuge tubes

  • Procedure:

    • Prepare an intermediate dilution: Add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed cell culture medium in a sterile microcentrifuge tube. This creates a 100 µM solution with 1% DMSO. Gently vortex.

    • Prepare the final working solution: Add 10 µL of the 100 µM intermediate dilution to 990 µL of pre-warmed cell culture medium. This results in a 1 µM final concentration of this compound with a final DMSO concentration of 0.1%.

    • Gently mix the final working solution before adding it to your cell culture.

Visualizations

Signaling Pathway

ROCK_Signaling_Pathway Ligands Ligands (e.g., LPA, S1P) GPCR GPCR Ligands->GPCR RhoGEFs RhoGEFs GPCR->RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits pMLC p-MLC ROCK->pMLC Phosphorylates This compound This compound This compound->ROCK Inhibits MLC_Phosphatase->pMLC Dephosphorylates Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Cytoskeletal_Changes Cytoskeletal Changes (Stress Fiber Formation, Contraction) Actin_Myosin->Cytoskeletal_Changes

Caption: this compound inhibits the ROCK signaling pathway.

Experimental Workflow

Experimental_Workflow Start Start: this compound Powder Prep_Stock Prepare 10 mM Stock in 100% DMSO Start->Prep_Stock Store_Stock Store Stock at -20°C Prep_Stock->Store_Stock Prewarm_Media Pre-warm Media to 37°C Store_Stock->Prewarm_Media Stepwise_Dilution Perform Stepwise Dilution in Pre-warmed Media Prewarm_Media->Stepwise_Dilution Precipitation_Check Precipitation? Stepwise_Dilution->Precipitation_Check Add_to_Cells Add Final Working Solution to Cell Culture Incubate Incubate Cells Add_to_Cells->Incubate Analyze Analyze Experimental Endpoint Incubate->Analyze Precipitation_Check->Add_to_Cells No Troubleshoot Troubleshoot: - Lower DMSO % - Slower Dilution Precipitation_Check->Troubleshoot Yes Troubleshoot->Stepwise_Dilution

Caption: Workflow for preparing and using this compound.

Troubleshooting Logic

Troubleshooting_Logic Problem Problem: This compound Precipitates in Media Check_DMSO Is Final DMSO Concentration > 0.5%? Problem->Check_DMSO Reduce_DMSO Solution: Increase Stock Concentration to Reduce Volume Added Check_DMSO->Reduce_DMSO Yes Check_Dilution Was a Single, Large Dilution Performed? Check_DMSO->Check_Dilution No Success Success: No Precipitation Reduce_DMSO->Success Use_Stepwise Solution: Perform Serial Dilutions in Pre-warmed Media Check_Dilution->Use_Stepwise Yes Check_Temp Was Media Pre-warmed to 37°C? Check_Dilution->Check_Temp No Use_Stepwise->Success Prewarm Solution: Always Pre-warm Media Check_Temp->Prewarm No Check_Temp->Success Yes Prewarm->Success

Caption: Logic for troubleshooting this compound precipitation.

References

CAY10746 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of CAY10746 and mitigate them in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective inhibitor of Rho-associated kinases, ROCK1 and ROCK2.[1] It is utilized in research for conditions such as diabetic retinopathy.[2] The primary mechanism of action involves the inhibition of ROCK kinase activity, which can be observed through the reduced phosphorylation of downstream targets like Myosin Phosphatase Target Subunit 1 (MYPT1).[1][2]

Q2: How selective is this compound?

This compound exhibits high selectivity for ROCK1 and ROCK2. However, like many kinase inhibitors, it can interact with other kinases, especially at higher concentrations. A screening against a panel of 394 human protein kinases revealed that this compound has inhibitory activity against a small number of other kinases.[1]

Q3: What are the known off-target kinases for this compound?

The primary known off-target kinases for this compound are LIM kinase 2 (LIMK2), Aurora A, Aurora B, cGMP-dependent protein kinase 1α (PKG1α), and PKG1β.[1]

Quantitative Selectivity Profile

The following table summarizes the inhibitory activity (IC₅₀) of this compound against its primary targets and known off-target kinases. Using the lowest effective concentration that maintains ROCK1/2 inhibition while minimizing interaction with these off-targets is crucial.

Kinase TargetIC₅₀ (nM)Target Type
ROCK23On-Target
ROCK114On-Target
LIMK246Off-Target
PKG1α517Off-Target
PKG1β660Off-Target
Aurora A1,072Off-Target
Aurora B1,239Off-Target
PKA>10,000Non-Target
Data sourced from Cayman Chemical product information sheet.[1]

Troubleshooting Guide

Problem: I'm observing unexpected effects on cell cycle progression or mitosis.

  • Possible Cause: This may be due to the off-target inhibition of Aurora A and Aurora B kinases, which are key regulators of the cell cycle and mitosis. With an IC₅₀ of over 1 µM, this effect is more likely at higher concentrations of this compound.[1]

  • Troubleshooting Steps:

    • Verify Concentration: Ensure you are using the lowest possible concentration of this compound that still effectively inhibits ROCK activity in your system.

    • Dose-Response Experiment: Perform a dose-response curve to determine the minimal concentration required to inhibit the phosphorylation of a ROCK-specific substrate (e.g., MYPT1) without affecting markers of cell cycle progression (e.g., Histone H3 phosphorylation).

    • Use a Structurally Different Inhibitor: Confirm your phenotype using a structurally unrelated ROCK inhibitor to see if the effect persists.

Problem: My cells show altered morphology related to the actin cytoskeleton that seems inconsistent with ROCK inhibition alone.

  • Possible Cause: While ROCK is a major regulator of the actin cytoskeleton, the off-target inhibition of LIMK2 could contribute to these effects.[1] LIMK2 is a downstream effector of ROCK, but its independent inhibition could lead to more pronounced cytoskeletal changes.

  • Troubleshooting Steps:

    • Analyze Downstream Effectors: Measure the phosphorylation status of Cofilin, a direct substrate of LIMK2. Compare this to the phosphorylation of a direct ROCK substrate like MYPT1. Disproportionate dephosphorylation of Cofilin may indicate significant LIMK2 off-target activity.

    • Rescue Experiment: If possible, transfect cells with a this compound-resistant mutant of ROCK. If the phenotype is rescued, it is likely an on-target effect. If it persists, off-target effects are a probable cause.

Mitigation Strategies and Experimental Protocols

A multi-step approach is recommended to ensure that the observed experimental effects are due to the inhibition of ROCK and not off-target kinases.

Mitigate_Workflow cluster_0 Experimental Design Phase cluster_1 Validation Phase A 1. Determine Optimal Concentration B 2. Use Control Compounds A->B In parallel C 3. Analyze Downstream Pathways B->C D 4. Perform Rescue Experiment C->D If necessary

Caption: Workflow for mitigating and validating this compound off-target effects.

Protocol: Dose-Response Titration for Minimal Effective Concentration

This protocol helps identify the lowest concentration of this compound that inhibits the target (ROCK) without significantly affecting known off-targets.

Objective: To determine the EC₅₀ for ROCK inhibition in your specific cell line or system.

Methodology:

  • Cell Plating: Plate cells at a consistent density and allow them to adhere or reach the desired confluency.

  • Compound Preparation: Prepare a series of this compound dilutions. A typical range would be from 1 nM to 10 µM to cover both on- and off-target concentration ranges.

  • Treatment: Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 1-4 hours).[2] Include a vehicle control (e.g., DMSO).

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration for each sample.

  • Western Blot Analysis:

    • Probe for phosphorylated MYPT1 (p-MYPT1) as a marker of ROCK activity.

    • Probe for total MYPT1 as a loading control.

    • (Optional) Probe for phosphorylated Cofilin (p-Cofilin) as a marker for LIMK2 activity to assess off-target effects.

  • Data Analysis: Quantify band intensities. Plot the ratio of p-MYPT1 to total MYPT1 against the log of this compound concentration. Fit a dose-response curve to calculate the EC₅₀. Use the lowest concentration at or above the EC₅₀ for future experiments.

Protocol: Using Control Compounds

Using a structurally different ROCK inhibitor can help confirm that the observed phenotype is due to ROCK inhibition.

Objective: To replicate the biological effect of this compound with a different chemical scaffold targeting the same kinase.

Methodology:

  • Select Control Inhibitor: Choose a well-characterized ROCK inhibitor with a different chemical structure and, ideally, a different off-target profile (e.g., Y-27632, Fasudil).

  • Determine Equipotent Doses: Using the dose-response protocol above, determine the concentration of the control inhibitor that gives the same degree of ROCK inhibition as the chosen this compound concentration.

  • Phenotypic Assay: Perform your primary biological assay using both this compound and the equipotent dose of the control inhibitor.

  • Compare Results: If both compounds produce the same phenotype, it strongly suggests the effect is on-target. If the phenotypes differ, off-target effects of one or both compounds are likely involved.

Understanding Key Signaling Pathways

To better diagnose potential off-target effects, it is helpful to visualize the intended and potential unintended interactions of this compound.

Signaling_Pathways cluster_ROCK On-Target: ROCK Pathway cluster_OffTarget Potential Off-Target Effects RhoA Active RhoA ROCK ROCK1 / ROCK2 RhoA->ROCK LIMK2_on LIMK2 ROCK->LIMK2_on Activates MYPT1 MYPT1 ROCK->MYPT1 Inhibits Cofilin Cofilin LIMK2_on->Cofilin Inhibits Actin Actin Stress Fibers MYPT1->Actin (De-phosphorylates MLC) Cofilin->Actin (Actin depolymerization) Aurora Aurora A/B CellCycle Cell Cycle Progression (Mitosis) Aurora->CellCycle PKG PKG1α / PKG1β SmoothMuscle Smooth Muscle Relaxation PKG->SmoothMuscle LIMK2_off LIMK2 This compound This compound This compound->ROCK Potent Inhibition (On-Target) This compound->Aurora Weaker Inhibition (Off-Target) This compound->PKG Weaker Inhibition (Off-Target) This compound->LIMK2_off Weaker Inhibition (Off-Target)

Caption: this compound on-target (ROCK) and potential off-target pathways.

References

CAY10746 Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers and drug development professionals using CAY10746, a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help interpret unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of Rho-associated kinases, ROCK1 and ROCK2.[1][2][3] It functions by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream ROCK substrates.[4] This inhibition disrupts signaling pathways that regulate cytoskeleton dynamics, cell adhesion, and motility.[][6]

Q2: What are the known on-target and potential off-target effects of this compound?

This compound exhibits high selectivity for ROCK1 and ROCK2. However, like many kinase inhibitors, it can inhibit other kinases at higher concentrations. Understanding this selectivity profile is crucial for interpreting results and avoiding misinterpretation due to off-target effects.

TargetIC₅₀ (nM)Reference
On-Target
ROCK114[2]
ROCK23[2]
Potential Off-Targets
LIMK246[2]
Aurora A1072[2]
Aurora B1239[2]
PKG1α517[2]
PKG1β660[2]
PKA>10,000[2]

Q3: My this compound solution appears to have precipitated. How should I handle this?

Indole-based inhibitors like this compound can have limited aqueous solubility. To improve solubility:

  • Solvent Choice: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO. Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to prevent solvent-induced cytotoxicity.

  • Sonication: Briefly sonicate the stock solution to aid dissolution.

  • Pre-warmed Medium: Warm the cell culture medium to 37°C before adding the compound.

Q4: How can I confirm that this compound is active in my cellular assay?

The most direct way to confirm the activity of this compound is to assess the phosphorylation status of a direct downstream target of ROCK, such as Myosin Phosphatase Target Subunit 1 (MYPT1) at Threonine 696 (Thr696) or Threonine 853 (Thr853). A successful inhibition by this compound should lead to a dose-dependent decrease in the phosphorylation of MYPT1.

Troubleshooting Guides for Unexpected Results

Scenario 1: No effect of this compound on the intended biological outcome (e.g., no change in cell migration or morphology).

This is a common issue that can arise from several factors, ranging from inhibitor integrity to cellular context.

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Resolutions A No observed effect of this compound B Verify Inhibitor Integrity & Concentration A->B Step 1 C Confirm On-Target Engagement (p-MYPT1 Western Blot) B->C Step 2 F Prepare fresh inhibitor stock B->F D Optimize Experimental Conditions C->D Step 3 G Adjust this compound concentration C->G E Consider Cellular Context D->E Step 4 H Optimize assay protocol (e.g., incubation time) D->H I Select a more responsive cell line E->I

Caption: A logical workflow for troubleshooting experiments where this compound shows no effect.

  • Verify Inhibitor Integrity and Concentration:

    • Action: Prepare a fresh stock solution of this compound from a new aliquot. Perform a dose-response experiment with a wide range of concentrations.

    • Rationale: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles. The optimal concentration can vary between cell lines.

  • Confirm On-Target Engagement:

    • Action: Perform a Western blot to assess the phosphorylation of MYPT1 at Thr696 or Thr853 after treating with this compound.

    • Rationale: This directly confirms if this compound is inhibiting ROCK in your specific cellular system. If p-MYPT1 levels are unchanged, it suggests a problem with the inhibitor's ability to reach its target.

  • Optimize Experimental Conditions:

    • Action: Vary the pre-incubation time with this compound before the experimental readout. Also, check the cell density and confluency.

    • Rationale: The inhibitor may require a longer time to effectively engage its target. Cell density can influence signaling pathways.

  • Consider the Cellular Context:

    • Action: Review the literature to confirm that the Rho-ROCK pathway is a key regulator of the phenotype you are studying in your specific cell line.

    • Rationale: The biological process you are investigating may be predominantly regulated by a different signaling pathway in your chosen cell model.

Scenario 2: Unexpected or paradoxical effects observed (e.g., increased cell migration, altered cell morphology not consistent with ROCK inhibition).

Unexpected phenotypes can often be attributed to off-target effects or the complex interplay of cellular signaling pathways.

cluster_0 Upstream Regulators cluster_1 Kinase Cascades cluster_2 Cellular Outcomes RhoA RhoA ROCK ROCK1/2 RhoA->ROCK Rac1 Rac1 PAK PAK Rac1->PAK StressFibers Stress Fiber Formation (Inhibits Migration) ROCK->StressFibers Lamellipodia Lamellipodia Formation (Promotes Migration) ROCK->Lamellipodia PAK->StressFibers PAK->Lamellipodia

Caption: Opposing effects of Rho-ROCK and Rac-PAK pathways on cell migration.

  • Evaluate Off-Target Effects:

    • Action: Perform a dose-response experiment. If the unexpected phenotype only occurs at high concentrations, it is more likely to be an off-target effect. Consult the kinase selectivity profile (Table above).

    • Rationale: Off-target inhibition of kinases like LIMK2 or Aurora kinases could lead to unforeseen cellular responses.

  • Consider Crosstalk with Other Pathways:

    • Action: Investigate the activity of related signaling pathways, such as the Rac-PAK pathway, which often has opposing effects to the Rho-ROCK pathway on cell migration.[7]

    • Rationale: Inhibition of the Rho-ROCK pathway can sometimes lead to a compensatory upregulation of the Rac-PAK pathway, resulting in an overall pro-migratory phenotype.

  • Use a Structurally Different ROCK Inhibitor:

    • Action: Compare the effects of this compound with another well-characterized ROCK inhibitor (e.g., Y-27632).

    • Rationale: If two structurally distinct inhibitors produce the same unexpected phenotype, it is more likely to be a true biological consequence of ROCK inhibition in your system, rather than an off-target effect specific to this compound.

Detailed Experimental Protocols

Western Blot for Phospho-MYPT1 (Thr696)

This protocol is designed to assess the on-target activity of this compound.

  • Cell Culture and Treatment:

    • Plate cells at a density that will result in 70-80% confluency at the time of the experiment.

    • Serum-starve cells for 4-6 hours if the pathway is activated by serum components.

    • Pre-treat cells with a dose-range of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours.

    • If applicable, stimulate the cells with an agonist to induce ROCK activity.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-MYPT1 (Thr696) (e.g., Cell Signaling Technology #5163) overnight at 4°C.[8]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total MYPT1 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Transwell Cell Migration Assay

This protocol can be used to assess the effect of this compound on cell migration.

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Harvest cells using a non-enzymatic method if possible, or with trypsin followed by neutralization with soybean trypsin inhibitor to preserve cell surface receptors.

    • Resuspend cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Place Transwell inserts (typically 8 µm pore size for most epithelial and fibroblast cells) into a 24-well plate.

    • Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • In the upper chamber, add 100 µL of the cell suspension (1 x 10⁵ cells).

    • Add this compound or vehicle control to both the upper and lower chambers at the desired final concentration.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator for a duration appropriate for your cell type (typically 4-24 hours).

  • Staining and Quantification:

    • Carefully remove the non-migrated cells from the top of the insert with a cotton swab.

    • Fix the migrated cells on the bottom of the membrane with 70% ethanol for 10 minutes.

    • Stain the cells with 0.1% crystal violet for 10 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

    • Count the number of migrated cells in several fields of view using a microscope. Alternatively, the crystal violet can be eluted with a destaining solution, and the absorbance can be measured on a plate reader.

References

Technical Support Center: CAY10746 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of CAY10746.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It exhibits potent inhibitory activity against both ROCK1 and ROCK2 isoforms.[1] The ROCK signaling pathway plays a crucial role in various cellular functions, including cell adhesion, migration, and smooth muscle contraction.[2][3][4] By inhibiting ROCK, this compound can modulate these processes, making it a valuable tool for research in areas such as diabetic retinopathy.[1]

Q2: What are the known off-target effects of this compound?

While this compound is a selective ROCK inhibitor, researchers should be aware of potential off-target activities. It is important to include appropriate controls in experiments to differentiate between on-target and off-target effects.

Q3: What are the potential adverse effects of this compound in animal models?

As with other ROCK inhibitors, potential adverse effects of this compound in animal models may include cardiovascular effects such as hypotension due to the role of ROCK in regulating vascular tone. Ocular application of ROCK inhibitors has been associated with conjunctival hyperemia. Researchers should carefully monitor animals for any signs of adverse reactions and consider dose-response studies to identify a well-tolerated and effective dose.

Troubleshooting Guides

Problem 1: Poor or inconsistent efficacy in animal models.

Possible Cause 1: Suboptimal Formulation and/or Solubility

  • Solution: this compound is sparingly soluble in aqueous solutions. Ensuring complete dissolution is critical for consistent results. MedchemExpress provides a suggested in vivo formulation protocol: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a solubility of ≥ 2.08 mg/mL.[1] It is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[1]

Possible Cause 2: Inadequate Dosing Regimen

  • Solution: The optimal dose of this compound will vary depending on the animal model, disease indication, and route of administration. A thorough literature review for similar studies or conducting a dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and the effective dose range.

Possible Cause 3: Poor Bioavailability

  • Solution: The oral bioavailability of small molecule inhibitors can be limited by factors such as first-pass metabolism.[5] If oral administration is leading to poor efficacy, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass the gastrointestinal tract and liver metabolism.

Problem 2: Observed Adverse Events in Animal Models.

Possible Cause 1: On-target Systemic Effects

  • Solution: ROCK signaling is involved in maintaining blood pressure. Systemic administration of this compound may lead to hypotension. Monitor blood pressure in a subset of animals if this is a concern. Reducing the dose or exploring localized delivery methods (e.g., intravitreal injection for eye-related studies) may mitigate this effect.

Possible Cause 2: Formulation-Related Toxicity

  • Solution: The vehicle used for formulation can sometimes cause local irritation or systemic toxicity. Include a vehicle-only control group in your experiments to differentiate between the effects of this compound and the formulation components. If the vehicle is suspected to be the cause, explore alternative, well-tolerated formulations.

Experimental Protocols

Formulation Protocol for In Vivo Administration

This protocol is adapted from information provided by MedchemExpress for this compound.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • To prepare the final working solution, sequentially add the following solvents, ensuring each is fully mixed before adding the next:

    • 10% of the final volume from the DMSO stock solution.

    • 40% of the final volume with PEG300.

    • 5% of the final volume with Tween-80.

    • 45% of the final volume with Saline.

  • For example, to prepare 1 mL of the final solution, add 100 µL of the this compound DMSO stock to 400 µL of PEG300 and mix. Then add 50 µL of Tween-80 and mix. Finally, add 450 µL of Saline to reach a final volume of 1 mL.[1]

  • If any precipitation is observed, gently warm and/or sonicate the solution until it becomes clear.

  • It is recommended to use the freshly prepared solution on the same day.[1]

Intraperitoneal (IP) Injection in Mice

This is a general guideline for IP injection in mice. Always follow your institution's approved animal care and use protocols.

Materials:

  • Appropriately sized sterile syringe and needle (e.g., 25-27 gauge)

  • This compound formulation

  • 70% ethanol or other appropriate disinfectant

Procedure:

  • Restrain the mouse securely.

  • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure no fluid (e.g., blood or urine) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle.

  • Slowly inject the this compound formulation.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress or adverse reactions.

Quantitative Data

Currently, specific in vivo dosing regimens and pharmacokinetic data for this compound from peer-reviewed publications are limited. Researchers are encouraged to perform pilot studies to determine the optimal dose and to consult the broader literature on other ROCK inhibitors for guidance.

ParameterValueReference
This compound IC50 (ROCK1) 14 nM[1]
This compound IC50 (ROCK2) 3 nM[1]

Visualizations

ROCK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligands Ligands GPCR GPCR Ligands->GPCR Activation RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEF-mediated activation RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation Downstream_Effectors Downstream Effectors (e.g., MYPT1, LIMK) ROCK->Downstream_Effectors Phosphorylation Cytoskeletal_Changes Cytoskeletal Changes (Stress Fiber Formation, Cell Contraction) Downstream_Effectors->Cytoskeletal_Changes This compound This compound This compound->ROCK Inhibition

Caption: The ROCK signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Poor In Vivo Efficacy Check_Formulation Is the formulation _optimal and fully dissolved_? Start->Check_Formulation Improve_Formulation Optimize formulation (e.g., use recommended solvents, sonicate) Check_Formulation->Improve_Formulation No Check_Dose Is the dose _appropriate_? Check_Formulation->Check_Dose Yes Improve_Formulation->Check_Dose Dose_Escalation Conduct dose-escalation _study to find MTD and effective dose_ Check_Dose->Dose_Escalation No Check_Bioavailability Is bioavailability _a potential issue_? Check_Dose->Check_Bioavailability Yes Dose_Escalation->Check_Bioavailability Change_Route Consider alternative _administration routes (e.g., IP, IV)_ Check_Bioavailability->Change_Route Yes Re-evaluate Re-evaluate Efficacy Check_Bioavailability->Re-evaluate No Change_Route->Re-evaluate

Caption: A troubleshooting workflow for addressing poor in vivo efficacy of this compound.

References

CAY10746 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using CAY10746. Find answers to common questions and troubleshoot experimental variability to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of Rho-associated kinase I (ROCK1) and ROCK2.[1][2] It exerts its effects by blocking the kinase activity of these proteins, which are key regulators of the actin cytoskeleton and play significant roles in cell adhesion, motility, and contraction.

Q2: What are the recommended storage conditions and stability of this compound?

For long-term storage, this compound as a crystalline solid should be stored at -20°C and is stable for at least four years.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For stock solutions, storage at -20°C is recommended for up to one month, while storage at -80°C can extend stability to six months.[2]

Q3: In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] For in vivo experiments, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline or corn oil are recommended to achieve a clear solution.[2]

Troubleshooting Guide

Issue 1: Inconsistent or weaker-than-expected inhibitory effects in cell-based assays.

  • Possible Cause 1: Compound Precipitation. this compound may precipitate in aqueous media if the final concentration of the organic solvent (e.g., DMSO) is too low.

    • Solution: Ensure the final DMSO concentration in your cell culture media does not exceed a level that affects cell viability (typically <0.5%). If solubility issues persist, consider using a formulation with PEG300 and Tween-80 for in vitro studies, ensuring proper controls are in place to account for solvent effects.[2]

  • Possible Cause 2: Compound Degradation. Improper storage or handling of stock solutions can lead to degradation.

    • Solution: Aliquot stock solutions and store them at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[2] Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Suboptimal Assay Conditions. The concentration of this compound or the incubation time may not be optimal for your specific cell type and experimental endpoint.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific model. Effective concentrations in published studies range from 0.1 µM to 10 µM.[1][2]

Issue 2: Observing off-target effects.

  • Possible Cause: While this compound is highly selective for ROCK1 and ROCK2, it can inhibit other kinases at higher concentrations.[1]

    • Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. Include appropriate negative and positive controls in your experiments. For example, use a structurally different ROCK inhibitor to confirm that the observed phenotype is due to ROCK inhibition. Consider using siRNA/shRNA knockdown of ROCK1 and ROCK2 as an orthogonal approach to validate your findings.

Issue 3: Difficulty dissolving this compound for in vivo studies.

  • Possible Cause: this compound is a crystalline solid with limited aqueous solubility.

    • Solution: Prepare a stock solution in DMSO first. For the final working solution for in vivo administration, slowly add co-solvents. A recommended protocol is to add the DMSO stock to PEG300, mix, then add Tween-80, mix again, and finally add saline to the desired volume.[2] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[2] It is recommended to prepare these solutions fresh on the day of use.[2]

Quantitative Data

Table 1: Inhibitory Activity of this compound

TargetIC₅₀
ROCK114 nM
ROCK23 nM
LIMK246 nM
PKG1α517 nM
PKG1β660 nM
Aurora A1,072 nM
Aurora B1,239 nM
PKA>10,000 nM
Data sourced from Cayman Chemical product information.[1]

Table 2: Solubility Formulations

Use CaseSolventsMax Concentration
In Vitro StockDMSOSoluble
In Vivo10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.55 mM)
In Vivo10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.55 mM)
Data sourced from MedchemExpress product information.[2]

Experimental Protocols

Protocol 1: Inhibition of MYPT1 Phosphorylation in SH-SY5Y Cells

This protocol is a general guideline based on published use of this compound.[1][2]

  • Cell Culture: Culture SH-SY5Y cells in appropriate media and conditions until they reach the desired confluency.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture media to achieve final concentrations ranging from 0.1 µM to 10 µM. Ensure the final DMSO concentration is consistent across all treatments and controls.

  • Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 0.25, 1, 2, or 4 hours).[2] Include a vehicle control (DMSO only).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for phosphorylated MYPT1 (pMYPT1).

    • Incubate with an appropriate secondary antibody and visualize the bands.

    • Strip and re-probe the membrane for total MYPT1 as a loading control.

  • Analysis: Quantify the band intensities for pMYPT1 and total MYPT1. Normalize the pMYPT1 signal to the total MYPT1 signal to determine the extent of inhibition.

Visualizations

G RhoA Active RhoA-GTP ROCK ROCK1/ROCK2 RhoA->ROCK Activates LIMK2 LIMK2 ROCK->LIMK2 Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates This compound This compound This compound->ROCK Inhibits Cofilin Cofilin LIMK2->Cofilin Inhibits Actin_pol Actin Polymerization Cofilin->Actin_pol Promotes (when active) MYPT1->MLC Dephosphorylates Stress_fibers Stress Fiber Formation Cell Contraction MLC->Stress_fibers Promotes

Caption: this compound inhibits the ROCK signaling pathway.

G start Start prep_stock Prepare Stock Solution (this compound in DMSO) start->prep_stock prep_working Prepare Working Solution (Dilute in Media) prep_stock->prep_working treatment Treat Cells with this compound and Controls prep_working->treatment cell_culture Seed and Culture Cells cell_culture->treatment incubation Incubate for Optimized Time treatment->incubation assay Perform Assay (e.g., Western Blot, Migration) incubation->assay analysis Data Analysis assay->analysis end End analysis->end

Caption: A typical experimental workflow using this compound.

G start Inconsistent or No Effect Observed check_solubility Is the compound fully dissolved in media? start->check_solubility check_concentration Is the concentration optimal? check_solubility->check_concentration Yes action_dissolve Action: Lower final DMSO %. Consider co-solvents. Use sonication. check_solubility->action_dissolve No check_storage Was the stock solution stored correctly? check_concentration->check_storage Yes action_titrate Action: Perform a dose-response experiment. check_concentration->action_titrate No action_new_stock Action: Prepare a fresh stock solution. check_storage->action_new_stock No contact_support Consider Off-Target Effects or Contact Support check_storage->contact_support Yes solubility_yes Yes solubility_no No concentration_yes Yes concentration_no No storage_yes Yes storage_no No

Caption: Troubleshooting decision tree for this compound experiments.

References

Long-term stability of CAY10746 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of CAY10746 in solution. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in experiments.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored for long-term stability?

A1: Solid this compound is stable for at least four years when stored at -20°C.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1]

Q3: What are the recommended storage conditions and duration for this compound stock solutions?

A3: For optimal stability, it is recommended to prepare stock solutions in anhydrous DMSO. While specific long-term stability data for this compound in solution is not available, general guidelines for small molecules in DMSO suggest storing aliquots at -80°C for up to six months or at -20°C for up to one month to minimize degradation. It is advisable to protect solutions from light and moisture.

Q4: Can I store this compound in aqueous solutions?

A4: It is not recommended to store this compound in aqueous solutions for more than one day. For biological experiments, freshly prepare dilutions from a DMSO stock solution into your aqueous buffer or cell culture medium immediately before use.

Q5: How can I determine the stability of this compound under my specific experimental conditions?

A5: It is highly recommended to perform a stability study under your specific experimental conditions (e.g., solvent, concentration, temperature, and duration of the experiment). A general protocol for assessing compound stability is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound upon dilution into aqueous buffer or media. The concentration of this compound in the final aqueous solution exceeds its solubility limit. DMSO concentration in the final solution is too low to maintain solubility.- Increase the final concentration of DMSO in the aqueous solution (be mindful of DMSO toxicity in your specific assay).- Decrease the final concentration of this compound.- Prepare the final dilution in a stepwise manner, vortexing between each addition of aqueous buffer.- Consider using a different solvent system if compatible with your experiment.
Inconsistent or lower-than-expected activity of this compound in experiments. Degradation of this compound in the stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature, exposure to light or moisture).- Prepare fresh stock solutions from solid this compound.- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.- Store stock solutions protected from light at -80°C or -20°C.- Perform a stability check of your stock solution using HPLC-UV or LC-MS (see Experimental Protocols).
Unexpected cellular toxicity. The concentration of the solvent (e.g., DMSO) is too high in the final experimental setup. The concentration of this compound is too high for the specific cell line or experimental model.- Ensure the final concentration of DMSO is at a level tolerated by your cells (typically ≤ 0.5%).- Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your experiment.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Reported Stability
Crystalline Solid-20°C≥ 4 years[1]
Stock Solution in DMSO-80°CRecommended for up to 6 months (general guideline)
-20°CRecommended for up to 1 month (general guideline)
Aqueous DilutionsRoom Temperature / 4°CNot recommended for storage > 24 hours

Table 2: General Stability of Small Molecules in DMSO (for reference)

Storage Condition Typical Observation
Room TemperatureIncreased risk of degradation over time.
4°CModerate stability for short to medium-term storage.
-20°CGood stability for medium to long-term storage.
-80°COptimal for long-term storage, minimizes degradation.
Repeated Freeze-Thaw CyclesCan lead to degradation and precipitation.[2]
Presence of WaterCan promote hydrolysis of susceptible compounds.[2]

Experimental Protocols

Protocol for Assessing this compound Stability in Solution

This protocol outlines a general method to evaluate the stability of this compound in a specific solvent over time at different temperatures using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound (solid)

  • Anhydrous DMSO (or other solvent of choice)

  • HPLC or LC-MS system with a suitable C18 column

  • Appropriate mobile phase (e.g., acetonitrile and water with formic acid or ammonium acetate)

  • Amber vials

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 10 mM.

  • Aliquot Samples: Dispense the stock solution into multiple amber vials.

  • Time-Zero Analysis (T=0): Immediately analyze one aliquot to determine the initial purity and concentration. This will serve as your baseline.

  • Storage: Store the remaining aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature). Protect from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.

  • Sample Analysis: Analyze the samples by HPLC-UV or LC-MS.

  • Data Analysis: Compare the peak area of the this compound parent compound at each time point to the T=0 sample. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Calculate the percentage of this compound remaining at each time point.

Forced Degradation Study Protocol

Forced degradation studies can help identify potential degradation products and pathways. These studies involve exposing the compound to more extreme conditions than typical stability testing.

Stress Conditions:

  • Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidation: Treat this compound solution with 3% H₂O₂ at room temperature for 24-48 hours.

  • Thermal Stress: Incubate a solid sample of this compound at a high temperature (e.g., 105°C) for 24 hours.

  • Photostability: Expose a solution of this compound to a light source according to ICH Q1B guidelines.

Analysis: Analyze the stressed samples by LC-MS to identify and characterize any degradation products.

Visualizations

ROCK Signaling Pathway

This compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The diagram below illustrates the central role of ROCK in mediating cellular processes such as cell contraction, motility, and adhesion.

ROCK_Signaling_Pathway ROCK Signaling Pathway Ligand Ligands (e.g., LPA, S1P) GPCR GPCR Ligand->GPCR Activates RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Promotes GDP/GTP exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits LIMK LIM Kinase (LIMK) ROCK->LIMK Activates This compound This compound This compound->ROCK Inhibits pMLC Phosphorylated MLC (p-MLC) MLCP->pMLC Dephosphorylates MLC Myosin Light Chain (MLC) MLC->pMLC Actomyosin Actomyosin Contraction pMLC->Actomyosin Cofilin Cofilin LIMK->Cofilin Inhibits Cofilin->pCofilin Actin Actin Stress Fiber Formation Cofilin->Actin Depolymerizes Stability_Workflow This compound Stability Assessment Workflow Start Start PrepStock Prepare 10 mM Stock Solution in DMSO Start->PrepStock Aliquot Aliquot into Amber Vials PrepStock->Aliquot T0 T=0 Analysis (HPLC/LC-MS) Aliquot->T0 Store Store Aliquots at Different Temperatures (-80°C, -20°C, 4°C, RT) Aliquot->Store Data Compare Peak Areas to T=0 and Calculate % Remaining T0->Data TimePoints Analyze at Predetermined Time Points Store->TimePoints Analyze HPLC/LC-MS Analysis TimePoints->Analyze Analyze->Data End End Data->End

References

Validation & Comparative

CAY10746 vs. Y-27632: A Comparative Guide to ROCK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors: CAY10746 and Y-27632. The information presented herein is intended to assist researchers in making informed decisions for their specific experimental needs.

Introduction to ROCK Inhibition

The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. As downstream effectors of the small GTPase RhoA, they are central to a multitude of cellular processes including cell adhesion, migration, proliferation, and apoptosis. The ROCK signaling pathway, upon activation, leads to the phosphorylation of several substrates, ultimately resulting in increased actomyosin contractility. Dysregulation of this pathway has been implicated in various pathologies, making ROCK an attractive therapeutic target.

Mechanism of Action

Both this compound and Y-27632 function as inhibitors of ROCK by competing with ATP for binding to the kinase domain. This competitive inhibition prevents the phosphorylation of downstream ROCK substrates, thereby blocking the signaling cascade that leads to increased cellular contractility.

Potency

Experimental data indicates that this compound is a more potent inhibitor of both ROCK isoforms compared to Y-27632. The inhibitory activity is summarized in the table below.

Inhibitor Target IC50 (µM) Ki (nM)
This compound ROCK10.014[1]-
ROCK20.003[1]-
Y-27632 ROCK1-140[2]
ROCK2-300[2]
Table 1: Comparison of the in vitro potency of this compound and Y-27632 against ROCK1 and ROCK2.

Selectivity

Cellular Effects

Both this compound and Y-27632 have been demonstrated to modulate various cellular functions through ROCK inhibition.

Cell Migration: Inhibition of ROCK by both compounds can impact cell migration. In some cell types, ROCK inhibition has been shown to decrease migration and invasion by disrupting stress fiber formation and focal adhesions.

Apoptosis: Y-27632 is widely used in cell culture applications, particularly in stem cell research, to enhance cell survival and prevent apoptosis (anoikis) following single-cell dissociation[3].

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of this compound and Y-27632 in a laboratory setting.

ROCK Kinase Inhibition Assay (In Vitro)

This protocol is adapted from a generic in vitro kinase assay and can be used to determine the IC50 values of this compound and Y-27632.

Materials:

  • Recombinant human ROCK1 or ROCK2 enzyme

  • Myelin Basic Protein (MBP) or other suitable substrate

  • ATP

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • This compound and Y-27632 stock solutions (in DMSO)

  • 96-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound and Y-27632 in kinase buffer. Also, prepare a vehicle control (DMSO).

  • In a 96-well plate, add the diluted inhibitors or vehicle control.

  • Add the ROCK enzyme to each well.

  • Add the substrate (MBP) to each well.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific ROCK isoform.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of the inhibitors on the migration of adherent cells.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound and Y-27632

  • 6-well plates

  • 200 µL pipette tips or a cell scraper

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow them to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip or a cell scraper.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh complete medium containing different concentrations of this compound, Y-27632, or a vehicle control (DMSO).

  • Capture images of the scratch at time 0.

  • Incubate the plates at 37°C in a CO2 incubator.

  • Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).

  • Measure the width of the scratch at different points for each time point and condition.

  • Calculate the percentage of wound closure over time for each treatment group.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound and Y-27632

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with different concentrations of this compound, Y-27632, or a vehicle control for a specified period.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

Caption: The ROCK signaling pathway and points of inhibition by this compound and Y-27632.

Experimental_Workflow cluster_kinase_assay In Vitro Kinase Assay cluster_cell_based_assays Cell-Based Assays cluster_migration Migration Assay cluster_apoptosis Apoptosis Assay k1 Prepare Inhibitor Dilutions (this compound / Y-27632) k2 Incubate with ROCK Enzyme and Substrate k1->k2 k3 Initiate Reaction with ATP k2->k3 k4 Detect Kinase Activity (e.g., ADP-Glo) k3->k4 k5 Determine IC50 k4->k5 c1 Cell Culture c2 Treat with Inhibitors (this compound / Y-27632) c1->c2 m1 Create Wound/Scratch c2->m1 a1 Harvest Cells c2->a1 m2 Image at Time 0 m1->m2 m3 Incubate and Image over Time m2->m3 m4 Analyze Wound Closure m3->m4 a2 Stain with Annexin V/PI a1->a2 a3 Flow Cytometry Analysis a2->a3 a4 Quantify Apoptotic Cells a3->a4

Caption: General experimental workflows for comparing ROCK inhibitors.

References

Navigating the Kinome: A Comparative Selectivity Profile of CAY10746 and Other ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor research, Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical therapeutic targets for a multitude of diseases, including glaucoma, cardiovascular disorders, and cancer. The development of selective ROCK inhibitors is paramount to achieving desired therapeutic outcomes while minimizing off-target effects. This guide provides a detailed comparison of the selectivity profile of CAY10746 with other widely used ROCK inhibitors: Y-27632, Fasudil, and Ripasudil. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their specific applications.

At a Glance: Potency and Selectivity

The inhibitory activity of this compound, Y-27632, Fasudil, and Ripasudil against ROCK1 and ROCK2 is summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, are compiled from various in vitro kinase assays. Lower values indicate higher potency.

InhibitorROCK1ROCK2Other Kinases with Significantly Lower Inhibition
This compound IC50: 14 nMIC50: 3 nMData from a comprehensive kinase panel is not readily available.
Y-27632 Ki: 220 nM; IC50: 140 nMKi: 300 nMReported to have >100-fold selectivity over Protein Kinase C (PKC), Myosin Light Chain Kinase (MLCK), and Citron Kinase[1]. Another source suggests >200-fold selectivity over PKC, cAMP-dependent protein kinase, MLCK, and PAK.
Fasudil Ki: ~3.3 µM (for PRK2, a ROCK family member)IC50: 0.72 µM (for Hydroxyfasudil, the active metabolite)Less potent against Protein Kinase A (PKA; Ki: 1.6 µM), Protein Kinase G (PKG; Ki: 1.6 µM), Protein Kinase C (PKC; Ki: 3.3 µM), and Myosin Light Chain Kinase (MLCK; Ki: 36 µM)[2].
Ripasudil IC50: 51 nMIC50: 19 nMIC50 values for PKACα (2.1 µM), PKC (27 µM), and CaMKIIα (0.37 µM) are significantly higher, indicating greater selectivity for ROCKs[3].

Note: Direct comparison of IC50 and Ki values across different studies should be approached with caution due to potential variations in experimental conditions.

The ROCK Signaling Pathway

The diagram below illustrates the central role of ROCK in mediating cellular functions. Activated by the small GTPase RhoA, ROCK phosphorylates downstream substrates, leading to the regulation of actin cytoskeleton dynamics, cell adhesion, and motility.

ROCK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Effectors RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP Activation RhoGAPs RhoGAPs RhoA_GTP->RhoGAPs GTP GDP ROCK ROCK RhoA_GTP->ROCK Activation Upstream_Signals Upstream Signals (e.g., GPCRs, Growth Factors) RhoGEFs RhoGEFs Upstream_Signals->RhoGEFs RhoGEFs->RhoA_GDP GDP GTP RhoGAPs->RhoA_GDP Inactivation LIMK LIM Kinase ROCK->LIMK Phosphorylation (Activation) MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylation (Inhibition) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inactivation) Actin_Polymerization Actin Stress Fiber Formation Cofilin->Actin_Polymerization Inhibits Depolymerization MLCP->MLC Dephosphorylates Cell_Contraction Cell Contraction & Adhesion MLC->Cell_Contraction

Caption: The ROCK signaling pathway, a key regulator of cytoskeletal dynamics.

Experimental Methodologies

The determination of inhibitor potency and selectivity is crucial for drug development. Below are detailed protocols for common in vitro kinase assays used to generate the data presented in this guide.

In Vitro Kinase Assay for IC50 Determination (General Protocol)

This protocol outlines the fundamental steps for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To measure the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.

Materials:

  • Purified recombinant ROCK1 or ROCK2 enzyme

  • Specific peptide or protein substrate (e.g., S6K substrate for ROCK)

  • Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP or [γ-³³P]ATP) or non-labeled depending on the detection method

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well assay plates

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays; specific antibodies for ELISA; luciferase/luciferin reagents for luminescence-based assays)

  • Plate reader or scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in the kinase assay buffer. A typical starting concentration range might be from 1 nM to 100 µM. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Reaction Mixture Preparation: In each well of the assay plate, combine the kinase, substrate, and the serially diluted inhibitor or vehicle control.

  • Initiation of Kinase Reaction: Initiate the reaction by adding ATP. The concentration of ATP is typically kept at or near its Km value for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Termination of Reaction and Detection:

    • Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-Based Assay (e.g., ADP-Glo™): After the kinase reaction, add a reagent to deplete the remaining ATP. Then, add a second reagent to convert the ADP produced into ATP, which is then quantified using a luciferase/luciferin reaction. Measure the luminescent signal with a plate reader.

    • ELISA-Based Assay: Stop the reaction and transfer the contents to an ELISA plate pre-coated with a substrate-capturing antibody. Use a phospho-specific antibody to detect the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for signal generation.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of Inhibitor Reaction_Mix Prepare Reaction Mix (Kinase, Substrate) Compound_Dilution->Reaction_Mix Initiation Initiate with ATP Reaction_Mix->Initiation Incubation Incubate at Controlled Temp. Initiation->Incubation Termination Terminate Reaction Incubation->Termination Measurement Measure Signal (Radioactivity, Luminescence, etc.) Termination->Measurement IC50_Calc Calculate IC50 Measurement->IC50_Calc

References

A Comparative Analysis of CAY10746 and Novel ROCK Inhibitors: Potency and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ROCK inhibitor CAY10746 with a selection of novel Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. The content is designed to assist researchers in making informed decisions by presenting key performance data, specifically inhibitor potency, and detailing the experimental methodologies used for these assessments.

Introduction to ROCK Inhibition

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. They are key downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is implicated in a variety of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Consequently, ROCK inhibitors have emerged as valuable research tools and promising therapeutic agents for a range of diseases, including cardiovascular disorders, glaucoma, and cancer.

This compound is a potent and selective ROCK inhibitor. This guide will compare its inhibitory activity against both ROCK1 and ROCK2 with that of several recently developed ROCK inhibitors, providing a quantitative basis for compound selection in research and drug discovery applications.

Potency Comparison of ROCK Inhibitors

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and a panel of novel ROCK inhibitors against the two isoforms of ROCK. Lower IC50 values indicate greater potency.

InhibitorROCK1 IC50 (nM)ROCK2 IC50 (nM)Selectivity
This compound 14[1]3[1][2]ROCK2 selective
GSK269962A 1.6[3][4][5][6]4[5][6]Pan-ROCK inhibitor
SB-772077-B 5.6[3]Similar to ROCK1[3]Pan-ROCK inhibitor
SLx-2119 (Belumosudil) 24,000[7][8]105[1][7][9]Highly ROCK2 selective
H-1152P -12[2][10]ROCK2 selective
RKI-1447 14.5[11]6.2[11]Pan-ROCK inhibitor
Ripasudil 51[11]19[11]Pan-ROCK inhibitor
GSK429286A 14[9]63[9][11]Pan-ROCK inhibitor
Y-27632 ~150[3]~150[3]Pan-ROCK inhibitor
Fasudil ~300[3]~300[3]Pan-ROCK inhibitor

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from various sources for comparative purposes.

Experimental Protocols

The determination of IC50 values is critical for comparing the potency of different inhibitors. Below is a detailed, representative protocol for a biochemical kinase assay commonly used to assess ROCK inhibition. This protocol is based on a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

Principle of the ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps:

  • Kinase Reaction: The ROCK enzyme is incubated with a substrate and ATP. In the presence of an inhibitor, the kinase activity is reduced, leading to lower production of ADP.

  • ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is directly proportional to the initial kinase activity.

Detailed Protocol for IC50 Determination

Materials:

  • Recombinant human ROCK1 or ROCK2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Substrate (e.g., a specific peptide substrate for ROCK, such as S6K synthetic peptide)

  • ATP solution

  • Test inhibitors (e.g., this compound and novel inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test inhibitors in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.

    • Prepare a control solution of DMSO without any inhibitor.

  • Reaction Setup:

    • Prepare a master mix containing the kinase buffer, ROCK enzyme, and substrate at their optimal concentrations.

    • Add a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO control to the wells of the assay plate.

    • Add the master mix to each well.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase buffer at a concentration close to the Km for the specific ROCK isoform, if known, or at a standard concentration (e.g., 10-100 µM).

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Termination and ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The data is typically plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that causes a 50% reduction in the luminescent signal (and thus 50% inhibition of kinase activity).

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the ROCK signaling pathway and a typical workflow for determining inhibitor potency.

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core ROCK Activation cluster_downstream Downstream Effects LPA LPA GPCR GPCR LPA->GPCR Ligand Binding RhoGEF RhoGEF GPCR->RhoGEF Activation RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP Hydrolysis (RhoGAP) ROCK ROCK RhoA_GTP->ROCK Binding & Activation LIMK LIMK ROCK->LIMK Phosphorylation (Activation) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation MLCP MLC Phosphatase ROCK->MLCP Inhibition This compound This compound & Novel Inhibitors This compound->ROCK Inhibition Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inactivation) Actin_Stress_Fibers Actin Stress Fibers Cofilin->Actin_Stress_Fibers Inhibits Depolymerization Myosin_II_Activity Myosin II Activity MLC->Myosin_II_Activity Activation Myosin_II_Activity->Actin_Stress_Fibers Assembly Cell_Contraction Cell Contraction Myosin_II_Activity->Cell_Contraction

Caption: The Rho/ROCK signaling pathway.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis A1 Prepare Serial Dilutions of Inhibitors B1 Dispense Inhibitors into Assay Plate A1->B1 A2 Prepare Kinase, Substrate, and ATP Solutions B2 Add Kinase/Substrate Mix A2->B2 B3 Initiate Reaction with ATP B2->B3 B4 Incubate at 30°C B3->B4 B5 Terminate Reaction & Detect ADP B4->B5 C1 Measure Luminescence B5->C1 C2 Plot Dose-Response Curve C1->C2 C3 Calculate IC50 Value C2->C3

Caption: Workflow for IC50 determination.

References

CAY10746 vs. siRNA Knockdown of ROCK: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the multifaceted roles of Rho-associated coiled-coil containing protein kinase (ROCK), the choice between a small molecule inhibitor and a genetic knockdown approach is a critical experimental decision. This guide provides an objective comparison of CAY10746, a selective ROCK inhibitor, and siRNA-mediated knockdown of ROCK, offering insights into their respective advantages and supported by experimental data and protocols.

Mechanism of Action: A Tale of Two Interventions

This compound is a potent and selective, ATP-competitive inhibitor of both ROCK1 and ROCK2 isoforms.[1][2] Its mechanism of action is direct and rapid, involving the binding to the kinase domain of the ROCK protein, thereby preventing the phosphorylation of its downstream substrates. This leads to a swift and reversible inhibition of the ROCK signaling pathway.

In contrast, siRNA (small interfering RNA) knockdown operates at the post-transcriptional level. Exogenously introduced siRNA molecules are incorporated into the RNA-induced silencing complex (RISC). This complex then binds to and mediates the cleavage of the target mRNA, in this case, the mRNA encoding for ROCK1 and/or ROCK2. This process effectively prevents the translation of the ROCK protein, leading to a reduction in its overall cellular levels. The effect of siRNA is therefore indirect and requires time for the existing pool of ROCK protein to be degraded.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key characteristics and quantitative data for this compound and siRNA knockdown of ROCK, based on available literature.

Table 1: General Comparison of this compound and siRNA Knockdown of ROCK

FeatureThis compoundsiRNA Knockdown of ROCK
Target ROCK1 and ROCK2 protein kinase activityROCK1 and/or ROCK2 mRNA
Mechanism Reversible, ATP-competitive inhibitionPost-transcriptional gene silencing
Onset of Action Rapid (minutes to hours)Delayed (typically 24-72 hours)
Duration of Effect Dependent on compound half-life and clearanceCan be transient or stable depending on delivery method
Reversibility Reversible upon washoutGenerally not reversible in the short term
Delivery Solubilized in a suitable solvent (e.g., DMSO) and added to cell culture mediaRequires transfection reagents (e.g., lipofectamine) or viral vectors

Table 2: Specificity and Off-Target Effects

ParameterThis compoundsiRNA Knockdown of ROCK
On-Target Specificity High selectivity for ROCK1 and ROCK2 over a large panel of other kinases.[2]Specificity is dependent on the siRNA sequence design.
Known Off-Target Effects Potential for inhibition of other kinases with similar ATP-binding pockets, although shown to be highly selective.[2]Can induce off-target effects by silencing unintended mRNAs with partial sequence homology.[3][4][5][6][7][8][9] The number of off-target transcripts can be significant and concentration-dependent.[5]
Minimizing Off-Targets Use the lowest effective concentration.Careful siRNA sequence design, use of modified siRNAs, and using the lowest effective concentration.[5][7]

Table 3: Quantitative Comparison of Efficacy

AssayThis compoundsiRNA Knockdown of ROCK
Inhibition of ROCK Activity (IC50) ROCK1: 14 nM, ROCK2: 3 nM[2]Not directly applicable; efficacy is measured by the percentage of protein knockdown.
Protein Knockdown Efficiency Does not reduce protein levels, only inhibits activity.Can achieve >80-90% knockdown of ROCK protein levels, but this can be variable.
Effect on Cell Migration Can inhibit endothelial cell migration at 1 µM.[1]Knockdown of ROCK1 or ROCK2 can inhibit cell migration.[10]

Experimental Protocols

To facilitate a direct comparison in your own research, detailed methodologies for key experiments are provided below.

Experimental Workflow for Comparison

G cluster_0 Cell Culture cluster_1 Treatment Groups cluster_2 Assays (24-72h post-treatment) start Seed cells for experiments control Vehicle Control (e.g., DMSO) start->control This compound This compound Treatment start->this compound sirna ROCK siRNA Transfection start->sirna scrambled Scrambled siRNA Control start->scrambled western Western Blot (ROCK protein levels) control->western kinase Kinase Activity Assay (p-MYPT1 levels) control->kinase migration Cell Migration Assay control->migration This compound->western This compound->kinase This compound->migration sirna->western sirna->kinase sirna->migration scrambled->western scrambled->kinase scrambled->migration G RhoA Activated RhoA-GTP ROCK ROCK (ROCK1/ROCK2) RhoA->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates (Activates) MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inactivates) MLC Myosin Light Chain (MLC) ROCK->MLC Directly Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin_Stab Actin Filament Stabilization Cofilin->Actin_Stab Inhibits Depolymerization Contractility Actomyosin Contractility Actin_Stab->Contractility MLC_P Phospho-MLC MYPT1->MLC_P Dephosphorylates MLC->MLC_P MLC_P->Contractility G cluster_0 Intervention cluster_1 Molecular Target cluster_2 Cellular Readout This compound This compound ROCK_protein ROCK Protein Activity This compound->ROCK_protein Inhibits siRNA ROCK siRNA ROCK_mRNA ROCK mRNA siRNA->ROCK_mRNA Degrades pMYPT1 Decreased p-MYPT1 ROCK_protein->pMYPT1 Results in Protein_level Decreased ROCK Protein ROCK_mRNA->Protein_level Leads to Migration Altered Cell Migration pMYPT1->Migration Causes Protein_level->pMYPT1 Results in

References

Validating CAY10746 Results: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAY10746 is a potent and selective inhibitor of Rho-associated kinases (ROCK1 and ROCK2), critical regulators of cell shape, motility, and contraction. As with any small molecule inhibitor, it is crucial to validate that its observed biological effects are indeed due to the inhibition of its intended targets. This guide provides a framework for validating the results of this compound using genetic approaches, specifically siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout of ROCK1 and ROCK2. We present a comparative analysis, detailed experimental protocols, and visual workflows to assist researchers in designing and executing robust validation studies.

Unveiling the Mechanism: The ROCK Signaling Pathway

The Rho-associated kinases, ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA. Upon activation, ROCKs phosphorylate a variety of substrates, leading to increased actomyosin contractility and stress fiber formation. A primary substrate is the Myosin Phosphatase Target subunit 1 (MYPT1), which, when phosphorylated, leads to the inhibition of myosin light chain phosphatase and a subsequent increase in myosin light chain phosphorylation and muscle contraction. This compound exerts its effects by competitively inhibiting the ATP-binding site of ROCK1 and ROCK2.

RhoA RhoA-GTP ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) MLCP Myosin Light Chain Phosphatase (MLCP) MYPT1->MLCP Activates pMLC p-MLC MLCP->pMLC Dephosphorylates MLC Myosin Light Chain (MLC) MLC->pMLC Phosphorylated by Myosin Light Chain Kinase Actomyosin Actomyosin Contraction & Stress Fiber Formation pMLC->Actomyosin This compound This compound This compound->ROCK Inhibits

Caption: The ROCK signaling pathway initiated by RhoA-GTP.

Comparing Pharmacological and Genetic Inhibition Strategies

Validating the on-target effects of this compound involves demonstrating that genetic silencing of its targets, ROCK1 and ROCK2, phenocopies its pharmacological effects. The following tables summarize the expected comparative outcomes for key cellular assays.

Table 1: this compound vs. Genetic Knockdown/Knockout of ROCK1/2
ParameterThis compound (Pharmacological Inhibition)siRNA Knockdown (Transient)CRISPR/Cas9 Knockout (Permanent)
Target Specificity Highly selective for ROCK1 and ROCK2.[1][2][3] Potential for off-target effects at high concentrations.Specific to the targeted ROCK isoform(s). Off-target effects of siRNAs are possible.Highly specific to the targeted ROCK isoform(s). Potential for off-target gene editing.
Temporal Control Rapid and reversible upon washout.Transient effect, typically lasting 48-96 hours.Permanent and heritable gene disruption.
Dose-Dependence Effects are dose-dependent, allowing for titration of inhibition.Knockdown efficiency can be titrated to some extent by varying siRNA concentration."All-or-none" effect at the single-cell level, but mosaic populations can be generated.
Ease of Use Simple to apply to cell culture.Requires transfection optimization for each cell type.Requires transfection/transduction, clonal selection, and validation, which is time-consuming.
Table 2: Expected Outcomes in Key Cellular Assays
AssayEffect of this compoundExpected Phenocopy with ROCK1/2 siRNA or CRISPR
MYPT1 Phosphorylation Dose-dependent decrease in phosphorylation at Thr696/Thr853.[4][5]Significant reduction in MYPT1 phosphorylation.[4]
Cell Migration (Scratch Assay) Inhibition of cell migration and wound closure.[6][7][8][9][10]Reduced rate of wound closure.[11][12][13][14]
Stress Fiber Formation Disruption of actin stress fibers.Reduction in stress fiber formation.
Cell Proliferation May have variable effects depending on the cell type.Effects on proliferation should be consistent with this compound treatment.[14]

Experimental Protocols for Validation

To ensure robust and reproducible results, detailed and optimized protocols are essential. Below are adaptable protocols for key validation experiments.

Experimental Workflow for Validation

cluster_pharmacological Pharmacological Arm cluster_genetic Genetic Arm Treat Treat cells with This compound (dose-response) Assay Perform Cellular Assays (Migration, Western Blot for pMYPT1) Treat->Assay Transfect Transfect cells with ROCK1/2 siRNA or CRISPR Validate Validate Knockdown/ Knockout (Western Blot) Transfect->Validate Validate->Assay Compare Compare Phenotypes Assay->Compare

Caption: A generalized workflow for validating this compound effects.

siRNA-Mediated Knockdown of ROCK1 and ROCK2

Objective: To transiently reduce the expression of ROCK1 and/or ROCK2 to compare the resulting phenotype with this compound treatment.

Materials:

  • Cells of interest

  • ROCK1 and ROCK2 specific siRNAs and a non-targeting control siRNA

  • siRNA transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Culture medium

  • 6-well plates

  • Reagents for Western blotting

Protocol:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 50-100 pmol of siRNA (ROCK1, ROCK2, or control) into 100 µL of Opti-MEM.

    • In a separate tube, dilute 5-10 µL of transfection reagent into 100 µL of Opti-MEM.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature.

  • Transfection:

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add 800 µL of Opti-MEM to the siRNA-lipid complex mixture.

    • Add the 1 mL mixture to the cells.

    • Incubate for 4-6 hours at 37°C.

    • Add 1 mL of culture medium containing 2x the normal serum concentration.

  • Post-Transfection:

    • Incubate the cells for 48-72 hours.

    • Harvest the cells for Western blot analysis to confirm knockdown efficiency or for use in functional assays.

Western Blot for ROCK Expression and MYPT1 Phosphorylation

Objective: To quantify the protein levels of ROCK1 and ROCK2 after knockdown and to measure the phosphorylation status of MYPT1 after treatment with this compound or ROCK knockdown.

Materials:

  • Cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ROCK1, anti-ROCK2, anti-p-MYPT1 (Thr696/Thr853), anti-MYPT1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging and Quantification: Capture the signal using a chemiluminescence imaging system. Quantify the band intensities using image analysis software.[15][16][17] Normalize the p-MYPT1 signal to total MYPT1 and the ROCK1/ROCK2 signals to the loading control.

Cell Migration Scratch Assay

Objective: To compare the effect of this compound and ROCK knockdown on collective cell migration.

Materials:

  • Cells cultured to confluence in a 24-well plate

  • P200 pipette tip or a scratch-making tool

  • Microscope with a camera

Protocol:

  • Create the Scratch: Once the cells have reached 100% confluency, create a "scratch" in the monolayer with a sterile pipette tip.

  • Treatment: Wash the wells with PBS to remove dislodged cells and then add fresh culture medium containing either this compound at various concentrations, the vehicle control, or for the genetically modified cells, regular medium.

  • Image Acquisition: Immediately after treatment, acquire an image of the scratch (time 0). Continue to acquire images at regular intervals (e.g., every 4-6 hours) until the scratch in the control wells is nearly closed.

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software.[6][7][8][9][10] Calculate the rate of wound closure for each condition.

Logical Framework for Validation

The core logic of this validation strategy rests on the principle of phenocopying. If this compound is acting on-target, its effects should be mimicked by the genetic removal of its targets.

cluster_hypothesis Hypothesis cluster_validation Validation Strategy Hypothesis This compound inhibits a cellular process (e.g., migration) via ROCK inhibition Pharmacological Pharmacological Inhibition: Treat with this compound Phenotype_P Observe Phenotype A (e.g., decreased migration) Pharmacological->Phenotype_P Genetic Genetic Inhibition: Knockdown/Knockout ROCK1/2 Phenotype_G Observe Phenotype B (e.g., decreased migration) Genetic->Phenotype_G Conclusion Conclusion: If Phenotype A ≈ Phenotype B, then this compound is on-target. Phenotype_P->Conclusion Compare Phenotype_G->Conclusion Compare

References

Cross-Validation of CAY10746 Effects with Other Rho-Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Rho-kinase (ROCK) inhibitor CAY10746 with other well-established ROCK inhibitors, namely Y-27632, Fasudil, and Ripasudil. The information presented herein is intended to assist researchers in making informed decisions for their experimental designs and drug development programs.

Introduction to Rho-Kinase (ROCK) and its Inhibition

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. They are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is involved in a wide array of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway has been implicated in various pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. Consequently, ROCK inhibitors have emerged as promising therapeutic agents.

This compound is a potent and selective inhibitor of ROCK1 and ROCK2. This guide cross-validates its effects by comparing its biochemical and cellular activities with those of other widely used ROCK inhibitors.

Comparative Analysis of Inhibitor Potency and Selectivity

The following table summarizes the in vitro potency of this compound, Y-27632, Fasudil, and Ripasudil against ROCK1 and ROCK2. It is important to note that the IC50 and Ki values presented here are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

InhibitorROCK1 IC50/KiROCK2 IC50/KiOther Notable Kinase Activities (IC50/Ki)
This compound 14 nM (IC50)3 nM (IC50)LIMK2 (46 nM), Aurora A (1,072 nM), Aurora B (1,239 nM), PKG1α (517 nM), PKG1β (660 nM)
Y-27632 220 nM (Ki)300 nM (Ki)PKA (>25 µM), PKC (>25 µM)
Fasudil 330 nM (Ki)158 nM (IC50)PKA (1.6 µM), PKG (1.6 µM), PKC (3.3 µM), MLCK (36 µM)
Ripasudil 51 nM (IC50)19 nM (IC50)PKACα (2,100 nM), PKC (>10,000 nM)

Note: IC50 represents the half-maximal inhibitory concentration, while Ki represents the inhibition constant. Lower values indicate higher potency. Data for this compound is from Zhao et al., 2019.[1][2][3][4] Data for other inhibitors are from various public sources.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using the Graphviz DOT language.

cluster_upstream Upstream Activation cluster_rock ROCK Signaling cluster_downstream Downstream Effects Ligand Ligand Receptor Receptor Ligand->Receptor Binds RhoGEFs RhoGEFs Receptor->RhoGEFs Activates RhoA-GDP RhoA-GDP RhoGEFs->RhoA-GDP Promotes GDP/GTP Exchange RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP ROCK ROCK RhoA-GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MLC Phosphatase MLC Phosphatase ROCK->MLC Phosphatase Inhibits This compound This compound This compound->ROCK Inhibits Other Inhibitors Y-27632, Fasudil, Ripasudil Other Inhibitors->ROCK Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin Stress Fibers Actin Stress Fibers Cofilin->Actin Stress Fibers Regulates Myosin Light Chain (MLC) Myosin Light Chain (MLC) MLC Phosphatase->Myosin Light Chain (MLC) Dephosphorylates Cell Contraction & Migration Cell Contraction & Migration Myosin Light Chain (MLC)->Cell Contraction & Migration Promotes

Caption: The RhoA/ROCK signaling pathway and points of inhibition.

cluster_setup Experiment Setup cluster_imaging Imaging and Analysis Seed Cells Seed cells in a multi-well plate Confluent Monolayer Grow to a confluent monolayer Seed Cells->Confluent Monolayer Create Scratch Create a 'scratch' with a pipette tip Confluent Monolayer->Create Scratch Wash Wash with PBS to remove debris Create Scratch->Wash Add Media Add media with or without ROCK inhibitor Wash->Add Media Time 0 Image at Time 0 Add Media->Time 0 Incubate Incubate and image at regular time intervals Time 0->Incubate Measure Gap Measure the width of the cell-free gap Incubate->Measure Gap Calculate Migration Rate Calculate the rate of cell migration Measure Gap->Calculate Migration Rate cluster_prep Cell Culture and Treatment cluster_detection Apoptosis Detection Culture Retinal Neurons Culture primary retinal neurons Induce Apoptosis Induce apoptosis (e.g., high glucose) Culture Retinal Neurons->Induce Apoptosis Treat with Inhibitor Treat with ROCK inhibitor Induce Apoptosis->Treat with Inhibitor Fix and Permeabilize Fix and permeabilize cells Treat with Inhibitor->Fix and Permeabilize TUNEL Staining TUNEL staining for DNA fragmentation Fix and Permeabilize->TUNEL Staining Microscopy Fluorescence microscopy TUNEL Staining->Microscopy Quantify Apoptotic Cells Quantify the percentage of apoptotic cells Microscopy->Quantify Apoptotic Cells

References

CAY10746: A Comparative Guide to a Selective ROCK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CAY10746, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with other commercially available ROCK inhibitors. The information presented is intended to assist researchers in making informed decisions for their kinase inhibitor selection in drug discovery and basic research.

Introduction to this compound

This compound is a highly potent and selective inhibitor of ROCK1 and ROCK2.[1][2] The ROCK signaling pathway plays a crucial role in various cellular processes, including cell adhesion, motility, contraction, and proliferation. Dysregulation of this pathway has been implicated in a range of diseases, making ROCK an attractive therapeutic target. This compound's high affinity and selectivity for ROCK kinases make it a valuable tool for studying the biological functions of this pathway and for investigating its therapeutic potential.

Comparative Kinase Inhibitor Specificity

The following table summarizes the inhibitory activity of this compound and a selection of alternative ROCK inhibitors against their primary targets and a panel of off-target kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values, with lower values indicating higher potency.

KinaseThis compound (nM)Y-27632 (nM)Fasudil (nM)GSK429286A (nM)H-1152 (nM)
ROCK1 14[1]220 (Ki)[3]330 (Ki)[3]14[4]-
ROCK2 3[1][2]300 (Ki)[3]158[3]63[4]12[5]
LIMK2 46[1]----
Aurora A 1,072[1]---745[6]
Aurora B 1,239[1]----
PKA >10,000[1]>25,0004,580[3]-3,030[6]
PKG1α 517[1]-1,650[3]-360[6]
PKG1β 660[1]----
PKC ->25,00012,300[3]-5,680[6]
MLCK ->25,000--28,300[6]
RSK ---780[7]-
p70S6K ---1,940[7]-
CaMKII ----180[6]

Experimental Protocols

A variety of assay formats are utilized to determine the inhibitory activity of compounds against kinases. The radiometric kinase assay is widely considered the "gold standard" due to its direct measurement of phosphate incorporation.

Representative Radiometric Kinase Assay Protocol (32P-ATP)

This protocol is a generalized representation of a radiometric kinase assay. Specific conditions such as substrate, enzyme concentration, and incubation time should be optimized for each kinase.

Materials:

  • Purified active kinase (e.g., ROCK1, ROCK2)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Unlabeled ATP

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase.

  • Prepare Inhibitor Dilutions: Perform serial dilutions of the test inhibitor in DMSO.

  • Set up the Reaction: In individual wells of a 96-well plate, add the kinase reaction mix. Then, add a small volume of the diluted inhibitor or DMSO (for the control).

  • Initiate the Reaction: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the Reaction and Spot: Stop the reaction by adding a quenching buffer (e.g., EDTA) or by directly spotting a portion of the reaction mixture onto the phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

RhoA/ROCK Signaling Pathway

G GPCR GPCRs / RTKs RhoGEFs RhoGEFs GPCR->RhoGEFs RhoA_GTP RhoA-GTP (Active) RhoGEFs->RhoA_GTP GTP RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP->RhoA_GDP ROCK ROCK RhoA_GTP->ROCK LIMK LIMK ROCK->LIMK MLCP MLCP ROCK->MLCP Cofilin Cofilin LIMK->Cofilin Actin_Polymerization Actin Stress Fiber Formation Cofilin->Actin_Polymerization MLC Myosin Light Chain (MLC) MLCP->MLC Contraction Cell Contraction & Motility MLC->Contraction This compound This compound This compound->ROCK

Caption: Simplified RhoA/ROCK signaling pathway and the point of inhibition by this compound.

Kinase Inhibitor Screening Workflow

G Compound_Library Compound Library Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Inactive Inactive Compounds Hit_Identification->Inactive Inactive Selectivity_Profiling Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity_Profiling Lead_Compound Lead Compound Selectivity_Profiling->Lead_Compound

Caption: General workflow for kinase inhibitor screening, from primary screen to lead identification.

References

A Comparative Guide to CAY10746 and Y-27632: Phenotypic Differences in ROCK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phenotypic effects of two widely used Rho-associated coiled-coil kinase (ROCK) inhibitors, CAY10746 and Y-27632. By presenting experimental data, detailed protocols, and signaling pathway visualizations, this document aims to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.

Introduction

The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, making ROCK inhibitors valuable tools for both basic research and therapeutic development. This compound and Y-27632 are two potent and selective ROCK inhibitors. While both compounds target the same kinases, their distinct chemical structures can lead to different phenotypic outcomes. This guide explores these differences to provide a clearer understanding of their respective biological activities.

Mechanism of Action and Kinase Selectivity

Both this compound and Y-27632 are ATP-competitive inhibitors of ROCK1 and ROCK2. However, their potency and selectivity profiles exhibit notable differences.

This compound is a highly potent and selective ROCK inhibitor. It demonstrates nanomolar IC50 values for both ROCK1 and ROCK2 and exhibits high selectivity against a broad panel of other kinases.[1]

Y-27632 is also a potent and selective inhibitor of ROCK1 and ROCK2, with Ki values in the nanomolar range.[2] While highly selective for ROCKs compared to many other kinases, it has been reported to have some off-target effects at higher concentrations.[3]

The following table summarizes the available data on the kinase inhibitory activity of this compound and Y-27632.

Parameter This compound Y-27632 Reference
Target ROCK1 and ROCK2ROCK1 and ROCK2[1][2]
IC50 (ROCK1) 14 nMNot explicitly stated as IC50, Ki is 220 nM[1][2]
IC50 (ROCK2) 3 nMNot explicitly stated as IC50, Ki is 300 nM[1][2]
Mechanism ATP-competitiveATP-competitive[1][2]

Table 1: Comparison of Kinase Inhibitory Activity

Phenotypic Differences: A Comparative Overview

The inhibition of ROCK by this compound and Y-27632 leads to a range of phenotypic changes in cells. The following tables summarize the quantitative data from various studies on the effects of these two inhibitors on cell morphology, proliferation, and migration.

Cell Morphology

ROCK inhibition typically leads to a loss of stress fibers and a more rounded or stellate cell morphology.

Cell Type Inhibitor Concentration Observed Effect Quantitative Data Reference
SH-SY5YThis compound0.1, 1, 10 µMInhibition of MYPT1 phosphorylation (a ROCK substrate)Dose-dependent inhibition[1]
Human Trabecular Meshwork CellsY-276325 µMLoss of stress fibers, stellate appearanceQualitative description
Human Foreskin FibroblastsY-276321, 10 µMReduced vinculin-associated focal adhesionsSignificantly less than control[4]

Table 2: Effects on Cell Morphology and Cytoskeleton

Cell Proliferation

The effect of ROCK inhibition on cell proliferation can be cell-type dependent.

Cell Type Inhibitor Concentration Assay Observed Effect Quantitative Data Reference
Human Periodontal Ligament Stem CellsY-2763210, 20 µMCCK-8Increased proliferation~1.2-1.4 fold increase vs. control
Human Foreskin FibroblastsY-276321, 10 µMTime-lapse imagingIncreased proliferationUp to twofold increase in first 12h[4]
Human Embryonic Stem CellsY-2763210 µMCell countingIncreased cell number~35% more cells after 3 days[5]

Table 3: Effects on Cell Proliferation

Cell Migration

ROCK inhibitors are well-known to affect cell migration, often in a complex, context-dependent manner.

Cell Type Inhibitor Concentration Assay Observed Effect Quantitative Data Reference
Human Umbilical Vein Endothelial Cells (HUVECs)This compound1 µMNot specifiedInhibition of migrationNot specified[1]
Human Foreskin FibroblastsY-276321, 10 µMWound healingIncreased migration50% faster wound closure[4]
Human Periodontal Ligament Stem CellsY-2763210, 20 µMTranswellIncreased migration~2-fold increase in migrated cells vs. control[6]

Table 4: Effects on Cell Migration

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.

G cluster_0 Rho/ROCK Signaling Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK LIMK LIMK ROCK->LIMK activates MLC_Pase MLC Phosphatase ROCK->MLC_Pase inhibits MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates Cofilin Cofilin LIMK->Cofilin inactivates Actin_Stress_Fibers Actin Stress Fibers & Cell Contractility Cofilin->Actin_Stress_Fibers actin depolymerization MLC_Pase->MLC dephosphorylates MLC->Actin_Stress_Fibers promotes This compound This compound This compound->ROCK Y27632 Y-27632 Y27632->ROCK G cluster_1 Wound Healing Assay Workflow Start Seed cells to form a confluent monolayer Create_Wound Create a 'scratch' in the monolayer Start->Create_Wound Treatment Treat with this compound, Y-27632, or vehicle Create_Wound->Treatment Image_T0 Image the wound at Time 0 Treatment->Image_T0 Incubate Incubate for a defined period (e.g., 24h) Image_T0->Incubate Image_Tfinal Image the wound at the final time point Incubate->Image_Tfinal Analyze Analyze wound closure quantitatively Image_Tfinal->Analyze

References

CAY10746 in Diabetic Retinopathy: A Comparative Guide to ROCK and SIRT6 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Diabetic retinopathy (DR) remains a leading cause of vision loss globally. The complex pathophysiology of DR involves multiple interconnected pathways, making the identification of effective therapeutic targets a significant challenge. This guide provides a comparative analysis of CAY10746, a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, against other inhibitors targeting the ROCK pathway and the sirtuin 6 (SIRT6) pathway in preclinical models of diabetic retinopathy.

Mechanism of Action: ROCK vs. SIRT6 Inhibition

This compound and other ROCK inhibitors primarily target the Rho/ROCK signaling pathway. In diabetic retinopathy, this pathway is upregulated and contributes to key pathological features, including increased vascular permeability, inflammation, and endothelial dysfunction. By inhibiting ROCK, these compounds can mitigate these effects, offering a promising therapeutic strategy.

SIRT6 inhibitors , on the other hand, modulate the activity of Sirtuin 6, a histone deacetylase involved in regulating gene expression related to metabolism, inflammation, and cellular stress. While the role of SIRT6 in diabetic retinopathy is still under investigation, preclinical studies suggest that inhibiting SIRT6 may have protective effects by improving glucose metabolism and reducing inflammation.

Comparative Efficacy of Inhibitors in Diabetic Retinopathy Models

The following table summarizes the quantitative data from preclinical studies evaluating the efficacy of this compound and other relevant inhibitors in models of diabetic retinopathy. It is important to note that these studies were not direct head-to-head comparisons, and thus the results should be interpreted in the context of their respective experimental models.

InhibitorTargetModelKey Efficacy ParametersResults
This compound ROCK1/ROCK2Ex vivo mouse retinal explants cultured in high glucose- Retinal Neuron Apoptosis- Müller Cell Proliferation- Vascular Regression- At 1 µM, significantly protected retinal neurons from high glucose-induced apoptosis.- At 1 µM, suppressed the improper proliferation of Müller cells.- At 1 µM, promoted the regression of vascular vessels.
Fasudil ROCKStreptozotocin-induced diabetic rats- Leukocyte Adhesion- Endothelial Cell Damage- Intravitreal injection significantly reduced leukocyte adhesion in retinal vasculature by 68% compared to vehicle-treated diabetic controls.[1]- The number of propidium iodide-positive (damaged) endothelial cells was reduced by 94% in fasudil-treated diabetic animals compared to vehicle-treated diabetic controls.[1]
Ripasudil ROCKHuman patients with diabetic macular edema (DME)- Foveal Thickness- One month of topical administration resulted in a significant decrease in mean foveal thickness from 439 ± 72 µm to 395 ± 62 µm.[2][3][4][5]
Compound 1 SIRT6High-fat diet-fed mice (model of type 2 diabetes)- Oral Glucose Tolerance- Plasma Triglycerides- Plasma Cholesterol- Improved oral glucose tolerance.- Significantly reduced plasma triglyceride and cholesterol levels.[6][7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

ROCK_Signaling_Pathway cluster_upstream Upstream Activators cluster_rho_rock Rho/ROCK Pathway cluster_downstream Downstream Effects in Diabetic Retinopathy High Glucose High Glucose RhoA RhoA High Glucose->RhoA Advanced Glycation End-products (AGEs) Advanced Glycation End-products (AGEs) Advanced Glycation End-products (AGEs)->RhoA Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->RhoA ROCK ROCK RhoA->ROCK Increased Vascular Permeability Increased Vascular Permeability ROCK->Increased Vascular Permeability Leukocyte Adhesion Leukocyte Adhesion ROCK->Leukocyte Adhesion Endothelial Dysfunction Endothelial Dysfunction ROCK->Endothelial Dysfunction Neuronal Apoptosis Neuronal Apoptosis ROCK->Neuronal Apoptosis This compound This compound This compound->ROCK Inhibition

Caption: ROCK signaling pathway in diabetic retinopathy.

Experimental_Workflow_STZ_Model cluster_induction Diabetes Induction cluster_treatment Treatment cluster_analysis Analysis A Sprague-Dawley Rats B Intraperitoneal injection of Streptozotocin (STZ) A->B C Confirmation of hyperglycemia (Blood glucose > 16.5 mmol/L) B->C D Intravitreal injection of Fasudil or Vehicle C->D E Quantification of Leukocyte Adhesion (Concanavalin A staining) D->E F Assessment of Endothelial Damage (Propidium Iodide staining) D->F

Caption: Workflow for in vivo Fasudil efficacy testing.

Experimental_Workflow_Explant_Model cluster_preparation Retinal Explant Preparation cluster_culture High Glucose Culture and Treatment cluster_assays Endpoint Assays A Euthanize adult mouse B Enucleate eyes and dissect retina A->B C Culture retinal explants on membrane inserts B->C D Culture in normal (5mM) or high (30mM) glucose medium E Treat high glucose cultures with this compound (1 µM) or vehicle D->E F TUNEL assay for neuronal apoptosis E->F G MTT assay for Müller cell proliferation E->G H Immunostaining for vascular regression E->H

Caption: Workflow for ex vivo this compound efficacy testing.

Detailed Experimental Protocols

Streptozotocin-Induced Diabetic Retinopathy in Rats (for Fasudil study)
  • Animal Model: Male Sprague-Dawley rats are used. Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 65 mg/kg body weight, dissolved in a citrate buffer. Control animals receive an injection of the citrate buffer alone.

  • Confirmation of Diabetes: Seven days post-injection, blood glucose levels are measured. Rats with a blood glucose concentration greater than 16.5 mmol/L are considered diabetic and included in the study.[8]

  • Treatment: At a specified time point after the induction of diabetes (e.g., 2 weeks), animals receive an intravitreal injection of the ROCK inhibitor (e.g., fasudil) or a vehicle control into one eye.

  • Leukocyte Adhesion Assay: To quantify leukocyte adhesion, animals are perfused with a fluorescently labeled lectin (e.g., Concanavalin A), which binds to the endothelium and leukocytes. Retinal flat mounts are then prepared, and the number of adherent leukocytes per retina is counted under a fluorescence microscope.[1]

  • Endothelial Damage Assay: To assess endothelial cell injury, a vital dye such as propidium iodide is injected intravenously. Propidium iodide enters cells with compromised membranes. Retinal flat mounts are prepared, and the number of propidium iodide-positive endothelial cells is quantified.[1]

Ex Vivo Retinal Explant Culture (for this compound study)
  • Explant Preparation: Adult mice are euthanized, and their eyes are enucleated. The retinas are carefully dissected under sterile conditions and placed on a porous membrane insert in a culture dish.[9]

  • Culture Conditions: Retinal explants are cultured in a defined medium containing either a normal glucose concentration (e.g., 5 mM) or a high glucose concentration (e.g., 30 mM) to mimic diabetic conditions.[10]

  • Inhibitor Treatment: The retinal explants in the high-glucose medium are treated with this compound at a concentration of 1 µM or with a vehicle control.

  • Apoptosis Assay (TUNEL): To assess neuronal apoptosis, retinal explants are fixed and stained using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay. The number of TUNEL-positive cells in the ganglion cell layer and inner nuclear layer is quantified.[10][11]

  • Müller Cell Proliferation Assay (MTT): The proliferation of Müller cells is assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT solution is added to the culture medium, and the resulting formazan product, which is proportional to the number of viable cells, is measured spectrophotometrically.[12]

  • Vascular Regression Analysis: To evaluate the effect on retinal vasculature, explants are immunostained for endothelial cell markers (e.g., CD31). The extent of the vascular network and any regression of blood vessels are then analyzed by microscopy.[9]

Conclusion

This compound and other ROCK inhibitors demonstrate significant potential in mitigating key pathological processes in diabetic retinopathy models. The available data, although not from direct comparative studies, suggest that ROCK inhibition can effectively reduce inflammation, protect against endothelial cell damage, and preserve neuronal integrity. While SIRT6 inhibition also presents a plausible therapeutic avenue by modulating metabolic and inflammatory pathways, more research is needed to establish its specific efficacy in the context of diabetic retinopathy. The experimental models and protocols outlined in this guide provide a framework for future comparative studies to further elucidate the therapeutic potential of these and other novel inhibitors for the treatment of diabetic retinopathy.

References

Safety Operating Guide

Prudent Disposal of CAY10746: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for CAY10746 necessitates treating this compound as a hazardous substance of unknown toxicity. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The core principle is to manage the waste stream conservatively, assuming it presents potential hazards until confirmed otherwise by a licensed waste management provider.

Chemical and Physical Properties

A summary of the known properties of this compound is essential for safe handling and for providing information to waste disposal personnel.

PropertyValue
Formal Name 4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide
CAS Number 2247240-76-0
Molecular Formula C₂₆H₂₃N₃O₅
Formula Weight 457.5 g/mol
Purity ≥95%
Formulation A crystalline solid
Solubility Soluble in DMSO

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for safely managing this compound waste from the point of generation to its final collection for disposal.

Step 1: Personal Protective Equipment (PPE)

Given the unknown hazard profile of this compound, a robust selection of PPE is mandatory to prevent accidental exposure.

  • Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.[1][2] In situations with a risk of splashing, a face shield should be worn in addition to goggles.[1][2]

  • Hand Protection: Use chemically resistant gloves, such as disposable nitrile gloves, for incidental contact.[1][2] Ensure gloves are inspected for any signs of degradation before use and are changed immediately upon contamination.

  • Body Protection: A standard laboratory coat should be worn, fully buttoned, with sleeves rolled down.[1] Ensure that legs and feet are fully covered by wearing long pants and closed-toe shoes.[1][2]

  • Respiratory Protection: If there is a risk of generating aerosols or dusts, handling should be conducted within a certified chemical fume hood.[1]

Step 2: Waste Segregation and Collection

Proper segregation prevents dangerous chemical reactions.

  • Designate a Waste Stream: this compound waste should be collected in a dedicated container and not mixed with other waste streams.[3][4] This includes both the solid compound and any solutions or contaminated lab supplies (e.g., pipette tips, wipes).

  • Select a Compatible Container: Use a leak-proof container with a secure, screw-on cap that is chemically compatible with this compound and any solvents used.[4][5][6] High-density polyethylene (HDPE) containers are a common choice. The original product container can be reused for waste collection if it is in good condition.[7]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure this compound and grossly contaminated items (e.g., weigh boats, gloves) in a designated solid waste container.[8]

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container. Leave at least 10% headspace to allow for vapor expansion.[9]

    • Sharps: Dispose of chemically contaminated sharps, such as needles or broken glass, in a designated, puncture-resistant sharps container labeled as hazardous chemical waste.[7][8]

Step 3: Labeling the Hazardous Waste Container

Accurate labeling is a critical regulatory requirement that ensures safe handling and disposal.[10][11][12]

  • Attach a "Hazardous Waste" label to the container as soon as the first particle of waste is added.[9][13]

  • The label must include the following information:

    • The words "Hazardous Waste" .[9][13]

    • Generator Information: The name and contact information of the principal investigator or responsible person.[9]

    • Chemical Contents: List the full chemical name, "this compound".[10][12] If it is a solution, list all components and their approximate percentages (e.g., "this compound in DMSO, <1%"). Avoid using abbreviations or chemical formulas.[12]

    • Physical State: Indicate whether the waste is solid, liquid, or a combination.[9]

    • Hazard Statement: Since the specific hazards are unknown, state "Caution: Chemical of Unknown Toxicity."

Step 4: Storage of Waste

Waste must be stored safely in a designated area pending pickup.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation and under the control of laboratory personnel.[4][5][8]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.[7][9]

  • Segregation: Ensure the this compound waste container is segregated from incompatible materials, such as strong acids, bases, or oxidizers.[4][7]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[4][5][6]

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through official channels.

  • Monitor Fill Level: Do not overfill containers. Once the container is about 90% full, prepare it for pickup.

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[5][14] Follow their specific procedures for waste collection requests.

  • Do Not Dispose Improperly: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[6][14]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: This compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe improper_disposal Prohibited Actions: - Sink Disposal - Trash Disposal start->improper_disposal segregate Step 2: Segregate Waste (Dedicated Container) ppe->segregate label_container Step 3: Label Container 'Hazardous Waste' & Contents segregate->label_container store Step 4: Store in SAA (Secondary Containment) label_container->store pickup Step 5: Request Pickup (Contact EHS Office) store->pickup end End: Waste Collected by EHS pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for CAY10746

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety, handling, and disposal information for the selective Rho kinase (ROCK) inhibitor, CAY10746. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.

Immediate Safety and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to adhere to standard laboratory safety protocols to minimize any potential risks. All chemicals, regardless of their hazard classification, should be handled with caution.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesANSI Z87.1 certified
Hand Protection Disposable Nitrile GlovesStandard laboratory grade
Body Protection Laboratory CoatStandard length, buttoned

Operational Safety Plan:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Handling: this compound is a crystalline solid.[1] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particles.

  • Weighing: When weighing the powder, use a balance with a draft shield to prevent dispersal of the solid.

  • Dissolving: this compound is soluble in DMSO.[1] When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Spill Response: In case of a spill, wear your PPE and gently sweep up the solid material, placing it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then with soap and water.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Skin Contact: Wash off with soap and plenty of water.

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.

    • Ingestion: Wash out mouth with water provided the person is conscious. Call a physician.

Logistical Information and Storage

Proper storage is crucial to maintain the stability and efficacy of this compound.

ParameterValue
Storage Temperature -20°C[1]
Stability ≥ 4 years at -20°C[1]
Formulation A crystalline solid[1]
Shipping Typically shipped on wet ice[1]

Stock Solution Storage:

  • Prepared stock solutions in DMSO can be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[2]

  • It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]

Disposal Plan

As this compound is not classified as hazardous, disposal should follow institutional and local regulations for non-hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Solid Waste: Collect any unused solid this compound and contaminated disposable materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container.

  • Liquid Waste: Collect unused solutions of this compound in a designated, sealed waste container for non-hazardous chemical waste.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., DMSO followed by ethanol and water). Deface the label before disposing of the container in the regular trash.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of non-hazardous chemical waste streams.

Experimental Protocol: In Vitro Wound Healing (Scratch) Assay

This protocol details the methodology for assessing the effect of this compound on cell migration. This compound has been shown to inhibit the migration of human umbilical vein endothelial cells (HUVECs) at a concentration of 1 µM.[1]

Materials:

  • HUVECs (or other cell line of interest)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 6-well tissue culture plates

  • Sterile p200 pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed HUVECs in 6-well plates at a density that will form a confluent monolayer within 24 hours.

  • Cell Starvation: Once the cells reach confluency, replace the complete medium with serum-free medium and incubate for 24 hours to synchronize the cells.

  • Wound Creation: Create a linear scratch in the cell monolayer using a sterile p200 pipette tip.

  • Washing: Gently wash the cells with PBS to remove any detached cells.

  • Treatment: Replace the PBS with fresh serum-free medium containing either DMSO (vehicle control) or the desired concentration of this compound (e.g., 1 µM).

  • Image Acquisition: Immediately after treatment, acquire images of the scratch at designated points (time 0).

  • Incubation: Incubate the plates at 37°C and 5% CO₂.

  • Follow-up Imaging: Acquire images of the same locations at regular intervals (e.g., 12, 24, and 36 hours) to monitor wound closure.

  • Data Analysis: Measure the width of the scratch at each time point and calculate the percentage of wound closure relative to the time 0 image.

Signaling Pathway and Visualization

This compound is a potent inhibitor of ROCK1 and ROCK2.[1] The Rho/ROCK signaling pathway is a critical regulator of the actin cytoskeleton and is involved in processes such as cell migration, adhesion, and contraction.

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effectors & Cellular Response GPCR GPCRs RhoGEFs RhoGEFs GPCR->RhoGEFs Ligand Binding RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MLCP MLCP ROCK->MLCP Inactivates by Phosphorylation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates This compound This compound This compound->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Inactivates by Phosphorylation Actin_Dynamics Actin Filament Stabilization Cofilin->Actin_Dynamics Promotes Depolymerization Cellular_Response ↓ Cell Migration ↓ Stress Fiber Formation Actin_Dynamics->Cellular_Response MLCP->MLC Dephosphorylates Actomyosin_Contraction Actomyosin Contraction MLC->Actomyosin_Contraction Promotes Actomyosin_Contraction->Cellular_Response

Caption: The inhibitory effect of this compound on the Rho/ROCK signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
Molecular Formula C₂₆H₂₃N₃O₅[1]
Formula Weight 457.5 g/mol [1]
Purity ≥95%[1]
IC₅₀ for ROCK1 14 nM[1]
IC₅₀ for ROCK2 3 nM[1]
Solubility in DMSO Soluble[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.